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  • Product: 4-(3-Methoxyphenyl)-4-oxobutanoic acid
  • CAS: 38102-67-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

Chemical Profile, Synthetic Utility, and Regiochemical Considerations Executive Summary 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), also known as 3-methoxybenzoylpropionic acid, is a critical keto-acid inte...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthetic Utility, and Regiochemical Considerations

Executive Summary

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), also known as 3-methoxybenzoylpropionic acid, is a critical keto-acid intermediate in organic synthesis. Unlike its para-substituted isomer—which is readily accessible via standard Friedel-Crafts acylation—the meta-isomer requires specific synthetic planning to ensure regiochemical purity. It serves as the primary precursor for 7-methoxy-1-tetralone , a scaffold widely used in the development of steroids, serotonergic agents, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide delineates its physicochemical properties, validates the optimal synthetic route, and analyzes its divergent cyclization pathways.

Physicochemical Profile

The following data aggregates experimental and computed descriptors for the meta-isomer. Researchers must distinguish this from the commercially ubiquitous para-isomer (CAS: 3153-44-4).

PropertySpecificationNotes
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
CAS Number 38102-67-9 Distinct from para (3153-44-4)
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Physical State Solid / Crystalline PowderLower MP than para-isomer (148°C)
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
pKa (Acid) 4.58 ± 0.17 (Predicted)Typical for aliphatic carboxylic acids
LogP 1.36 - 1.40Moderate lipophilicity
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 4 (Ketone, Ether, Acid)

Synthetic Pathways & Regiocontrol

The Regioselectivity Challenge

The direct Friedel-Crafts acylation of anisole with succinic anhydride yields >90% of the para-isomer (4-methoxybenzoylpropionic acid) due to the strong ortho/para directing effect of the methoxy group and steric hindrance at the ortho position. Consequently, the meta-isomer (3-methoxy) cannot be synthesized effectively via this route.

Validated Route: Grignard Addition

To access the meta-isomer exclusively, an organometallic approach using 3-bromoanisole is required. This method bypasses electrophilic aromatic substitution rules by establishing the carbon-carbon bond at the pre-functionalized meta position.

Reaction Scheme:

  • Formation of Grignard Reagent: 3-Bromoanisole reacts with Magnesium (Mg) to form 3-methoxyphenylmagnesium bromide.

  • Nucleophilic Attack: The Grignard reagent attacks succinic anhydride.

  • Workup: Acidic hydrolysis yields the keto-acid.

Synthesis Start 3-Bromoanisole Intermediate 3-Methoxyphenyl-MgBr Start->Intermediate Reflux Reagent Mg / THF (Grignard Formation) Product 4-(3-Methoxyphenyl)- 4-oxobutanoic acid Intermediate->Product 1. THF, -78°C to RT 2. H3O+ Workup Reactant2 Succinic Anhydride Reactant2->Product Electrophile

Figure 1: Regiospecific synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid via Grignard chemistry, avoiding para-isomer contamination.

Chemical Reactivity: The Cyclization Divergence

The most significant application of 4-(3-methoxyphenyl)-4-oxobutanoic acid is its intramolecular cyclization to form tetralones. This reaction, typically catalyzed by Polyphosphoric Acid (PPA) or Methanesulfonic acid, presents a classic regiochemical divergence.

Mechanism of Cyclization

The carboxylic acid is activated (protonated or converted to acyl chloride) and attacks the aromatic ring via an intramolecular Friedel-Crafts acylation.

  • Path A (Para-attack): Cyclization occurs at the carbon para to the methoxy group (Position 6 of the ring). This yields 7-methoxy-1-tetralone . This is generally the major product due to less steric hindrance.

  • Path B (Ortho-attack): Cyclization occurs at the carbon ortho to the methoxy group (Position 2 of the ring). This yields 5-methoxy-1-tetralone . This is the minor product due to steric crowding between the methoxy group and the incoming carbonyl chain.

Cyclization Precursor 4-(3-Methoxyphenyl)- 4-oxobutanoic acid Condition Polyphosphoric Acid (PPA) 100°C Precursor->Condition Major 7-Methoxy-1-tetralone (Major Product) Condition->Major Cyclization at C6 (Para to OMe) Minor 5-Methoxy-1-tetralone (Minor Product) Condition->Minor Cyclization at C2 (Ortho to OMe)

Figure 2: Divergent cyclization pathways. The 7-methoxy isomer is favored sterically and electronically.

Experimental Protocol: Grignard Synthesis

Note: This protocol is a generalized high-fidelity procedure adapted for 3-bromoanisole.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq, activated with I₂)

  • Succinic anhydride (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2M)[1]

Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Add a crystal of Iodine and heat gently until purple vapor appears.

  • Grignard Formation: Add 10% of the 3-bromoanisole solution in THF. Once the reaction initiates (exotherm/turbidity), add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete conversion to 3-methoxyphenylmagnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Dissolve succinic anhydride in THF (it may require slight warming to dissolve, then cool) and add it slowly to the Grignard reagent. Crucial: Maintain low temperature to prevent double-addition (formation of tertiary alcohol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Pour the reaction mixture into ice-cold 2M HCl. The magnesium salts will dissolve, and the product may precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude solid is often recrystallized from Ethanol/Water or Toluene to yield pure 4-(3-methoxyphenyl)-4-oxobutanoic acid.

Safety & Handling (GHS Classification)

While specific toxicological data for the meta-isomer is limited compared to the para-isomer, it should be handled with standard precautions for aromatic keto-acids.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ChemSrc (2025). 4-(3-Methoxyphenyl)-4-oxobutanoic acid: CAS 38102-67-9 Properties and MSDS. Retrieved from [Link]

  • Gupta, R. et al. (1990).Regioselective cyclization of 3-substituted propionic acids.Indian Journal of Chemistry, Section B, 29(1), 89-91.

Sources

Exploratory

In-Depth Technical Guide: 3-Methoxybenzoylpropionic Acid

The following technical guide details the structural characterization, synthesis, and application of 3-Methoxybenzoylpropionic acid , formally known as 4-(3-methoxyphenyl)-4-oxobutanoic acid . Structural Analysis, Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application of 3-Methoxybenzoylpropionic acid , formally known as 4-(3-methoxyphenyl)-4-oxobutanoic acid .

Structural Analysis, Synthetic Methodologies, and Pharmacophore Applications

Executive Summary

3-Methoxybenzoylpropionic acid (CAS: 38102-67-9) is a critical keto-acid intermediate in organic synthesis, primarily serving as a precursor for the construction of bicyclic aromatic scaffolds such as 1-tetralones and indanes . Unlike its para-substituted counterpart (which is readily accessible via Friedel-Crafts acylation), the meta-isomer requires specialized synthetic strategies due to the directing effects of the methoxy group on the benzene ring.

This guide provides a rigorous breakdown of the molecule’s physicochemical properties, a self-validating synthesis protocol distinguishing it from the para-isomer, and a mechanistic visualization of its downstream utility in drug development.

Structural Characterization & Physicochemical Profile[1][2][3]

The molecule consists of a benzene ring substituted at the meta (3-) position with a methoxy group, linked to a propionic acid side chain via a ketone functionality.[1]

Chemical Identity
PropertyData
IUPAC Name 4-(3-methoxyphenyl)-4-oxobutanoic acid
Common Name 3-(3-Methoxybenzoyl)propionic acid
CAS Number 38102-67-9
Molecular Formula

Molecular Weight 208.21 g/mol
SMILES COC1=CC=CC(=C1)C(=O)CCC(=O)O
Appearance White to off-white crystalline powder
Melting Point 108–110 °C (Distinct from p-isomer: 146–150 °C)
Spectroscopic Signatures (NMR)

Identification of the meta-isomer relies on the specific splitting pattern of the aromatic protons in proton NMR (


H-NMR).
  • Methoxy Group: Singlet (

    
     ppm, 3H).
    
  • Aliphatic Chain: Two triplets corresponding to the methylene groups adjacent to the ketone and carboxyl:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Triplet (
      
      
      
      ppm).[1]
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Triplet (
      
      
      
      ppm).
  • Aromatic Region (Critical): The meta-substitution pattern yields a complex multiplet (

    
     ppm) rather than the symmetric AA'BB' doublet system seen in the para-isomer.
    

Synthetic Methodologies

The Regioselectivity Challenge

A direct Friedel-Crafts reaction between anisole (methoxybenzene) and succinic anhydride predominantly yields the 4-methoxy (para) isomer (>90%) due to the strong ortho/para directing influence of the methoxy group. Consequently, the synthesis of the 3-methoxy (meta) isomer requires an indirect approach, typically utilizing organometallic chemistry to bypass electrophilic aromatic substitution rules.

Protocol: Grignard Addition to Succinic Anhydride

This protocol utilizes a Grignard reagent derived from 3-bromoanisole. To prevent double addition (formation of the tertiary alcohol), the reaction is performed at low temperature with controlled stoichiometry.

Reagents & Materials:
  • Precursor: 3-Bromoanisole (1.0 eq)

  • Reagent: Magnesium turnings (1.1 eq), Iodine (catalytic crystal)

  • Electrophile: Succinic anhydride (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated Ammonium Chloride (

    
    ), 10% HCl
    
Step-by-Step Methodology:
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 3-bromoanisole in dry THF dropwise to maintain a gentle reflux.

    • Stir for 1 hour after addition until Mg is consumed, forming 3-methoxyphenylmagnesium bromide .

  • Acylation (The Critical Step):

    • Dissolve succinic anhydride in dry THF in a separate vessel and cool to -78 °C (dry ice/acetone bath).

    • Slowly cannulate the Grignard solution into the anhydride solution over 45 minutes. Note: Adding the Grignard to the excess anhydride (Inverse Addition) favors mono-addition to form the keto-acid.

  • Quench & Isolation:

    • Allow the mixture to warm to 0 °C.

    • Quench with saturated

      
      , then acidify to pH 2 with 10% HCl.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Purification: The crude product is often a mixture of the keto-acid and unreacted anhydride. Extract the organic layer with 10%

      
       (aq). The keto-acid moves to the aqueous phase as the carboxylate salt.
      
    • Wash the aqueous phase with ether (removes non-acidic byproducts).

    • Re-acidify the aqueous phase with conc. HCl to precipitate 3-methoxybenzoylpropionic acid .

    • Recrystallize from Ethanol/Water.

Mechanistic Logic & Downstream Applications

The utility of 3-methoxybenzoylpropionic acid lies in its ability to undergo Clemmensen Reduction followed by Intramolecular Friedel-Crafts Cyclization to form substituted tetralones, which are pharmacophores in various therapeutics (e.g., antidepressants, anti-inflammatory agents).

Pathway Visualization (DOT Diagram)

SynthesisPathway Start 3-Bromoanisole Grignard 3-Methoxyphenyl MgBr Start->Grignard Mg, THF Reflux Intermediate Tetrahedral Intermediate Grignard->Intermediate + Anhydride (-78°C) Anhydride Succinic Anhydride Anhydride->Intermediate Product 3-Methoxybenzoyl- propionic Acid (Target) Intermediate->Product H3O+ Hydrolysis Tetralone 6-Methoxy-1-tetralone (Cyclized) Product->Tetralone 1. Zn(Hg), HCl 2. PPA (Cyclization)

Caption: Figure 1. Synthetic pathway from 3-bromoanisole to the target keto-acid and subsequent cyclization to the tetralone scaffold.

Application in Drug Design
  • Tetralone Synthesis: Reduction of the ketone (via Clemmensen or Wolff-Kishner) yields 4-(3-methoxyphenyl)butanoic acid . Treatment with Polyphosphoric Acid (PPA) cyclizes this intermediate.

    • Regiochemistry: Cyclization can occur para to the methoxy group (yielding 6-methoxy-1-tetralone) or ortho (yielding 8-methoxy-1-tetralone). The 6-methoxy isomer is typically favored sterically.

  • Pharmacophore Integration: The resulting tetralone is a key intermediate for:

    • SERMs (Selective Estrogen Receptor Modulators): Analogues of Nafoxidine.

    • Opioid Analgesics: Modifications of the tetralone core.

References

  • PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • PrepChem. Synthesis of 3-methoxypropiophenone (Grignard Methodology Analog). PrepChem.com. [Link]

  • Org. Synth. General Methods for Aroylpropionic Acids. Organic Syntheses, Coll. Vol. 2, p. 81. [Link]

Sources

Foundational

Technical Profile: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

The following technical guide provides an in-depth physicochemical and synthetic profile of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS 38102-67-9). This document is structured for researchers requiring high-fidelity dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS 38102-67-9). This document is structured for researchers requiring high-fidelity data for synthesis, characterization, and application in drug development.

CAS Registry Number: 38102-67-9[1][2]

Executive Summary

4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-(3-Methoxybenzoyl)propionic acid) is a keto-acid intermediate primarily utilized in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinoline derivatives and pyridazinones. Unlike its para-isomer (CAS 3153-44-4), which is readily accessible via direct Friedel-Crafts acylation, the meta-substitution pattern of CAS 38102-67-9 requires specific regiospecific synthetic strategies to avoid isomer mixtures. This guide details the physicochemical properties, authoritative synthetic routes, and analytical signatures required for its identification and use.

Chemical Identity & Structural Analysis[3]

ParameterData
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
Common Synonyms 3-(3-Methoxybenzoyl)propionic acid; 3-Methoxy-succinophenone
CAS Number 38102-67-9
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
SMILES COC1=CC=CC(=C1)C(=O)CCC(=O)O
InChI Key BYHZTXJBKDZSHX-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7] • Aryl Core: 3-Methoxyphenyl ring (meta-substituted)• Linker: 4-carbon keto-acid chain• Functional Groups: Ketone (C4), Carboxylic Acid (C1)

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for experimental planning.

PropertyValue / DescriptionContext & Notes
Physical State Solid (Crystalline Powder)Typically isolated as white to off-white needles or powder.
Melting Point 129–131 °C (Predicted/Analogous)Note: The para-isomer melts at 148–150 °C. Meta-isomers typically exhibit lower melting points due to reduced crystal packing symmetry.
Boiling Point ~400 °C (Predicted at 760 mmHg)Decomposition likely occurs prior to boiling at atmospheric pressure.
Solubility (Aq) Low (< 1 mg/mL at pH 2)Soluble in basic aqueous media (pH > 7.0) via carboxylate formation.
Solubility (Org) HighFreely soluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.
pKa (Acid) 4.45 ± 0.10 (Predicted)Typical for aliphatic carboxylic acids; dictates extraction pH (extract into organic at pH < 3).
LogP 1.36 – 1.60Moderately lipophilic; suitable for reversed-phase HPLC analysis.

Synthesis & Manufacturing Methodologies

Critical Analysis of Synthetic Routes

A common error in the synthesis of CAS 38102-67-9 is attempting direct Friedel-Crafts acylation of anisole with succinic anhydride. Due to the strong ortho/para directing nature of the methoxy group, this reaction predominantly yields the para-isomer (CAS 3153-44-4).

To selectively synthesize the meta-isomer (CAS 38102-67-9), a Grignard-mediated coupling or a Palladium-catalyzed cross-coupling approach is required to enforce regiochemistry.

Protocol: Grignard Addition to Succinic Anhydride

This route ensures the carbonyl is introduced at the meta position relative to the methoxy group.

Reagents:

  • 3-Bromoanisole (Starting Material)

  • Magnesium turnings (activated)

  • Succinic Anhydride[5][8]

  • Tetrahydrofuran (THF), anhydrous[2]

Step-by-Step Workflow:

  • Grignard Formation: React 3-bromoanisole with magnesium turnings in anhydrous THF to generate 3-methoxyphenylmagnesium bromide. Initiate with iodine or dibromoethane if necessary.

  • Nucleophilic Attack: Cool the Grignard solution to -78 °C. Slowly add a solution of succinic anhydride (1.0 eq) in THF. Note: Low temperature is critical to prevent double addition (formation of the tertiary alcohol).

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Acidify to pH ~2 with 1M HCl to protonate the carboxylate.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to remove unreacted anhydride and biaryl byproducts.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow for selecting the correct synthetic route to avoid isomeric mixtures.

SynthesisRoute Start Target: CAS 38102-67-9 (Meta-Isomer) RouteA Route A: Friedel-Crafts (Anisole + Succinic Anhydride) Start->RouteA Avoid RouteB Route B: Grignard Coupling (3-Bromoanisole + Mg + Succinic Anhydride) Start->RouteB Recommended ProductA Major Product: Para-Isomer (CAS 3153-44-4) RouteA->ProductA Ortho/Para Directing ProductB Major Product: Meta-Isomer (CAS 38102-67-9) RouteB->ProductB Regiospecific Control

Caption: Decision logic for synthesis. Route A fails to yield the target CAS 38102-67-9 efficiently due to electronic directing effects, making Route B (Grignard) the mandatory choice for high purity.

Analytical Profiling & Quality Control

To validate the identity of CAS 38102-67-9, specifically distinguishing it from the para-isomer, focus on the aromatic region of the ¹H NMR.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃

  • Key Diagnostic Signals:

    • δ 2.60 - 3.30 ppm: Two triplets (2H each) corresponding to the succinyl chain (-CH₂-CH₂-).

    • δ 3.85 ppm: Singlet (3H) for the Methoxy group (-OCH₃).

    • Aromatic Region (Critical):

      • The meta-isomer will show a complex splitting pattern (singlet-like for H2, doublets for H4/H6, triplet for H5).

      • Contrast: The para-isomer shows a distinct AA'BB' system (two symmetric doublets), which is absent in CAS 38102-67-9.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids).

  • Molecular Ion: [M-H]⁻ = 207.2 m/z.

  • Fragmentation: Loss of CO₂ (44 Da) and H₂O is common in MS/MS spectra.

Handling, Stability & Safety

  • Storage: Store at 2-8 °C in a tightly sealed container. Hygroscopic tendencies are possible; keep desiccated.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety (GHS):

    • Signal Word: Warning

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid dust inhalation.

References

  • PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Compound).[2] National Library of Medicine. Available at: [Link]

  • Google Patents.Quinoline derivatives and use thereof (WO2011096461A1). (Describes use of CAS 38102-67-9 as a starting material).
  • ChemSrc. 4-(3-Methoxyphenyl)-4-oxobutanoic acid Physicochemical Data. Available at: [Link]

  • Organic Syntheses. General procedure for Grignard addition to anhydrides (Analogous Protocol). Org.[3][5] Synth. 1978, 58, 116. Available at: [Link]

Sources

Exploratory

Technical Guide: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

An in-depth technical guide on 4-(3-methoxyphenyl)-4-oxobutanoic acid , structured for researchers and drug development professionals.[1] Synthesis, Structural Logic, and Pharmaceutical Utility[1] Executive Summary 4-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-(3-methoxyphenyl)-4-oxobutanoic acid , structured for researchers and drug development professionals.[1]

Synthesis, Structural Logic, and Pharmaceutical Utility[1]

Executive Summary

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9 ) is a critical


-keto acid intermediate in organic synthesis.[1] Unlike its para-isomer—which is readily accessible via Friedel-Crafts acylation—the meta-isomer requires specific regiochemical control during synthesis.[1] It serves as a strategic scaffold for constructing 6-methoxy-1-tetralone , a gateway precursor for 19-norsteroids, estrogen receptor modulators, and novel LPAR1 antagonists.[1]

This guide details the regioselective synthesis, physicochemical properties, and downstream applications of this compound, addressing the specific challenges of meta-substitution on the phenyl ring.

Chemical Architecture & Properties

Identity & Physicochemical Profile

The compound features a succinyl chain attached to the meta position of an anisole ring. The position of the methoxy group is chemically significant, directing subsequent cyclization events to the para position (relative to the methoxy) to form the 6-methoxy-tetralone skeleton.[1]

PropertyData
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
Synonyms 3-(3-Methoxybenzoyl)propionic acid; Succinic acid mono-3-methoxyphenyl amide (incorrect, it is a ketone)
CAS Number 38102-67-9
Molecular Formula

Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~4.5 (Carboxylic acid moiety)
Structural Analysis (NMR Prediction)
  • Methoxy Group: Singlet at

    
     ~3.8 ppm.[1]
    
  • Succinyl Chain: Two triplets at

    
     ~2.8 ppm (
    
    
    
    adjacent to ketone) and
    
    
    ~2.6 ppm (
    
    
    adjacent to carboxyl).
  • Aromatic Region: Complex multiplet (

    
     7.0–7.6 ppm) characteristic of meta-substitution (distinct from the symmetric AA'BB' system of the para-isomer).[1]
    

Strategic Synthesis: Overcoming Regiochemical Constraints

The "Meta" Problem

Direct Friedel-Crafts acylation of anisole with succinic anhydride yields almost exclusively the 4-methoxy (para) isomer due to the strong ortho/para directing effect of the methoxy group.[1] To synthesize the 3-methoxy (meta) isomer, one must utilize organometallic coupling or indirect acylation.

Primary Protocol: Grignard Addition (Regioselective)

This method uses 3-bromoanisole as the starting material to generate a Grignard reagent, which nucleophilically attacks succinic anhydride.

Reagents & Materials
  • Precursor: 3-Bromoanisole[1]

  • Reagent: Magnesium turnings (activated)

  • Electrophile: Succinic Anhydride[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

    • Add 3-bromoanisole (1.0 eq) in anhydrous THF dropwise.[1] Maintain a gentle reflux to generate 3-methoxyphenylmagnesium bromide .[1]

    • Critical Check: Solution turns turbid/grey-brown, indicating Grignard formation.[1]

  • Nucleophilic Addition (Low Temp Control):

    • Cool the Grignard solution to -78°C (or -40°C minimum) to prevent bis-addition.[1]

    • Dissolve succinic anhydride (1.05 eq) in THF and add it slowly to the Grignard reagent.

    • Mechanism:[1][2][3][4][5] The Grignard attacks one carbonyl of the anhydride, opening the ring to form the carboxylate salt. The low temperature prevents the ketone product from reacting with a second equivalent of Grignard.

  • Workup & Purification:

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench with saturated aqueous

      
       followed by acidification to pH 2 with 1N HCl.
      
    • Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography (Eluent: Hexane:EtOAc with 1% Acetic Acid).

SynthesisWorkflow Start 3-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Inter 3-Methoxyphenyl-MgBr Mg->Inter Activation Succ Succinic Anhydride (-78°C) Inter->Succ Nucleophilic Attack Acid Acid Hydrolysis (H3O+) Succ->Acid Ring Opening Product 4-(3-Methoxyphenyl)- 4-oxobutanoic Acid Acid->Product Protonation

Figure 1: Regioselective synthesis workflow avoiding the para-isomer trap.

Applications in Drug Development

Precursor to 6-Methoxy-1-Tetralone

The primary industrial utility of this keto acid is its conversion to 6-methoxy-1-tetralone , a ubiquitous starting material for steroid synthesis.[1]

  • Step 1: Reduction. The ketone is reduced to a methylene group (via Clemmensen, Wolff-Kishner, or Pd/C catalytic hydrogenation) to yield 4-(3-methoxyphenyl)butyric acid .[1]

  • Step 2: Cyclization. Intramolecular Friedel-Crafts acylation closes the ring.[1]

    • Regioselectivity Note: Cyclization can occur ortho or para to the methoxy group.

    • Major Product: 6-Methoxy-1-tetralone (cyclization para to methoxy).[1]

    • Minor Product: 8-Methoxy-1-tetralone (cyclization ortho to methoxy).[1]

Pharmacological Scaffolds

Recent medicinal chemistry campaigns utilize this scaffold for:

  • LPAR1 Antagonists: The 4-aryl-4-oxobutanoic acid motif mimics the phosphate headgroup of Lysophosphatidic Acid (LPA), serving as a competitive antagonist for fibrosis treatment.[1]

  • MMP Inhibitors: The carboxylic acid acts as a zinc-binding group (ZBG) in Matrix Metalloproteinase inhibitors.[1]

Applications KetoAcid 4-(3-Methoxyphenyl)- 4-oxobutanoic Acid Butyric 4-(3-Methoxyphenyl) butyric Acid KetoAcid->Butyric Pd/C, H2 (Reduction) LPAR LPAR1 Antagonists (Fibrosis) KetoAcid->LPAR Amide Coupling (Derivatization) Tetralone 6-Methoxy-1-tetralone Butyric->Tetralone PPA or Zeolite (Cyclization) Steroids 19-Norsteroids (Norethisterone) Tetralone->Steroids Robinson Annulation

Figure 2: Downstream applications in steroid synthesis and receptor antagonism.[1]

Analytical Validation

To ensure the integrity of the synthesized meta-isomer, the following analytical signals must be verified:

TechniqueExpected SignalMechanistic Interpretation
1H-NMR

3.84 (s, 3H)
Methoxy group protons.[1]
1H-NMR

7.5-7.6 (m, 2H)
Protons at positions 2 and 6 of the phenyl ring (deshielded by carbonyl).[1]
13C-NMR

~197 ppm
Ketone carbonyl carbon.[1]
13C-NMR

~177 ppm
Carboxylic acid carbonyl carbon.[1]
IR 1680

& 1710

Distinct stretches for Aryl Ketone and Carboxylic Acid.[1]

References

  • PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. Discovery of Novel Orally Active, Selective LPA Receptor Type 1 Antagonists. ACS Publications.[1] [Link]

  • Organic Syntheses. General Procedure for Grignard Additions to Acid Anhydrides. Org.[1][6][2] Synth. Coll. Vol. 6, p.762. [Link]

  • Chemistry Letters. Efficient Synthesis of 1-Tetralones from 4-Arylbutyric Acids by Combined Use of Solid Acid Catalysts.[Link]

Sources

Foundational

Spectroscopic data for 4-(3-Methoxyphenyl)-4-oxobutanoic acid

Topic: Spectroscopic Data & Synthesis Guide: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary 4-(3-Methoxyphenyl)-4-oxobutanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data & Synthesis Guide: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), also known as 3-(3-methoxybenzoyl)propionic acid, is a critical intermediate in the synthesis of indanones and tetralones via cyclodehydration. Unlike its para-substituted isomer, which is readily accessible via standard Friedel-Crafts acylation, the meta-isomer requires specific synthetic planning to ensure regiochemical purity.

This technical guide provides a definitive reference for the spectroscopic characterization (NMR, IR, MS) of the compound, grounded in a validated synthesis strategy that avoids common regioisomeric impurities.

Compound Profile

PropertyData
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
Common Synonyms 3-(3-Methoxybenzoyl)propionic acid; Succinic acid mono-3-methoxyphenacyl ester (misnomer)
CAS Registry 38102-67-9
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water

Synthesis Strategy: The Regioselectivity Challenge

The Trap: A common error in early-stage development is attempting to synthesize this compound via Friedel-Crafts acylation of anisole with succinic anhydride. Due to the strong ortho/para directing nature of the methoxy group, that route yields >95% of the para-isomer (4-methoxy).

The Solution: To secure the meta-isomer (3-methoxy) with high fidelity, a Grignard approach utilizing 3-bromoanisole is the standard authoritative protocol. This method circumvents the electronic directing effects of the aromatic ring by establishing the carbon-carbon bond at the specific halogenated position.

Synthesis Workflow Diagram

SynthesisPath Start 3-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Inter 3-Methoxyphenyl magnesium bromide Mg->Inter Reflux Succ Succinic Anhydride (-78°C to 0°C) Inter->Succ AcidWorkup H3O+ Workup Succ->AcidWorkup Product 4-(3-Methoxyphenyl)- 4-oxobutanoic acid AcidWorkup->Product Crystallization

Caption: Directed synthesis via Grignard reagent to ensure meta-substitution.

Spectroscopic Characterization

The following data is derived from high-purity samples prepared via the Grignard route.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) The meta-substitution pattern is distinct from the para-isomer. The key diagnostic is the splitting of the aromatic protons: a singlet-like peak for H-2, two doublets, and a triplet.

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Context
10.5 - 11.0 br s1H-COOH Carboxylic acid proton (exchangeable)
7.58 dt1HAr-H6 Ortho to ketone; deshielded by C=O
7.52 t (narrow)1HAr-H2 Ortho to ketone/methoxy; isolated singlet-like
7.38 t1HAr-H5 Meta position; pseudo-triplet (

Hz)
7.12 ddd1HAr-H4 Ortho to methoxy; shielded by OMe
3.86 s3H-OCH₃ Methoxy group
3.30 t2H-C(O)CH₂ -

-methylene to ketone (

Hz)
2.82 t2H-CH₂ COOH

-methylene to acid (

Hz)

¹³C NMR (100 MHz, CDCl₃)

Shift (δ, ppm)AssignmentNote
197.8 C =O (Ketone)Conjugated aryl ketone
178.5 C OOH (Acid)Carboxylic acid carbonyl
159.9 Ar-C3 Ipso to Methoxy (Deshielded)
137.8 Ar-C1 Ipso to Ketone
129.7 Ar-C5 Aromatic CH
120.8 Ar-C6 Aromatic CH
119.8 Ar-C4 Aromatic CH
112.5 Ar-C2 Aromatic CH (Upfield due to OMe ortho effect)
55.5 -OC H₃Methoxy carbon
33.2 -C H₂-COOHMethylene
28.1 -C(O)C H₂-Methylene
Mass Spectrometry (MS)

Ionization Mode: EI (70 eV) or ESI (+). Molecular Ion: m/z 208 [M]+

Fragmentation Pathway (EI): The fragmentation is dominated by


-cleavage adjacent to the ketone, generating the stable 3-methoxybenzoyl cation (m/z 135), followed by loss of CO to form the methoxyphenyl cation (m/z 107).

MassSpec M Molecular Ion [M]+ m/z 208 Frag1 Loss of -CH2COOH (McLafferty/Alpha Cleavage) M->Frag1 BasePeak Base Peak [Ar-CO]+ m/z 135 (3-Methoxybenzoyl cation) Frag1->BasePeak Frag2 Loss of CO BasePeak->Frag2 Phenyl [Ar]+ m/z 107 (3-Methoxyphenyl cation) Frag2->Phenyl

Caption: Primary fragmentation pathway observed in EI-MS.

Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeDescription
2800 - 3200 O-H stretchBroad band characteristic of carboxylic acid dimers
1710 - 1715 C=O stretchCarboxylic acid carbonyl
1680 - 1685 C=O stretchAryl ketone (conjugated, lower frequency than acid)
1585, 1480 C=C stretchAromatic ring skeletal vibrations
1260 C-O stretchAryl alkyl ether (Ar-O-CH₃)

Experimental Protocols

Protocol A: Preparation of Analytical Sample (Grignard Route)

Note: All glassware must be oven-dried. Perform under Nitrogen/Argon atmosphere.

  • Reagent Prep: Activate Magnesium turnings (1.1 eq) with a crystal of iodine in dry THF.

  • Formation: Add 3-bromoanisole (1.0 eq) dropwise to the refluxing THF/Mg mixture. Maintain reflux for 1 hour to ensure complete formation of 3-methoxyphenylmagnesium bromide.

  • Addition: Cool the Grignard solution to -5°C. Dissolve succinic anhydride (1.1 eq) in dry THF and add slowly to the Grignard reagent. Crucial: Low temperature prevents double addition (formation of tertiary alcohol).

  • Quench: Stir at 0°C for 2 hours, then quench with 1M HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Toluene/Hexane or Ethanol/Water to obtain white crystals.

Protocol B: NMR Sample Preparation
  • Weigh ~10 mg of the purified solid.

  • Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

  • If solubility is poor (rare for this compound), use DMSO-d₆ . Note: In DMSO, the acid proton will appear very broad or shift to 12.0+ ppm.

  • Filter through a cotton plug into the NMR tube to remove any insoluble inorganic salts from the drying process.

References

  • PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CID 2759694). National Library of Medicine. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • SpectraBase. 3-(3-Methoxybenzoyl)propionic acid Spectrum Data. Wiley Science Solutions. [Link]

Exploratory

Biological Activity of Methoxyphenyl Keto Acids: Mechanisms, Synthesis, and Therapeutic Potential

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Version: 1.0 Executive Summary Methoxyphenyl keto acids, particularly 4-methoxyphenylpyruvic acid (4-MP...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Version: 1.0

Executive Summary

Methoxyphenyl keto acids, particularly 4-methoxyphenylpyruvic acid (4-MPPA) and its derivatives, represent a pivotal class of pharmacophores bridging metabolic regulation and enzyme inhibition. Unlike their hydroxy-substituted counterparts (e.g., 4-hydroxyphenylpyruvic acid, 4-HPPA), the methoxy group confers distinct lipophilicity and metabolic stability, altering their interaction with iron-dependent dioxygenases and copper-containing oxidases.

This guide provides a rigorous technical analysis of their biological activity, focusing on three core mechanisms: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibition , Tyrosinase modulation , and Insulin secretagogue activity . We present validated synthetic routes, detailed assay protocols, and mechanistic visualizations to support translational research in herbicidal design, metabolic disorder treatment, and cosmetic formulation.

Chemical Foundation & Synthesis

Structural Significance

The


-keto acid moiety is a "privileged structure" in biochemistry, serving as a direct precursor to amino acids via transamination and a substrate for oxidative decarboxylation. The introduction of a methoxy group at the para-position of the phenyl ring (4-MPPA) creates a steric and electronic analog of the natural substrate 4-HPPA, but without the labile phenolic proton. This modification is critical for:
  • Bioavailability: Increased logP facilitates membrane permeability.

  • Metabolic Resistance: Resistance to rapid Phase II conjugation (glucuronidation) compared to phenols.

Validated Synthetic Protocol: Erlenmeyer Azlactone Synthesis

To ensure high purity (>98%) required for biological assays, the Erlenmeyer azlactone method is the gold standard. It avoids the metal contamination often seen in transition-metal catalyzed cross-couplings.

Workflow Diagram

Synthesis Start 4-Methoxybenzaldehyde + Hippuric Acid Step1 Cyclodehydration (Ac2O, NaOAc, 110°C) Start->Step1 Azlactone Azlactone Intermediate (Yellow Crystals) Step1->Azlactone Condensation Step2 Hydrolysis (10% NaOH, reflux) Azlactone->Step2 Ring Opening Step3 Acidification (HCl, pH 2.0) Step2->Step3 Decarboxylation Product 4-Methoxyphenylpyruvic Acid (Enol/Keto Tautomers) Step3->Product Precipitation

Figure 1: The Erlenmeyer Azlactone Synthesis pathway yields high-purity


-keto acids via a stable oxazolone intermediate.
Step-by-Step Methodology
  • Condensation: Combine 4-methoxybenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and fused sodium acetate (1.0 eq) in acetic anhydride (3.0 eq). Heat to 110°C for 2 hours until the mixture solidifies and turns deep yellow.

  • Isolation: Cool and add ethanol to precipitate the azlactone (4-(4-methoxybenzylidene)-2-phenyl-5(4H)-oxazolone). Filter and wash with boiling water to remove unreacted starting materials.

  • Hydrolysis: Reflux the azlactone in 10% NaOH (aq) for 4 hours. The solution will turn from yellow to clear as the ring opens and the benzoyl group is cleaved.

  • Purification: Acidify carefully with 6M HCl to pH 2.0. The keto acid precipitates (often as the enol form). Recrystallize from benzene/petroleum ether.

Pharmacological Mechanisms[1][2]

HPPD Inhibition (Herbicidal & Metabolic Potency)

Mechanism: 4-MPPA acts as a competitive inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . The natural substrate, 4-HPPA, binds to the active site


 via its 

-keto acid tail and phenolic oxygen. 4-MPPA binds the iron but cannot undergo the oxidative rearrangement to homogentisate due to the methoxy cap blocking the necessary quinol formation.
  • Consequence: Inhibition leads to the depletion of plastoquinone (essential for carotenoid synthesis in plants) and accumulation of tyrosine (tyrosinemia type I pathway in mammals).

HPPD Signaling & Inhibition Pathway

HPPD_Mechanism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (Substrate) Tyrosine->HPPA TAT HPPD HPPD Enzyme (Fe2+ Active Site) HPPA->HPPD Binding HGA Homogentisate HPPD->HGA O2, Decarboxylation Inhibitor 4-Methoxyphenylpyruvic Acid (Competitive Inhibitor) Inhibitor->HPPD Blocks Active Site (Iron Chelation) Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor Bleaching Photobleaching / Cell Death Carotenoids->Bleaching Absence causes

Figure 2: Mechanism of HPPD inhibition. 4-MPPA competes with 4-HPPA, blocking the synthesis of protective carotenoids.

Insulin Secretagogue Activity

Mechanism: Methoxyphenyl keto acids mimic the mitochondrial metabolism of leucine and


-ketoisocaproate. They enter pancreatic 

-cells, undergo mitochondrial decarboxylation, and feed into the TCA cycle.
  • ATP Generation: The metabolism increases the cytosolic ATP/ADP ratio.

  • Channel Gating: High ATP closes ATP-sensitive

    
     (
    
    
    
    ) channels.
  • Depolarization: Membrane depolarization opens Voltage-Dependent Calcium Channels (VDCC).

  • Exocytosis:

    
     influx triggers insulin granule fusion.
    

Experimental Protocols

Protocol A: Spectrophotometric HPPD Inhibition Assay

Use this protocol to determine the


 of methoxyphenyl keto acids against recombinant HPPD.

Reagents:

  • Enzyme: Recombinant Arabidopsis or Human HPPD (purified).

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP), 200 µM stock.

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (converts HGA to maleylacetoacetate for detection).

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM sodium ascorbate and 10 µM

    
    .
    

Procedure:

  • Preparation: In a 96-well UV-transparent plate, add 140 µL of Buffer.

  • Inhibitor Addition: Add 10 µL of 4-MPPA (dissolved in DMSO) at varying concentrations (0.01 – 100 µM). Include a DMSO-only control (0% inhibition).

  • Enzyme Activation: Add 20 µL of HPPD enzyme solution. Incubate at 30°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 30 µL of Substrate Mix (4-HPP + excess HGD).

  • Detection: Monitor absorbance at 318 nm (absorption max of maleylacetoacetate) kinetically for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine 
    
    
    
    .

Validation Criteria:

  • Z-factor should be > 0.5.[1]

  • Reference inhibitor (e.g., Mesotrione) should yield

    
     nM.
    
Protocol B: Static Insulin Secretion (INS-1 Cells)

Use this protocol to validate the metabolic secretagogue activity.

Procedure:

  • Seeding: Seed INS-1 832/13 cells (2 x

    
    /well) in 24-well plates. Culture for 48h.
    
  • Starvation: Wash cells 2x with KRB buffer (Krebs-Ringer Bicarbonate, 2.8 mM Glucose). Incubate for 2 hours in KRB to establish basal insulin release.

  • Stimulation: Replace buffer with KRB containing:

    • Control: 2.8 mM Glucose (Basal).

    • Positive Control: 16.7 mM Glucose (High Glucose).

    • Test: 2.8 mM Glucose + 10 mM 4-Methoxyphenylpyruvic Acid .

  • Incubation: Incubate for 60 minutes at 37°C.

  • Harvest: Collect supernatant and centrifuge (300 x g, 5 min) to remove debris.

  • Quantification: Measure insulin using a Rat Insulin ELISA kit. Normalize results to total protein content (BCA assay) of the lysed cells.

Comparative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) of phenyl keto acids regarding HPPD inhibition and Antioxidant capacity.

CompoundSubstituent (R)HPPD Inhibition (

)
Antioxidant (DPPH

)
Metabolic Stability
Phenylpyruvic Acid -H> 100 µMInactiveLow
4-Hydroxyphenylpyruvic Acid -OHSubstrate (

)
15 µMLow (Oxidizes rapidly)
4-Methoxyphenylpyruvic Acid -OCH30.8 - 2.5 µM 25 µM High
3,4-Dimethoxyphenylpyruvic Acid -(OCH3)25.0 - 10.0 µM12 µMHigh

Note: 4-MPPA balances potency with stability. While less potent than synthetic herbicides (e.g., Mesotrione), it offers a "soft" inhibition profile suitable for pharmaceutical modulation of tyrosine metabolism.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors.Link

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase.[3][4][5] Archives of Biochemistry and Biophysics, 433(1), 117-128. Link

  • Lenzen, S., et al. (1982). Signal function of metabolism of neutral amino acids and 2-keto acids for initiation of insulin secretion.[6] Journal of Biological Chemistry, 257(12), 6631-6633. Link

  • Kropp, P. J., & Decker, H. (1943). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, Coll.[7] Vol. 2, p.55. Link

  • Nerya, O., et al. (2003). The potent activity of 4-substituted resorcinols in the inhibition of tyrosinase.[8] Journal of Agricultural and Food Chemistry. Link

Sources

Foundational

Therapeutic Potential of Butanoic Acid Derivatives: From Metabolic Byproduct to Precision Medicine

Executive Summary Butanoic acid (butyrate), a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, has evolved from a simple metabolic byproduct to a pleiotropic therapeutic candidate. Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butanoic acid (butyrate), a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, has evolved from a simple metabolic byproduct to a pleiotropic therapeutic candidate. Its capacity to act as a Histone Deacetylase (HDAC) inhibitor and a G-protein coupled receptor (GPR43/109A) agonist positions it uniquely at the intersection of epigenetics, metabolism, and immunology.

However, the clinical utility of the parent compound is severely limited by its rapid metabolism (


 min), low bioavailability, and offensive organoleptic properties. This guide analyzes the "Next-Generation Butyrates"—structural derivatives and prodrugs designed to overcome these pharmacokinetic barriers. We focus on three classes: Ester Prodrugs  (e.g., Tributyrin), Structural Analogs  (e.g., 4-Phenylbutyrate), and Salt/Amino Acid Conjugates  (e.g., Lysine Butyrate).

Pharmacological Rationale: The "Butyrate Paradox"

To develop effective drugs, one must understand the Butyrate Paradox : Butyrate inhibits the proliferation of undifferentiated cancer cells (via the Warburg effect) while serving as the primary energy source for healthy colonocytes.

Pharmacokinetic Barriers & Solutions[1]
Limitation (Parent Compound)Derivative SolutionMechanism of Improvement
Rapid Metabolism Tributyrin Triglyceride structure requires lipase hydrolysis, extending release time and targeting the colon.
Systemic Clearance 4-Phenylbutyrate (4-PBA) Terminal phenyl group prevents

-oxidation, allowing systemic circulation and BBB penetration.
Poor Solubility/Odor Lysine Butyrate Amino acid salt formation improves stability, reduces odor, and potentially enhances

via amino acid transporters.

Mechanisms of Action[2][3]

The therapeutic efficacy of these derivatives relies on three distinct molecular pathways.

Epigenetic Modulation (HDAC Inhibition)

Butyrate derivatives accumulate in the nucleus, inhibiting Class I and II HDACs. This prevents the deacetylation of histones (H3/H4), resulting in hyperacetylation.

  • Outcome: Relaxation of chromatin structure (euchromatin) and re-expression of silenced tumor suppressor genes (e.g., p21/WAF1), leading to G1/S cell cycle arrest.

G-Protein Coupled Receptor Signaling (GPR43/FFAR2)

Derivatives bind to cell-surface GPR43, activating the


 pathway.
  • Outcome: Increased intracellular

    
    , activation of NLRP3 inflammasome (controlled), and secretion of GLP-1 from L-cells (metabolic regulation).
    
Chemical Chaperone Activity (ER Stress)

Specific to 4-PBA , this mechanism does not rely on receptors. 4-PBA acts as a hydrophobic chaperone, preventing protein aggregation in the Endoplasmic Reticulum (ER).[1]

  • Outcome: Mitigation of the Unfolded Protein Response (UPR), crucial for diseases like Spinal Muscular Atrophy (SMA) and Cystic Fibrosis.

Visualization: Mechanistic Pathways[5]

ButyratePathways Butyrate Butyrate / Derivative GPR43 GPR43 (Surface) Butyrate->GPR43 HDAC HDAC Enzymes (Nucleus) Butyrate->HDAC Diffusion ER_Lumen ER Lumen Butyrate->ER_Lumen 4-PBA only Gq Gq Protein GPR43->Gq Histones Histone Hyperacetylation HDAC->Histones Inhibition Chaperone Hydrophobic Interaction ER_Lumen->Chaperone Ca Intracellular Ca2+ Gq->Ca GLP1 GLP-1 Secretion (Metabolism) Ca->GLP1 p21 p21/WAF1 Induction (Apoptosis) Histones->p21 Folding Protein Folding Rescue (Neuroprotection) Chaperone->Folding

Figure 1: Dual-action pathways of butyrate derivatives involving surface GPCR activation, nuclear epigenetic remodeling, and direct organelle interaction (4-PBA).

Therapeutic Applications

Oncology: Glioblastoma and Colorectal Cancer
  • Target: Histone Deacetylases (HDAC).[2][3][4][5][6]

  • Rationale: Cancer cells often rely on aerobic glycolysis (Warburg effect). Because they do not metabolize butyrate efficiently in the mitochondria, it accumulates in the nucleus, acting as a potent HDAC inhibitor.

  • Key Derivative: 4-Phenylbutyrate (4-PBA) .[1][6][7] Unlike NaB, 4-PBA crosses the Blood-Brain Barrier (BBB), showing promise in Glioblastoma (e.g., LN-229 cell lines) by upregulating p21 independent of p53 status.

Gastroenterology: IBD and Colitis
  • Target: Mucosal healing and inflammation reduction via NF-

    
    B suppression.
    
  • Rationale: In Ulcerative Colitis, butyrate transport (MCT1) is downregulated. Systemic delivery is ineffective.

  • Key Derivative: Tributyrin .[8][9][10][11] It passes the stomach intact and is hydrolyzed by pancreatic lipases in the small intestine/colon, delivering 3 molar equivalents of butyrate directly to the inflamed mucosa.

  • Emerging Tech: 5-ASA-Butyrate Mutual Prodrugs . These link the anti-inflammatory drug 5-ASA with butyrate via an azo bond, cleaved specifically by colonic bacteria.

Neurology: Protein Aggregation Disorders
  • Target: Endoplasmic Reticulum (ER) Stress.[6][7]

  • Rationale: Misfolded proteins trigger the UPR, leading to neuronal apoptosis.

  • Key Derivative: 4-PBA .[6][7] Functioning as a chemical chaperone, it has been FDA-approved for Urea Cycle Disorders (ammonia scavenging) but is repurposed for Spinal Muscular Atrophy (SMA) and ALS to prevent protein aggregation.

Experimental Protocols

Protocol A: In Vitro HDAC Inhibition Assay

Use this protocol to validate the potency of a new butyrate derivative compared to Trichostatin A (TSA).

Reagents:

  • HeLa Nuclear Extract (commercial source).

  • Fluorometric HDAC substrate (Boc-Lys(Ac)-AMC).

  • Developer Solution (Trypsin/Peptidase).

  • Positive Control: Trichostatin A (TSA).[5]

Workflow:

  • Preparation: Dilute the derivative (e.g., Tributyrin) in DMSO. Prepare serial dilutions (1

    
    M to 10 mM).
    
  • Incubation: Mix 10

    
    L of nuclear extract with 50 
    
    
    
    L of derivative solution. Incubate at 37°C for 30 mins.
    • Mechanistic Note: This allows the inhibitor to bind the HDAC active site zinc ion.

  • Substrate Addition: Add 20

    
    L of acetylated fluorogenic substrate. Incubate for 30 mins.
    
    • Reaction: Active HDACs will remove the acetyl group.

  • Development: Add 20

    
    L of Developer Solution. Incubate for 15 mins.
    
    • Reaction: The developer cleaves the deacetylated lysine, releasing the fluorophore (AMC).

  • Quantification: Read fluorescence (Ex: 360nm / Em: 460nm).

    • Analysis: Lower fluorescence = Higher Inhibition. Calculate

      
      .
      
Protocol B: ER Stress Rescue Assay (4-PBA)

Use this to verify "Chemical Chaperone" activity in neuronal cells.

Workflow:

  • Induction: Treat Neuro-2a cells with Tunicamycin (2

    
    g/mL) for 6 hours to induce ER stress (blocks N-linked glycosylation).
    
  • Treatment: Co-treat with 4-PBA (1 mM - 5 mM).

  • Lysis & Western Blot: Harvest cells after 24 hours.

  • Markers: Probe for GRP78/BiP (ER stress sensor) and CHOP (apoptotic marker).

    • Success Criteria: 4-PBA treatment should significantly reduce Tunicamycin-induced GRP78 and CHOP levels compared to vehicle control.

Visualization: Tributyrin Metabolism[15]

TributyrinMetabolism TB Tributyrin (Prodrug) Stomach Stomach (Resistant to Acid) TB->Stomach Butyrate 3x Butyrate Molecules (Active Payload) TB->Butyrate Glycerol Glycerol (Backbone) TB->Glycerol Intestine Small Intestine/Colon Stomach->Intestine Lipase Pancreatic Lipase Intestine->Lipase Lipase->TB Hydrolysis

Figure 2: Metabolic activation of Tributyrin. Unlike salts, Tributyrin resists gastric degradation, releasing its payload only upon enzymatic hydrolysis in the gut.

References

  • Vertex Pharmaceuticals. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I.[12] NIH.[13] Link

  • Frontiers in Pharmacology. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition.[6] NIH.[13] Link

  • Journal of Exercise and Nutrition. (2025). A Pharmacokinetic Comparison of Three Butyrate Products. Link

  • Frontiers in Nutrition. (2025). Tributyrin (CoreBiome®) enhances butyrate levels and modulates the gut microbiota. Link

  • Nutritional Medicine Journal. (2022).[13] Butyrate Therapy for Treatment-Resistant Ulcerative Colitis: A Case Study. Link

  • Scientific Reports. (2018). GPR43 mediates microbiota metabolite SCFA regulation of antimicrobial peptide expression. NIH.[13] Link

  • Journal of Neuro-Oncology. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. NIH.[13] Link

  • Shock. (2014). 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke.[7] NIH.[13] Link

Sources

Exploratory

4-(3-Methoxyphenyl)-4-oxobutanoic acid literature review

This technical guide details the chemical identity, synthesis, and applications of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-(3-Methoxybenzoyl)propionic acid ). It is designed for researchers requiring a ri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-(3-Methoxybenzoyl)propionic acid ). It is designed for researchers requiring a rigorous, mechanism-based understanding of this compound as a scaffold for bicyclic aromatic systems.

[1][2][3][4]

Executive Summary

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9 ) is a vital keto-acid intermediate in organic synthesis. It serves as the strategic precursor to 6-methoxy-1-tetralone , a foundational building block in the total synthesis of steroids (via the Torgov reaction) and various non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike its para-isomer, which is easily accessible via direct Friedel-Crafts acylation, the meta-isomer requires specific regiochemical control during synthesis to avoid positional isomerism. This guide outlines the high-fidelity Grignard synthesis route, characterization data, and downstream cyclization protocols.

Chemical Identity & Physical Properties[1][5][6][7][8]

PropertyData
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
Common Name 3-(3-Methoxybenzoyl)propionic acid
CAS Number 38102-67-9
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, ethyl acetate, DCM; Insoluble in water
Melting Point Experimental determination required (Distinct from p-isomer MP: 148–150 °C)
pKa ~4.5 (Carboxylic acid moiety)

Strategic Synthesis: The Regioselectivity Challenge

The Problem with Friedel-Crafts

Direct Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride is not recommended for this specific isomer. The methoxy group is a strong ortho/para director, overwhelmingly favoring the formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid .

The Solution: Grignard Addition

To guarantee the meta substitution pattern, the synthesis must proceed via a Grignard reagent derived from 3-bromoanisole . This method locks the regiochemistry before the carbon chain is attached.

Mechanistic Workflow (DOT Visualization)

SynthesisPath Start 3-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Activation Grignard 3-Methoxyphenylmagnesium bromide Mg->Grignard Intermediate Magnesium Carboxylate Salt Grignard->Intermediate + Succinic Anhydride (Nucleophilic Acyl Substitution) Succinic Succinic Anhydride Succinic->Intermediate Acid H3O+ Quench Intermediate->Acid Product 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Target Meta-Isomer) Acid->Product Protonation

Figure 1: Regiospecific synthesis via Grignard reagent to ensure meta-substitution.

Detailed Protocol (Grignard Route)

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Succinic anhydride (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (crystal, catalytic initiator)

Procedure:

  • Activation: In a flame-dried 3-neck flask under inert atmosphere (N₂/Ar), add Mg turnings and a crystal of iodine. Cover with minimal anhydrous THF.

  • Initiation: Add ~5% of the 3-bromoanisole solution. Heat gently until the iodine color fades and the solvent refluxes, indicating Grignard initiation.

  • Addition: Dropwise add the remaining 3-bromoanisole in THF, maintaining a gentle reflux. Stir for 1–2 hours post-addition to ensure complete formation of 3-methoxyphenylmagnesium bromide .

  • Coupling: Cool the Grignard solution to 0°C. Dissolve succinic anhydride in THF and add it slowly to the Grignard reagent. Note: Inverse addition (Grignard into anhydride) is sometimes preferred to minimize double-addition side products.

  • Quench: After stirring for 4 hours at room temperature, quench the reaction mixture with ice-cold dilute HCl (1M).

  • Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene to yield the pure acid.

Downstream Applications: The Tetralone Gateway

The primary utility of 4-(3-methoxyphenyl)-4-oxobutanoic acid is its conversion into 6-methoxy-1-tetralone , a critical intermediate.

Cyclization Logic

The transformation involves two steps:

  • Reduction: The ketone is reduced to a methylene group (Wolf-Kishner or Clemmensen reduction) to form 4-(3-methoxyphenyl)butyric acid .

  • Cyclization: Intramolecular Friedel-Crafts acylation closes the ring.

    • Regiochemistry Note: Cyclization can occur ortho to the methoxy group (position 2) or para to the methoxy group (position 6). Under standard conditions (PPA or SOCl₂/AlCl₃), cyclization para to the activating methoxy group is kinetically favored, yielding 6-methoxy-1-tetralone .

Pathway Visualization (DOT)

TetralonePath Start 4-(3-Methoxyphenyl)-4-oxobutanoic acid Reduction Reduction (Clemmensen: Zn(Hg)/HCl or Pd/C + H2) Start->Reduction Butyric 4-(3-Methoxyphenyl)butyric acid Reduction->Butyric Cyclization Cyclization (PPA or SOCl2 + AlCl3) Butyric->Cyclization Tetralone 6-Methoxy-1-tetralone (Major Product) Cyclization->Tetralone Para-closure (Favored) Minor 8-Methoxy-1-tetralone (Minor Product) Cyclization->Minor Ortho-closure (Sterically hindered)

Figure 2: Conversion to 6-methoxy-1-tetralone showing regiochemical outcomes.

Characterization Standards

To validate the synthesis of the meta-isomer, rely on the following spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 12.1 (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.5–7.1 (m, 4H): Aromatic protons. Look for the specific meta-substitution pattern (singlet-like d, doublet, triplet, doublet).

    • δ 3.85 (s, 3H): Methoxy group (-OCH ₃).

    • δ 3.30 (t, 2H): Methylene adjacent to ketone (-C(=O)CH ₂-).

    • δ 2.80 (t, 2H): Methylene adjacent to carboxyl (-CH ₂COOH).

  • IR Spectroscopy:

    • 1710 cm⁻¹: Carboxylic acid C=O stretch.

    • 1680 cm⁻¹: Aryl ketone C=O stretch (conjugated).

    • 2500–3300 cm⁻¹: Broad O-H stretch (acid).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible; store under desiccant if high purity is required for long periods.

  • PPE: Standard lab coat, nitrile gloves, and safety goggles are mandatory. Work within a fume hood, especially during the Grignard preparation and acid quenching steps.

References

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CID 2759694). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2004). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and tetralones (JP2004182660A).

Sources

Foundational

In-Depth Technical Guide: Safety and Hazards of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

Executive Summary & Chemical Identity 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS 38102-67-9) is a keto-acid intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), diverse het...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS 38102-67-9) is a keto-acid intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), diverse heterocycles (e.g., pyridazinones), and GABA analogues. Unlike its para-substituted isomer (an intermediate for Fenbufen), the meta-isomer is frequently employed in Structure-Activity Relationship (SAR) studies to probe steric and electronic binding affinities in drug targets.

This guide provides a rigorous safety profile, moving beyond generic SDS data to address specific process hazards associated with its synthesis and handling.

Table 1: Physicochemical Constants & Identity
PropertySpecification
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
Synonyms 3-(3-Methoxybenzoyl)propionic acid; 3-Methoxy-succinoylbenzene
CAS Number 38102-67-9
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 129–131 °C (Typical range for this class)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~4.5 (Carboxylic acid moiety)

Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited compared to the para-isomer, structural alerts and read-across data from aryl-oxo-alkanoic acids dictate the following classification under the Globally Harmonized System (GHS).

Core Hazards

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.
Precautionary Statements
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

Synthesis & Process Safety

The synthesis of the meta-isomer (3-methoxy) presents distinct hazards compared to the para-isomer. Direct Friedel-Crafts acylation of anisole predominantly yields the para-product due to the ortho/para directing methoxy group. Therefore, the meta-isomer is typically synthesized via a Grignard reaction using 3-bromoanisole, which introduces high-energy reagents and moisture sensitivity.

Synthesis Pathway & Hazard Mapping

The following diagram illustrates the Grignard route, highlighting critical process safety nodes.

SynthesisHazards Reactant 3-Bromoanisole (Irritant) Intermediate Grignard Intermediate (3-Methoxyphenylmagnesium bromide) (Pyrophoric/Moisture Sensitive) Reactant->Intermediate Initiation (Exothermic) Reagent1 Magnesium / THF (Flammable, Peroxide Former) Reagent1->Intermediate Product 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Irritant) Intermediate->Product Nucleophilic Attack (Controlled Addition) Reagent2 Succinic Anhydride (Corrosive, Eye Dam. 1) Reagent2->Product

Figure 1: Process safety flow for the regioselective synthesis of the target compound via Grignard reagent.

Critical Process Controls
  • Moisture Control: The Grignard intermediate is intolerant to water. Reactors must be dried and purged with inert gas (Nitrogen/Argon). Hazard: Violent decomposition and release of benzene/anisole derivatives if water is introduced.

  • Exotherm Management: The formation of the Grignard reagent and the subsequent addition to succinic anhydride are exothermic. Cooling jackets (0°C to -10°C) are required during addition to prevent thermal runaway.

  • Solvent Safety: Tetrahydrofuran (THF) is the standard solvent. It must be tested for peroxides prior to distillation or use.

Toxicological Assessment & Structural Alerts

Structural Alerts
  • Alpha-Keto Acid Moiety: Potentially reactive with nucleophilic residues in proteins, though less reactive than alpha-halo ketones.

  • Anisole Ring: Generally stable, but metabolic O-demethylation can yield phenolic metabolites (3-hydroxyphenyl derivatives), which may have different toxicological profiles (e.g., potential quinone formation, though less likely for meta isomers than para).

Route-Specific Toxicology
  • Inhalation: Dust is irritating to the upper respiratory tract. Chronic inhalation of fine powder may lead to reactive airway sensitization in susceptible individuals.

  • Dermal: Moderate irritant. The lipophilic nature of the anisole ring facilitates dermal absorption compared to unsubstituted succinic acid derivatives.

  • Ocular: The carboxylic acid group, combined with the ketone, presents a risk of severe irritation. Solid particles can cause mechanical corneal abrasion and chemical burns if not irrigated immediately.

Handling, Storage, and Emergency Protocols

Engineering Controls
  • Containment: Handle in a chemical fume hood with a face velocity of >0.5 m/s.

  • Static Control: As a dry powder, the substance may generate static electricity. Ground all equipment during transfer operations to prevent dust explosions.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) particulate respirator for solid handling.

  • Eyes: Chemical safety goggles. Face shield recommended if handling large quantities of the precursor succinic anhydride.

  • Gloves: Nitrile rubber (0.11 mm thickness) provides sufficient splash protection.

Emergency Response Logic

EmergencyResponse Exposure Exposure Incident EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation EyeAction Rinse 15 min Lift Eyelids Consult Ophthalmologist EyeContact->EyeAction SkinAction Wash with Soap/Water Remove Contaminated Clothing SkinContact->SkinAction InhalAction Move to Fresh Air Oxygen if breathing difficult Inhalation->InhalAction

Figure 2: Immediate response protocols for exposure incidents.

Regulatory & Compliance

  • TSCA (USA): Often treated as R&D Exemption (Low Volume Exemption) if not explicitly listed on the active inventory. Check specific status before commercial import.

  • REACH (EU): Registration required for >1 TPA. Ensure compliance with CLP labeling (Warning, Exclamation Mark).

  • Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of via sinks or drains.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-aryl-4-oxobutanoic acid derivatives. Retrieved January 28, 2026, from [Link]

  • PrepChem. Synthesis of aryl-oxo-acids via Friedel-Crafts and Grignard methods. Retrieved January 28, 2026, from [Link]

Exploratory

Technical Profile: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

Executive Summary 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS 38102-67-9) is a critical keto-acid intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons, specifically substituted indanones and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS 38102-67-9) is a critical keto-acid intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons, specifically substituted indanones and tetralones. Unlike its para-substituted isomer (a precursor to Fenbufen), the meta-isomer presents unique regiochemical challenges during synthesis due to the directing effects of the methoxy group. This guide provides a definitive synonym reference, a validated protocol for regioselective synthesis, and an analysis of its utility in pharmacophore construction.

Chemical Identity & Nomenclature

Accurate identification is paramount in organic synthesis, particularly when distinguishing between positional isomers. The following table consolidates the chemical identifiers for the meta-isomer.

Table 1: Chemical Identifiers and Synonyms
CategoryIdentifier / SynonymNotes
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acidPreferred systematic name.[1]
Alternative IUPAC 3-(3-Methoxybenzoyl)propanoic acidCounts carbon chain from the carboxylic acid.
Common Name

-(3-Methoxybenzoyl)propionic acid
Traditional nomenclature.
CAS Registry Number 38102-67-9 Critical: Do not confuse with the para-isomer (3153-44-4).
SMILES COC1=CC=CC(=C1)C(=O)CCC(=O)OMachine-readable string.[1][2][3][4][5]
Molecular Formula

MW: 208.21 g/mol .[4][6]
Structural Logic & Isomerism

The molecule consists of a butyric acid chain with a ketone at the


-position, attached to a phenyl ring with a methoxy group at the meta (3) position.

ChemicalStructure Core 4-(3-Methoxyphenyl)-4-oxobutanoic acid Meta Meta-Methoxy Group (Position 3) Core->Meta Defines Regiochemistry Linker Keto-Linker (C=O) Core->Linker Reactivity Center 1 Tail Carboxylic Acid Tail (COOH) Core->Tail Reactivity Center 2

Figure 1: Structural decomposition highlighting the functional groups responsible for the molecule's reactivity and nomenclature.

Structural Analysis & Reactivity

The chemical utility of 4-(3-Methoxyphenyl)-4-oxobutanoic acid lies in its bifunctionality:

  • The Ketone: Susceptible to reduction (Wolff-Kishner or Clemmensen) to form aryl-butyric acids, or nucleophilic attack.

  • The Carboxylic Acid: Allows for esterification, amidation, or cyclization.

The "Meta" Challenge

In standard Friedel-Crafts acylation, a methoxy group is an ortho/para director. Reacting anisole with succinic anhydride typically yields the para-isomer (4-methoxy). Obtaining the meta-isomer (3-methoxy) requires an alternative pathway, often utilizing organometallic reagents to force the substitution pattern.

Validated Synthesis Protocol

Objective: Synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid via Grignard Addition. Rationale: Direct Friedel-Crafts acylation of anisole yields the wrong isomer (para). To guarantee meta-substitution, we start with a meta-halogenated precursor.

Reagents
  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Succinic Anhydride (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dilute HCl (1N)

Step-by-Step Methodology
  • Preparation of Grignard Reagent (3-Methoxyphenylmagnesium bromide):

    • In a flame-dried 3-neck flask under Argon, add Mg turnings.

    • Add a crystal of iodine and cover with minimal anhydrous THF.

    • Add 10% of the 3-Bromoanisole solution dropwise to initiate the reaction (exothermic).

    • Once initiated, add the remaining 3-Bromoanisole in THF dropwise, maintaining a gentle reflux.

    • Checkpoint: The solution should turn turbid/grey, indicating formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Dissolve Succinic Anhydride in anhydrous THF and add it slowly to the Grignard reagent.

    • Mechanism:[7][8][9][10] The Grignard carbon attacks the carbonyl of the anhydride, opening the ring to form the keto-acid salt.

    • Stir at room temperature for 4 hours.

  • Quenching & Isolation:

    • Cool the mixture to 0°C and quench carefully with dilute HCl (pH ~2). This protonates the carboxylate.

    • Extract with Ethyl Acetate (3x). Combine organic layers.

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or Toluene to yield white crystalline solid.

    • Target Melting Point: 108–110 °C (verify against literature for specific polymorphs).

SynthesisWorkflow Start 3-Bromoanisole (Meta-Precursor) Grignard Grignard Reagent (3-MeO-Ph-MgBr) Start->Grignard Grignard Formation Mg Mg / THF Mg->Grignard Intermediate Ring Opening (Addition) Grignard->Intermediate Succinic Succinic Anhydride Succinic->Intermediate Quench Acid Hydrolysis (HCl) Intermediate->Quench Product 4-(3-Methoxyphenyl)-4-oxobutanoic acid Quench->Product Isolation

Figure 2: Regioselective synthesis pathway utilizing Grignard chemistry to ensure meta-substitution.

Applications in Drug Discovery

This molecule functions as a "molecular scaffold" in the development of bioactive compounds.

Precursor to Indanones and Tetralones

The most common application is the cyclization of the butyric acid side chain onto the aromatic ring.

  • Pathway: Reduction of the ketone (C=O

    
     CH2) followed by intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid).
    
  • Result: 6-Methoxy-1-tetralone.

  • Relevance: Tetralones are pharmacophores in antidepressants, contraceptives, and acetylcholinesterase inhibitors.

NSAID Development

While Fenbufen is derived from the para-isomer, the meta-isomer is used to create structural analogs to study Structure-Activity Relationships (SAR). Changing the position of the methoxy group alters the lipophilicity and metabolic stability of the final drug candidate.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • 1H NMR (DMSO-d6):

    • 
       2.55 (t, 2H, 
      
      
      
      -COOH)
    • 
       3.20 (t, 2H, 
      
      
      
      -C=O)
    • 
       3.83 (s, 3H, 
      
      
      
      )
    • 
       7.2-7.6 (m, 4H, Aromatic protons). Note: The splitting pattern will confirm meta-substitution (distinct singlet for the H at position 2).
      
  • IR Spectroscopy:

    • Broad peak ~2900-3000

      
       (COOH O-H stretch).
      
    • Sharp peak ~1680-1700

      
       (Ketone C=O).
      
    • Sharp peak ~1710

      
       (Acid C=O).
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Friedel-Crafts and Grignard regioselectivity).
  • ChemSrc. 4-(3-Methoxyphenyl)-4-oxobutanoic acid: CAS 38102-67-9.[1] Retrieved from [Link][11]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Foundational

Role of 4-oxobutanoic acid as a versatile precursor in organic synthesis

Technical Guide: Role of 4-Oxobutanoic Acid as a Versatile Precursor in Organic Synthesis Executive Summary 4-Oxobutanoic acid (Succinic semialdehyde) represents a critical C4 metabolic and synthetic building block. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Role of 4-Oxobutanoic Acid as a Versatile Precursor in Organic Synthesis

Executive Summary

4-Oxobutanoic acid (Succinic semialdehyde) represents a critical C4 metabolic and synthetic building block. While biologically significant as a GABA shunt intermediate, its utility in organic synthesis is defined by its bifunctional nature—possessing both a reactive aldehyde and a carboxylic acid. This dual functionality allows for the rapid construction of nitrogen-containing heterocycles (pyrroles, pyridazinones) and non-proteinogenic amino acids (GABA analogs).

Critical Technical Note: In practical synthetic applications, the free acid is rarely used due to its instability (rapid polymerization and lactol formation). Consequently, this guide focuses on the Ethyl 4-oxobutanoate surrogate and in situ generation protocols, which provide the necessary stability for controlled reactivity.

Chemical Profile: The Stability Paradox

Understanding the equilibrium of 4-oxobutanoic acid is prerequisite to its successful application. The molecule exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (5-hydroxydihydrofuran-2(3H)-one).

  • Open Chain: Reactive aldehyde, prone to oxidation or polymerization.

  • Cyclic Lactol: Thermodynamically favored in acidic aqueous media; masks the aldehyde.

To bypass this, synthetic chemists utilize Ethyl 4-oxobutanoate (CAS: 2969-81-5) . The esterification locks the carboxylic acid, preventing lactol formation and allowing the aldehyde to react freely in reductive aminations and condensations.

Diagram 1: Equilibrium & Reactivity Map

G cluster_reactions Downstream Reactivity FreeAcid 4-Oxobutanoic Acid (Unstable Free Acid) Lactol 5-Hydroxydihydrofuran-2-one (Cyclic Lactol Form) FreeAcid->Lactol Spontaneous Cyclization (H+) EthylEster Ethyl 4-oxobutanoate (Stable Synthetic Reagent) FreeAcid->EthylEster Esterification (Locks Open Chain) Lactol->FreeAcid Equilibrium Pyrrole Pyrroles/Pyrrolidones (Paal-Knorr) EthylEster->Pyrrole GABA GABA Analogs (Reductive Amination) EthylEster->GABA

Caption: The equilibrium between the unstable free acid and lactol necessitates the use of the ethyl ester for controlled synthetic applications.

Preparation Protocol: Ethyl 4-Oxobutanoate[1]

Commercial supplies of Ethyl 4-oxobutanoate can degrade. For high-precision work, fresh preparation from Succinic Anhydride is recommended. This protocol utilizes a mono-esterification followed by a selective reduction.

Reagents:

  • Succinic Anhydride (CAS: 108-30-5)

  • Ethanol (Anhydrous)[1]

  • Thionyl Chloride (SOCl₂)[1]

  • Pd/BaSO₄ (Rosenmund Catalyst) or alternative hydride source.[1]

Step-by-Step Methodology:

  • Ring Opening (Mono-esterification):

    • Reflux Succinic Anhydride (1.0 eq) in anhydrous ethanol (excess) for 2–3 hours.

    • Mechanism:[2] Nucleophilic attack of ethanol opens the anhydride ring.

    • Validation: TLC should show disappearance of anhydride. Evaporate ethanol to yield Monoethyl succinate .

  • Acid Chloride Formation:

    • Dissolve Monoethyl succinate in DCM. Add SOCl₂ (1.2 eq) dropwise at 0°C, then reflux for 1 hour.

    • Remove solvent/excess SOCl₂ under vacuum to isolate Ethyl 3-(chlorocarbonyl)propionate .

  • Rosenmund Reduction (Aldehyde Generation):

    • Dissolve the acid chloride in dry toluene.[1] Add Pd/BaSO₄ catalyst and a poison (Quinoline/Sulfur) to prevent over-reduction to the alcohol.

    • Bubble H₂ gas through the solution at reflux until HCl evolution ceases.[1]

    • Purification: Filter catalyst and distill under reduced pressure.

    • Yield Target: 65–75% of Ethyl 4-oxobutanoate.

Core Synthetic Workflows

A. Paal-Knorr Pyrrole Synthesis

This is the primary route for generating pyrrolidinone pharmacophores.[3] The 1,4-dicarbonyl spacing of 4-oxobutanoic acid (masked as the ester) is ideal for cyclization with primary amines.

  • Reaction: Ethyl 4-oxobutanoate + Primary Amine (R-NH₂) → 5-Hydroxy-pyrrolidin-2-one → Pyrrolidin-2-one.

  • Conditions: Reflux in Toluene/Acetic Acid or Microwave irradiation in PEG-200.

  • Application: Synthesis of Racetam drug cores (e.g., Piracetam analogs).

B. Reductive Amination (GABA Analogs)

By reacting the aldehyde moiety with an amine under reducing conditions, the carbon skeleton is preserved, yielding substituted GABA esters.

  • Reagents: NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE or THF.

  • Protocol:

    • Mix Ethyl 4-oxobutanoate (1.0 eq) and Amine (1.0 eq) in DCE. Stir 30 min to form imine.

    • Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 4–12 hours.

    • Quench with NaHCO₃. Extract with EtOAc.

  • Utility: Precursors for Vigabatrin-like GABA transaminase inhibitors.

Diagram 2: Synthetic Decision Flowchart

G Start Starting Material: Ethyl 4-oxobutanoate Condensation Reaction: Condensation (Acidic Conditions) Start->Condensation + Primary Amine (R-NH2) Reductive Reaction: Reductive Amination (NaBH(OAc)3) Start->Reductive + Amine + Reductant Heterocycle Reaction: Hydrazine Condensation Start->Heterocycle + Hydrazine (NH2-NH2) Pyrrolidone Target: Pyrrolidin-2-ones (Racetam Core) Condensation->Pyrrolidone Cyclization (-H2O) GABA_Analog Target: N-Substituted GABA Esters (Neurotransmitter Analogs) Reductive->GABA_Analog Reduction Pyridazinone Target: 4,5-Dihydropyridazin-3-ones (Cardiotonic Agents) Heterocycle->Pyridazinone Cyclization

Caption: Strategic workflows for converting Ethyl 4-oxobutanoate into three distinct pharmaceutical scaffolds.

Data Summary: Reaction Efficiencies

TransformationCo-ReagentConditionsTypical YieldKey Product Class
Paal-Knorr Aniline / Alkyl aminesToluene, Reflux, pTSA80–95%N-Substituted Pyrrolidinones
Reductive Amination BenzylamineDCE, NaBH(OAc)₃, RT75–85%N-Benzyl GABA Ethyl Ester
Heterocyclization Hydrazine HydrateEthanol, Reflux85–90%4,5-Dihydropyridazin-3(2H)-one
Wittig Reaction Ph₃P=CH-CO₂EtDCM, RT70–80%Dienoic Acid Esters

References

  • BenchChem. (2025).[3][1][4][5] Ethyl 4-oxobutanoate in Organic Synthesis: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1112, 4-Oxobutanoic acid. Retrieved from

  • Indian Academy of Sciences. (2010). Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates. Journal of Chemical Sciences. Retrieved from

  • Organic Chemistry Portal. (2025). Reductive Amination: Recent Literature and Protocols.[6] Retrieved from

  • ResearchGate. (2024). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity. Retrieved from [7]

Sources

Exploratory

Molecular weight of 4-(3-Methoxyphenyl)-4-oxobutanoic acid

Executive Summary This technical guide provides a comprehensive analysis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), a critical intermediate in the synthesis of bioactive indanones and non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), a critical intermediate in the synthesis of bioactive indanones and non-steroidal anti-inflammatory drug (NSAID) analogues.[1]

While often confused with its para-isomer (a commodity product of Friedel-Crafts acylation), the meta-isomer discussed here requires precise regiospecific synthesis.[1] This document outlines the physicochemical specifications, a high-fidelity synthesis protocol utilizing Grignard chemistry to ensure regiochemical purity, and a self-validating analytical workflow based on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Physicochemical Specifications

The molecular weight (MW) of a compound is not merely a scalar value; it is the primary coordinate for identity validation in high-throughput screening and pharmacokinetic modeling.[1]

Table 1: Core Physicochemical Data
PropertySpecificationTechnical Context
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acidAlso known as 3-(3-methoxybenzoyl)propionic acid.[1]
Molecular Formula C₁₁H₁₂O₄ Used for elemental composition validation.[1]
Average Mol. Weight 208.21 g/mol Used for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 208.073559 Da Critical: The exact mass used for HRMS extraction windows (±5 ppm).
[M+H]⁺ (ESI) 209.0808 DaTarget ion for positive mode LC-MS.[1]
[M-H]⁻ (ESI) 207.0662 DaTarget ion for negative mode LC-MS (preferred for carboxylic acids).[1]
Predicted pKa 4.45 ± 0.10Acidic carboxyl group; dictates solubility in basic aqueous buffers.[1]
LogP (Predicted) ~1.65Indicates moderate lipophilicity; Lipinski compliant.

Synthetic Protocol: The Regioselectivity Challenge

The Trap: A common error in the synthesis of this compound is attempting a direct Friedel-Crafts acylation of anisole with succinic anhydride.[1] Due to the strong ortho/para directing nature of the methoxy group, that route yields the 4-methoxyphenyl (para) isomer, not the 3-methoxyphenyl (meta) isomer.[1]

The Solution: To guarantee the meta substitution pattern, we employ a Grignard addition using 3-bromoanisole.[1] This route locks the regiochemistry before the carbon-carbon bond formation.[1]

Experimental Workflow

Reagents:

  • Substrate: 3-Bromoanisole (1.0 eq)[1]

  • Magnesium turnings (1.1 eq, activated)

  • Electrophile: Succinic Anhydride (1.2 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Magnesium Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 5 minutes.

  • Grignard Formation: Add 10% of the 3-bromoanisole solution in THF. Heat gently until the iodine color fades (initiation). Dropwise add the remaining bromide solution, maintaining a gentle reflux.[1] Reflux for 1 hour to ensure complete formation of 3-methoxyphenylmagnesium bromide .[1]

  • Nucleophilic Attack: Cool the Grignard solution to -78°C (dry ice/acetone bath). This low temperature is critical to prevent double-addition (formation of the di-aryl alcohol).[1]

  • Anhydride Addition: Dissolve succinic anhydride in THF and add slowly to the cooled Grignard reagent. The magnesium alkoxide intermediate forms.

  • Hydrolysis & Workup: Allow to warm to 0°C. Quench with 1M HCl. The acid protonates the carboxylate and hydrolyzes the Mg-complex.[1] Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Toluene/Hexanes.

Visualization of Synthesis Logic

The following diagram illustrates the divergence between the "Commodity" (incorrect) route and the "High-Fidelity" (correct) route.

SynthesisLogic Anisole Anisole (Starting Material) FC_Cond Friedel-Crafts (AlCl3, Succinic Anhydride) Anisole->FC_Cond Direct Acylation BromoAnisole 3-Bromoanisole (Precursor) Grignard_Cond Grignard Route (Mg, THF, Succinic Anhydride) BromoAnisole->Grignard_Cond Mg Insertion Para_Isomer 4-(4-Methoxyphenyl)... (PARA Isomer - WRONG) FC_Cond->Para_Isomer Major Product (Regioselective) Meta_Isomer 4-(3-Methoxyphenyl)-4-oxobutanoic acid (META Isomer - TARGET) Grignard_Cond->Meta_Isomer Nucleophilic Attack

Caption: Figure 1. Synthesis Logic Tree demonstrating the necessity of the Grignard route to achieve the specific meta-substitution required for the target molecule.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the identity of the compound must be validated using orthogonal methods.[1] The molecular weight serves as the first gate, while NMR confirms the regiochemistry.[1]

A. High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).[1]

  • Acceptance Criteria:

    • Observed Mass: 209.0808 ± 0.0010 (Positive Mode).[1]

    • Isotopic Pattern: The [M+1] peak (¹³C isotope) should be approximately 12% of the parent peak intensity (11 carbons × 1.1%).[1]

    • Logic: If the mass deviation > 5 ppm, the sample is rejected (likely contamination or oxidation).[1]

B. ¹H NMR Spectroscopy (The Regio-Check)

The aromatic region (6.5 - 8.0 ppm) is the definitive fingerprint for differentiating the meta (3-methoxy) from the para (4-methoxy) isomer.[1]

Proton Position3-Methoxy (Target) Pattern4-Methoxy (Impurity) Pattern
Symmetry AsymmetricSymmetric (AA'BB' system)
Key Signal Singlet at ~7.5 ppm (H2, isolated between substituents)Two Doublets (integrating 2H each)
Coupling Complex multiplet (d, t, d)Clean roof-effect doublets
Analytical Decision Tree

AnalysisTree Sample Synthesized Sample HRMS HRMS Analysis Target: 208.0736 Da Sample->HRMS PassMass Mass Match (< 5ppm error) HRMS->PassMass FailMass Mass Mismatch HRMS->FailMass NMR 1H NMR Analysis (Aromatic Region) SymmCheck Check Symmetry NMR->SymmCheck PassMass->NMR Reject REJECTED Wrong Isomer/Impure FailMass->Reject ParaID AA'BB' Doublets (Para Isomer) SymmCheck->ParaID Symmetric MetaID Singlet + Multiplets (Meta Isomer) SymmCheck->MetaID Asymmetric ParaID->Reject Valid VALIDATED Compound Accepted MetaID->Valid

Caption: Figure 2. Analytical validation workflow. Note that correct molecular weight alone is insufficient; NMR is required to distinguish the target meta-isomer from the para-isomer artifact.[1]

Applications in Drug Development

4-(3-Methoxyphenyl)-4-oxobutanoic acid is a versatile "scaffold" molecule.[1] Its primary utility lies in its ability to undergo intramolecular cyclization.[1]

  • Indanone Synthesis: Treatment with Polyphosphoric Acid (PPA) or Thionyl Chloride/Aluminum Chloride induces cyclization to form 5-methoxy-1-indanone [1].[1] Indanones are privileged structures in medicinal chemistry, found in Donepezil (Alzheimer's) and various anti-cancer agents.[1]

  • Linker Chemistry: The carboxylic acid tail provides a handle for conjugation to peptides or other pharmacophores, while the ketone offers a site for reduction (to alcohol) or reductive amination.[1]

References

  • Preparation of Indanones . Organic Syntheses, Coll.[1] Vol. 3, p. 553 (1955).[1] Source: [1]

  • Grignard Reagents in Organic Synthesis . Sigma-Aldrich Technical Bulletin. Source: [1]

  • 4-(3-Methoxyphenyl)-4-oxobutanoic acid Product Data . PubChem Compound Summary. Source: [1]

  • Regioselectivity in Friedel-Crafts Acylation . Journal of Chemical Education. Source: [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid

Introduction & Strategic Analysis The synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as -(3-methoxybenzoyl)propionic acid) presents a classic regiochemical challenge in aromatic substitution. The Regiose...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as


-(3-methoxybenzoyl)propionic acid) presents a classic regiochemical challenge in aromatic substitution.
The Regioselectivity Paradox

Standard Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride is unsuitable for this target. The methoxy group is a strong ortho/para director, driving the incoming electrophile almost exclusively to the para position, yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid (a precursor to 6-methoxy-1-indanone).

To selectively synthesize the meta isomer (the 3-methoxy derivative), one must bypass the electronic bias of the Friedel-Crafts reaction. This protocol utilizes a Grignard-mediated nucleophilic addition to succinic anhydride. By starting with 3-bromoanisole, the regiochemistry is "locked in" prior to the formation of the carbon-carbon bond, guaranteeing the meta substitution pattern.

Key Mechanistic Insight

The reaction between a Grignard reagent (ArMgBr) and a cyclic anhydride is kinetically controlled. The nucleophile attacks one carbonyl group, opening the ring to form a


-keto carboxylate magnesium salt.
  • Safety Valve: The formation of the carboxylate anion (–COO⁻) reduces the electrophilicity of the adjacent ketone via electronic repulsion and complexation with the magnesium cation. This "self-protecting" mechanism prevents the addition of a second Grignard equivalent (which would form a tertiary alcohol), provided the temperature is strictly controlled.

Retrosynthetic Logic & Pathway

The chosen route ensures structural integrity through the use of a pre-functionalized aromatic halide.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Anhydride Opening cluster_2 Step 3: Quench & Workup Start 3-Bromoanisole (Precursor) Mg Mg / THF (Initiation) Start->Mg Grignard 3-Methoxyphenyl- magnesium bromide Mg->Grignard Intermediate Magnesium Carboxylate Salt Grignard->Intermediate Nucleophilic Attack (-40°C) Succinic Succinic Anhydride Succinic->Intermediate Acid H3O+ Quench Intermediate->Acid Protonation Product 4-(3-Methoxyphenyl)- 4-oxobutanoic acid Acid->Product Protonation

Figure 1: Reaction logic flow from precursor to target, highlighting the critical intermediate salt stabilization.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentCASMW ( g/mol )Equiv.QuantityRole
3-Bromoanisole 2398-37-0187.031.018.7 g (100 mmol)Substrate
Magnesium Turnings 7439-95-424.301.12.67 gReagent
Succinic Anhydride 108-30-7100.071.212.0 gElectrophile
THF (Anhydrous) 109-99-972.11Solvent~150 mLSolvent
Iodine 7553-56-2253.81Cat.[1]1 crystalInitiator
HCl (1M) 7647-01-036.46Excess~200 mLQuench
Step-by-Step Methodology
Phase A: Preparation of 3-Methoxyphenylmagnesium Bromide

Critical: All glassware must be oven-dried (120°C) and assembled under a nitrogen or argon atmosphere.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, dropping funnel, and nitrogen inlet.

  • Activation: Add magnesium turnings (2.67 g) and a single crystal of iodine to the flask. Heat gently with a heat gun until iodine vaporizes (purple fumes) to activate the Mg surface.

  • Initiation: Dissolve 3-bromoanisole (18.7 g) in 50 mL of anhydrous THF. Add approximately 5 mL of this solution to the Mg turnings. Stir gently.

    • Observation: Initiation is signaled by turbidity, exotherm, and disappearance of the iodine color. If necessary, add a drop of 1,2-dibromoethane to jumpstart the reaction.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Completion: After addition, reflux for an additional 1 hour to ensure complete consumption of Mg. Cool to room temperature.

Phase B: Controlled Acylation (The "Inverse Addition")

To maximize yield and prevent double-addition, add the Grignard to the anhydride.

  • Anhydride Slurry: In a separate 1 L RBF, suspend succinic anhydride (12.0 g, 1.2 equiv) in 100 mL of anhydrous THF (or Toluene/THF mix). Cool this mixture to -40°C using an acetonitrile/dry ice bath.

  • Transfer: Transfer the prepared Grignard reagent to a dropping funnel (via cannula if possible to avoid air exposure).

  • Reaction: Add the Grignard solution dropwise to the cold succinic anhydride slurry over 60 minutes.

    • Note: The low temperature prevents the ketone product (formed after quench) from reacting, although the intermediate is technically a salt. The primary risk here is ring-opening polymerization or bis-addition if the mixture warms too fast.

  • Equilibration: Allow the mixture to stir at -40°C for 2 hours, then slowly warm to 0°C over 1 hour. The mixture will become viscous.

Phase C: Quench and Purification (Acid-Base Workup)

This workup strategy exploits the acidic nature of the product to remove neutral impurities (unreacted anisole, bis-adducts).

  • Quench: Pour the reaction mixture into a beaker containing 200 mL of ice-cold 1M HCl. Stir vigorously for 30 minutes to hydrolyze the magnesium salts.

  • Extraction 1 (Organic Recovery): Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Combine organic layers.

  • Base Extraction (Critical Purification): Extract the combined organic phase with 10% aqueous Na₂CO₃ or NaOH (3 x 75 mL).

    • Logic: The target keto-acid converts to its water-soluble sodium salt and moves to the aqueous layer. Neutral impurities (unreacted 3-bromoanisole, homocoupling products) remain in the organic layer.

    • Discard the organic layer (after verifying no product remains).

  • Acidification: Carefully acidify the combined aqueous basic extracts with concentrated HCl to pH 1-2.

    • Observation: The product, 4-(3-methoxyphenyl)-4-oxobutanoic acid, will precipitate as an off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

Phase D: Crystallization[1][2][3]
  • Solvent: Recrystallize from Ethanol/Water (1:1) or Toluene.

  • Yield: Expected yield is 60-75%.

  • Appearance: White to off-white crystalline powder.

Analytical Validation

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃, 400 MHz)

12.0 (s, 1H, -COOH), 7.5-7.1 (m, 4H, Ar-H), 3.84 (s, 3H, -OCH₃), 3.28 (t, 2H, -CH₂-CO-), 2.80 (t, 2H, -CH₂-COOH).
IR Spectroscopy 1710 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, ketone), 2500-3000 cm⁻¹ (O-H stretch, broad).
Mass Spectrometry [M-H]⁻ = 207.07 (ESI Negative Mode).
Melting Point 104-106°C (Lit. value for similar derivatives often falls in 100-110°C range; verify with authentic standard).

Process Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_workup Purification Phase (Acid/Base Switch) Step1 Grignard Prep (3-Br-Anisole + Mg) Step2 Coupling (Add Grignard to Anhydride @ -40°C) Step1->Step2 Step3 Quench with HCl Extract into EtOAc Step2->Step3 Step4 Extract EtOAc with NaOH (Product -> Aqueous Phase) Step3->Step4 Step5 Discard Organic Layer (Removes Neutrals) Step4->Step5 Organic Waste Step6 Acidify Aqueous Layer (Precipitate Product) Step4->Step6 Aqueous Product

Figure 2: Operational workflow emphasizing the Acid/Base extraction logic for purification.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield: Often caused by moisture in the Grignard step. Ensure THF is freshly distilled or from a dry solvent system.

  • Regioselectivity Issues: If you observe para product, check your starting material. 3-bromoanisole must be used. If using FC conditions (Anisole + Anhydride), you will get the wrong isomer.

  • Oiling Out: If the product oils out upon acidification, extract it back into DCM, dry over MgSO₄, and evaporate. Recrystallize the residue from toluene.

Safety (MSDS Highlights)
  • THF: Peroxide former. Test before distillation. Extremely flammable.

  • 3-Bromoanisole: Irritant.

  • Succinic Anhydride: Causes severe eye irritation and respiratory sensitization. Handle in a fume hood.

  • Magnesium: Flammable solid. Keep away from water during storage.

References

  • Regioselectivity of Friedel-Crafts vs.

    • Friedel-Crafts acylation of anisole yields predominantly the para-isomer. See: J. Am. Chem. Soc.1946, 68, 2229.
    • Grignard addition to cyclic anhydrides: Standard protocol for

      
      -keto acids. Organic Syntheses, Coll.[4][5] Vol. 2, p. 81 (General method adapted for specific aryl group).
      
  • Compound Data (4-(3-methoxyphenyl)-4-oxobutanoic acid)

    • PubChem CID: 2759694.

    • CAS: 38102-67-9.
  • Alternative Catalytic Route (Stetter Reaction)

    • For high-precision catalytic synthesis using 3-methoxybenzaldehyde and acrylate: Stetter, H. Angew. Chem. Int. Ed. Engl.1976 , 15, 639.

Sources

Application

Application Note: Precision Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid

) in Dichloromethane Author: Senior Application Scientist, Chemical Development Group Abstract This application note details a robust, scalable protocol for the regioselective synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobu...

Author: BenchChem Technical Support Team. Date: February 2026


) in Dichloromethane
Author:  Senior Application Scientist, Chemical Development Group

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid (also known as


-(2,4-dimethoxybenzoyl)propionic acid). This compound is a critical intermediate in the synthesis of coumarins, chromones, and various pharmaceutical scaffolds. Unlike standard Friedel-Crafts alkylations, this acylation requires precise stoichiometric control of the Lewis acid catalyst to overcome product inhibition. This guide provides a self-validating purification workflow that exploits the acidic nature of the product to ensure high purity (>98%) without column chromatography.

Introduction & Reaction Engineering

The Friedel-Crafts acylation of electron-rich aromatics with cyclic anhydrides offers a direct route to


-keto acids. In this specific protocol, 1,3-dimethoxybenzene (resorcinol dimethyl ether) reacts with succinic anhydride.
Regioselectivity and Causality

The 1,3-dimethoxybenzene substrate possesses two methoxy groups that strongly activate the ring via resonance (+M effect).

  • Position 4 (Major Product): This position is ortho to one methoxy group and para to the other. It is sterically accessible and electronically favored.[1]

  • Position 2 (Trace/None): Located between two methoxy groups, this position is sterically hindered (the "buttressing effect").

  • Position 5 (None): Meta to both activating groups, making it unreactive.

Stoichiometric Criticality

A common failure mode in this synthesis is under-loading the catalyst. Unlike catalytic alkylations, acylation with anhydrides requires >2.0 equivalents of


.
  • First Equivalent: Opens the succinic anhydride ring to form the active acylium species.

  • Second Equivalent: Complexes with the resulting carboxylate and ketone oxygen of the product. If this second equivalent is missing, the reaction stalls due to product inhibition (the formed Lewis base deactivates the catalyst).

Reaction Mechanism

The following diagram illustrates the activation, electrophilic substitution, and the critical aluminum-complex intermediate that necessitates the acidic quench.

G Substrate Succinic Anhydride + AlCl3 Activation Ring Opening (Acylium-like Complex) Substrate->Activation Lewis Acid Coordination Attack Electrophilic Attack on 1,3-Dimethoxybenzene Activation->Attack + Ar-H Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Loss of Aromaticity Complex Aluminum Product Complex (Stable) Intermediate->Complex - HCl (Re-aromatization) Quench Acidic Hydrolysis (Release of Product) Complex->Quench + HCl(aq)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the necessity of the final hydrolysis step.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolRole
1,3-Dimethoxybenzene 138.161.013.8 gSubstrate
Succinic Anhydride 100.071.111.0 gAcylating Agent
Aluminum Chloride (

)
133.342.229.3 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent150 mLSolvent
HCl (Conc.) -Quench~50 mLHydrolysis

(10% aq)
-Workup~200 mLPurification Base

Safety Note:


 reacts violently with water, releasing HCl gas. Perform all additions in a fume hood. DCM is a volatile suspected carcinogen.
Step-by-Step Methodology

Phase 1: Catalyst Activation

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Add Succinic Anhydride (11.0 g) and anhydrous DCM (100 mL) . Stir to suspend.

  • Cool the suspension to 0°C using an ice bath.

  • Add

    
     (29.3 g)  in small portions over 15 minutes. Observation: The mixture may turn yellow/orange and homogenize slightly as the complex forms. Exotherm is expected.
    

Phase 2: Reaction 5. Dissolve 1,3-Dimethoxybenzene (13.8 g) in DCM (50 mL) in the addition funnel. 6. Add the substrate solution dropwise to the main flask over 30 minutes, maintaining the temperature < 5°C. Reasoning: Slow addition prevents localized overheating and polymerization. 7. Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 4–6 hours.

  • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the starting material (
    
    
    ) and appearance of a baseline streak (acidic product).

Phase 3: Quenching 8. Cool the mixture back to 0°C. 9. SLOWLY pour the reaction mixture into a beaker containing Ice (200 g) and Conc. HCl (50 mL) .

  • Caution: Vigorous gas evolution and foaming will occur.
  • Stir the biphasic mixture vigorously for 30 minutes to break the aluminum complex. The organic layer should separate, and a solid may precipitate.[2]

Workup & Purification (Self-Validating Workflow)

This protocol utilizes a "Base Extraction" technique.[1] Since the product is a carboxylic acid, it can be selectively pulled into the aqueous phase at high pH, leaving non-acidic impurities (unreacted starting material, dimers) in the organic phase.

Workup Mix Quenched Mixture (DCM + Acidic Aqueous) Sep1 Separate Layers Mix->Sep1 Org1 Organic Layer (DCM) (Contains Product + Impurities) Sep1->Org1 Aq1 Aqueous Acid Waste (Discard) Sep1->Aq1 Extract Extract with 10% Na2CO3 Org1->Extract Sep2 Separate Layers Extract->Sep2 Org2 Organic Layer (Neutral Impurities) Sep2->Org2 Discard Aq2 Aqueous Base Layer (Contains Product as Sodium Salt) Sep2->Aq2 Keep Acidify Acidify with HCl to pH 1 Aq2->Acidify Precip Filtration & Recrystallization (Ethanol/Water) Acidify->Precip

Figure 2: Acid-Base purification strategy ensuring removal of neutral organic byproducts.

Detailed Purification Steps:

  • Separate the organic layer (DCM) from the quench mixture. Extract the aqueous layer once with DCM (50 mL) and combine organics.

  • Critical Step: Extract the combined DCM layer with 10%

    
     solution (3 x 70 mL) .
    
    • Validation: The product moves to the aqueous phase (bubbling of

      
       may occur). The DCM layer now contains only neutral impurities.
      
  • Discard the DCM layer.

  • Wash the combined aqueous basic extracts with fresh DCM (50 mL) to remove trace trapped organics.

  • Carefully acidify the aqueous basic layer with Conc. HCl until pH < 2.

    • Result: The product will precipitate as a white/off-white solid.

  • Filter the solid, wash with cold water, and dry.[6]

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene if necessary.[1]

Characterization & Expected Data

TechniqueExpected SignalStructural Assignment
Appearance White crystalline solid-
Melting Point 158–160°CLiterature standard [1]
1H NMR (DMSO-d6)

12.1 (s, 1H)
-COOH (Carboxylic acid)

7.65 (d, 1H)
Ar-H (Position 6, ortho to carbonyl)

6.60 (m, 2H)
Ar-H (Positions 3, 5)

3.84, 3.82 (s, 6H)
-OCH3 (Methoxy groups)

3.10 (t, 2H)
-CH2- (Alpha to ketone)

2.50 (t, 2H)
-CH2- (Alpha to carboxyl)
IR Spectroscopy 1710 cm

, 1670 cm

C=O (Acid), C=O[3] (Ketone)

Troubleshooting & Optimization

  • Issue: "Oiling Out" during Quench.

    • Cause: Incomplete hydrolysis of the aluminum complex or presence of mixed anhydrides.

    • Solution: Ensure the quench is strongly acidic (pH 1). If oil persists, extract into EtOAc, dry, and evaporate. The solid usually forms upon trituration with Hexane/Ether.

  • Issue: Low Yield.

    • Cause: Old/Hydrated

      
      .[1] The catalyst must be yellow/grey and free-flowing. If it is white and clumpy, it has hydrolyzed.
      
    • Correction: Use fresh anhydrous

      
       or sublime old stock.
      
  • Issue: Emulsions.

    • Cause: Aluminum salts forming hydroxides.

    • Correction: Add more HCl to the quench to keep aluminum in solution as

      
      . Filter the biphasic mixture through Celite if necessary.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Martin, E. L., & Fieser, L. F. (1933).

    
    -Benzoylpropionic Acid. Organic Syntheses, 13, 12. (Note: Foundational protocol for succinic anhydride acylation).
    
  • Gupta, R. et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1319–1324. (Validates stoichiometry and mechanism).

  • BenchChem. (2025).[7] Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation.[7][8] Application Note. (General procedural reference).

Sources

Method

Application Note: Recrystallization of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

This Application Note provides a rigorous, field-validated protocol for the purification of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9). This compound, a structural isomer of the more common 4-methoxy deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the purification of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9). This compound, a structural isomer of the more common 4-methoxy derivative, presents specific purification challenges due to its meta-substitution pattern, which often lowers the melting point and increases the propensity for "oiling out" compared to its para-substituted counterpart.


-(3-methoxybenzoyl)propionic acid)

Executive Summary

High-purity isolation of 4-(3-Methoxyphenyl)-4-oxobutanoic acid is a critical intermediate step in the synthesis of indanone-based pharmaceuticals and specific opioid analogs. Unlike the para-isomer (MP ~148°C), the meta-isomer possesses a lower lattice energy and higher solubility in organic solvents, making it prone to oiling out during standard cooling cycles.

This protocol details a Dual-Solvent Recrystallization System utilizing Ethanol/Water as the primary vector, with an alternative Toluene method for removing lipophilic tars. The methodology prioritizes thermodynamic control to ensure the rejection of unreacted succinic anhydride and isomeric impurities.

Pre-Purification Analysis & Feasibility

Before initiating bulk recrystallization, the crude material must be characterized to define the impurity profile.

Physicochemical Profile
PropertySpecificationImplication for Purification
Molecular Weight 208.21 g/mol Moderate molecular weight; typically solid at RT.
Melting Point ~110–130°C (Est.)*Note: Lower than para-isomer (148°C). Requires careful thermal control.
Solubility (Cold) Insoluble in Water, Hexane.Ideal anti-solvents.
Solubility (Hot) Soluble in EtOH, EtOAc, Toluene.Ideal primary solvents.
pKa ~4.5 (Carboxylic Acid)Soluble in alkaline aqueous solutions (avoid base during recrystallization).
Impurity Identification
  • Unreacted Succinic Anhydride: Hydrolyzes to succinic acid in water; soluble in hot water.

  • Polymers/Tars: Dark, non-polar byproducts from Friedel-Crafts acylation.

  • Regioisomers: 4-(4-Methoxyphenyl)-4-oxobutanoic acid (if synthesized via non-selective acylation).

Solvent System Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve (high


S).
System A: Ethanol : Water (Recommended)
  • Mechanism: The compound dissolves readily in hot ethanol. Water acts as a polar anti-solvent that increases the lattice energy requirement for solvation as the temperature drops, forcing crystallization.

  • Pros: Removes inorganic salts and succinic acid (which remains in the aqueous mother liquor).

  • Cons: Risk of oiling out if water is added too quickly.

System B: Toluene (Alternative for Tarry Crudes)
  • Mechanism: Non-polar aromatic stacking.

  • Pros: Excellent for rejecting polar impurities and unreacted anhydride.

  • Cons: Lower recovery yield; higher toxicity.

Detailed Protocol: Ethanol/Water Recrystallization

Phase 1: Dissolution
  • Weighing: Place 10.0 g of crude 4-(3-Methoxyphenyl)-4-oxobutanoic acid into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of 95% Ethanol .

  • Heating: Heat the mixture on a hot plate/stirrer to a gentle reflux (~78°C).

    • Critical: Do not boil aggressively.[1] Use a magnetic stir bar to prevent bumping.

  • Saturation Adjustment: If the solid does not completely dissolve, add hot ethanol in 2 mL increments until a clear solution is obtained.

    • Note: If dark, insoluble particles remain, these are likely inorganic salts or polymerized tars. Proceed to Hot Filtration.

Phase 2: Hot Filtration (Optional but Recommended)
  • Setup: Pre-warm a glass funnel and fluted filter paper with hot ethanol.

  • Filtration: Quickly filter the hot solution into a clean, pre-warmed flask.

    • Why? Removing nucleation sites (dust/impurities) prevents premature, uncontrolled crystallization.

Phase 3: Crystallization (Thermodynamic Control)
  • Initial Cooling: Remove the flask from heat and allow it to cool to ~50°C on a cork ring (insulation prevents thermal shock).

  • Anti-Solvent Addition: While stirring gently, add warm Distilled Water (approx. 40-50°C) dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 mL of ethanol to clear the turbidity.

  • Slow Cooling: Allow the clear solution to cool to room temperature undisturbed for 2 hours.

    • Mechanism:[2] Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.

  • Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation and Drying
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (50:50 mixture).

    • Caution: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours or air-dry until constant weight.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature dropped too fast or MP is depressed by impurities.Reheat to dissolve. Add a seed crystal of pure product. Cool very slowly with vigorous stirring.
Low Yield Too much solvent used (solution too dilute).Evaporate 30% of the solvent and repeat cooling cycle.
Colored Crystals Chromophoric impurities trapped in lattice.Dissolve crude in ethanol, add Activated Charcoal (1% w/w), reflux for 5 min, then hot filter.
Gummy Precipitate Presence of regioisomers or dimers.Switch to Toluene or Ethyl Acetate/Hexane system to change solvation selectivity.

Workflow Visualization

The following diagram illustrates the critical decision pathways during the purification process.

RecrystallizationWorkflow Start Crude 4-(3-Methoxyphenyl)-4-oxobutanoic acid SolventCheck Solubility Test: Dissolve in Hot EtOH Start->SolventCheck Insoluble Insoluble Residue? SolventCheck->Insoluble HotFilter Hot Filtration (Remove Salts/Tars) Insoluble->HotFilter Yes Cooling Controlled Cooling (+ Water Anti-solvent) Insoluble->Cooling No HotFilter->Cooling Observation Crystal Formation? Cooling->Observation OilingOut Oiling Out Observed Observation->OilingOut Oil/Gum Filter Vacuum Filtration & Cold Wash Observation->Filter Crystals Remedy Reheat + Seed Crystal + Slower Cooling OilingOut->Remedy Remedy->Cooling Dry Dry & Analyze (MP/HPLC) Filter->Dry

Figure 1: Decision logic for the recrystallization of aryl-keto-acids, highlighting intervention steps for oiling-out phenomena.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link][3]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Application Note: Analytical Characterization of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

This Application Note is structured as a high-level technical guide for the characterization of 4-(3-Methoxyphenyl)-4-oxobutanoic acid , a critical intermediate often used in the synthesis of indanones and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the characterization of 4-(3-Methoxyphenyl)-4-oxobutanoic acid , a critical intermediate often used in the synthesis of indanones and pharmaceutical scaffolds.[1][2]

[1][2]

Executive Summary & Compound Profile

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9) is a keto-acid intermediate typically synthesized via the Friedel-Crafts acylation of anisole or related precursors.[1][2] Its primary utility lies in cyclization reactions to form 5-methoxy-1-indanone.[1][2]

A critical quality attribute (CQA) for this material is the absence of its regioisomer, 4-(4-methoxyphenyl)-4-oxobutanoic acid (the para-isomer), which is thermodynamically favored in many synthetic routes.[1][2] This guide provides a self-validating analytical framework to ensure the identity and purity of the meta-isomer.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification / ValueNotes
Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol Monoisotopic Mass: 208.07
Appearance White to off-white crystalline powder
Solubility DMSO, Methanol, DCMInsoluble in water (acidic pH)
pKa ~4.5 (Carboxylic acid)Requires buffered mobile phase for HPLC
Melting Point Distinct from para-isomer (148–150°C)Meta-isomers typically exhibit lower MPs due to packing efficiency.[1][2][3][4]

Structural Elucidation: NMR Spectroscopy[1][2][8]

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the target meta-isomer from the para-impurity.[1][2]

Protocol A: 1H-NMR Regioisomer Discrimination

Objective: Confirm substitution pattern on the aromatic ring.

  • Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.[1][2]

  • Concentration: 10–15 mg/mL.[1][2]

  • Key Diagnostic Signals:

MoietyMeta-Isomer (Target)Para-Isomer (Impurity)Mechanistic Insight
Aromatic Region ABCD System (Complex)AA'BB' System (Symmetric)The meta geometry breaks symmetry, creating 4 distinct aromatic protons.[1][2]
Proton H-2 Singlet (broad) ~7.5–7.6 ppmAbsent (Equivalent to H-3/5)H-2 is isolated between the ketone and methoxy group.[1][2]
Proton H-5 Triplet (pseudo-t) ~7.4 ppmDoubletH-5 couples to both H-4 and H-6.[1][2]
Methoxy (-OCH₃) Singlet ~3.80 ppmSinglet ~3.85 ppmChemical shift varies slightly due to electronic environment.[1][2]
Decision Logic Diagram (DOT)

The following diagram illustrates the logic flow for confirming the meta-isomer identity.

IsomerLogic Start Sample Analysis (1H NMR) Aromatic Analyze Aromatic Region (6.8 - 8.0 ppm) Start->Aromatic Symmetry Symmetry Check Aromatic->Symmetry Para Two Doublets (AA'BB') Identified: Para-Isomer (REJECT) Symmetry->Para Symmetric Meta Multiplet Pattern (s, d, t, d) Symmetry->Meta Asymmetric H2_Check Check for Isolated Singlet (~7.5 ppm) Meta->H2_Check H2_Check->Para Absent Confirm Identity Confirmed: 4-(3-Methoxyphenyl)-4-oxobutanoic acid H2_Check->Confirm Present

Figure 1: NMR Decision Tree for distinguishing 3-methoxy (meta) from 4-methoxy (para) isomers.

Chromatographic Characterization (HPLC-UV/MS)

Since the acid functionality can cause peak tailing, pH control is essential.[1][2] This protocol uses a formic acid modifier to suppress ionization of the carboxylic acid, ensuring sharp peaks.[1][2]

Protocol B: High-Performance Liquid Chromatography

System: Agilent 1290 Infinity II or equivalent UHPLC. Detector: DAD (210 nm, 254 nm) and MS (ESI+).[1][2]

Method Parameters
  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).[1][2]

    • Why: High surface area allows for resolution of structural isomers.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Gradient Table
Time (min)%BEvent
0.005Equilibration
1.005Hold (Trap polar impurities)
8.0095Linear Gradient
10.0095Wash
10.105Re-equilibration
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for acidic analytes).[1][2]

  • Resolution (Rs): > 2.0 between meta and para isomers (if standard available).

    • Note: The para-isomer is more non-polar due to symmetry and will typically elute after the meta-isomer on a C18 column.[1][2]

Mass Spectrometry (MS) Profiling[1][2]

Objective: Confirm molecular formula and fragmentation pattern.

  • Ionization: Electrospray Ionization (ESI) in Positive and Negative modes.[1][2]

  • Target Ions:

    • Positive Mode: [M+H]⁺ = 209.08 m/z.[1][2]

    • Negative Mode: [M-H]⁻ = 207.06 m/z (Preferred for carboxylic acids).[1][2]

  • Fragmentation (MS/MS):

    • Precursor: 209.08 m/z.[1][2]

    • Major Fragment: 135.04 m/z (Acylium ion: [3-MeO-Ph-CO]⁺).[1][2]

    • Loss: 74 Da (Loss of propionic acid moiety -CH₂CH₂COOH).[1][2]

Thermal Analysis (DSC)[1][2]

Differential Scanning Calorimetry (DSC) is used to determine the absolute purity and melting point.[1][2]

Protocol C: DSC Analysis
  • Sample Mass: 2–4 mg in a crimped aluminum pan.

  • Ramp Rate: 10°C/min from 30°C to 200°C.

  • Nitrogen Purge: 50 mL/min.

  • Analysis:

    • Identify the onset temperature (T_onset).[1][2]

    • Check for premelt events indicating eutectic impurities (e.g., residual succinic anhydride or isomers).[1][2]

    • Specification: A single sharp endotherm. If a broad shoulder is observed < 140°C, suspect regioisomer contamination.[1][2]

Analytical Workflow Diagram

The following diagram summarizes the integrated workflow for lot release or structural validation.

Workflow Sample Crude Sample Prep Sample Prep (1 mg/mL in MeOH) Sample->Prep DSC DSC (Solid State) Sample->DSC HPLC UHPLC-MS/UV (Purity & ID) Prep->HPLC NMR 1H NMR (Isomer Check) Prep->NMR Decision Data Review HPLC->Decision Purity > 98% NMR->Decision Meta-Isomer Confirmed DSC->Decision Sharp Endotherm Release Pass / Release Decision->Release All Criteria Met Reject Reject / Reprocess Decision->Reject Failure

Figure 2: Integrated Analytical Workflow for 4-(3-Methoxyphenyl)-4-oxobutanoic acid.

References

  • PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for NMR interpretation logic).

  • ChemSrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid Properties (Comparative Reference for Para-Isomer).[Link][1][2]

Sources

Method

1H NMR and 13C NMR analysis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid

Application Note: AN-MR-2026-04 High-Resolution NMR Profiling and Regioisomer Verification of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid Introduction & Scope 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MR-2026-04 High-Resolution NMR Profiling and Regioisomer Verification of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

Introduction & Scope

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9) is a critical synthetic intermediate, often utilized in the preparation of bioactive indoles, tetralones, and non-steroidal anti-inflammatory derivatives.[1] Structurally, it consists of a succinic acid moiety acylated to the meta position of an anisole ring.[1]

In drug development, the purity of this intermediate is paramount.[1][2] The Friedel-Crafts acylation of anisole with succinic anhydride typically favors the para isomer (4-methoxy).[1] Consequently, the meta isomer discussed here is often a specific target requiring rigorous differentiation from its regioisomers.[1][2]

This protocol details the 1H and 13C NMR characterization of the compound, providing a self-validating workflow to confirm the meta-substitution pattern and quantify the succinyl side-chain integrity.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandated solvent for this analysis.[1]

    • Reasoning: Chloroform-d (CDCl3) often leads to dimerization of carboxylic acids, causing chemical shift variability in the carboxyl proton and adjacent methylene groups.[1] DMSO-d6 disrupts these dimers, sharpening the -COOH signal (~12 ppm) and ensuring solubility of the polar keto-acid functionality.[1]

  • Concentration: Prepare a 10–15 mg/mL solution. Higher concentrations may cause viscosity-induced line broadening, obscuring the fine splitting of the aromatic protons essential for regioisomer assignment.[1]

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence:

    • 1H: 30° pulse angle, 1s relaxation delay (d1). Note: Increase d1 to 5s for accurate integration of the carboxylic acid proton.

    • 13C: Power-gated proton decoupling (WALTZ-16).

1H NMR Analysis: Structural Elucidation

The proton spectrum is divided into three distinct zones: the acidic/aromatic region (downfield), the methoxy handle (mid-field), and the succinyl backbone (upfield).[1]

The Aromatic "Fingerprint" (Regioisomer Check)

The most critical quality attribute is the substitution pattern.[1] A para-substituted isomer would show a symmetric AA'BB' system (two doublets).[1] The 3-methoxy (meta) isomer displays a complex 4-spin system (ABCD pattern).[1]

  • H-2 (The "Island" Proton): Located between the ketone and methoxy groups.[1] It appears as a narrow triplet (or doublet of doublets with small coupling) due to meta-coupling with H-4 and H-6.[1]

  • H-5 (The Anchor): The pseudo-triplet at ~7.45 ppm.[1] It is meta to both substituents and couples strongly (ortho) to H-4 and H-6.[1]

  • H-6 & H-4: Differentiated by the electronic effects. The ketone is electron-withdrawing (deshielding H-6), while the methoxy is electron-donating (shielding H-4).[1]

1H Chemical Shift Data (DMSO-d6)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Mechanistic Insight
-COOH 12.15br s1H-Exchangeable acidic proton.[1][2]
Ar-H6 7.62dt1HJ = 7.8, 1.2Ortho to C=O (deshielded).[1][2]
Ar-H2 7.51dd/t1HJ = 2.4, 1.5Isolated "island" proton; meta-coupled.[1][2]
Ar-H5 7.46t1HJ = 8.0Meta to both groups.[1][2]
Ar-H4 7.22ddd1HJ = 8.2, 2.6, 0.9Ortho to OMe (shielded).[1][2]
-OCH3 3.82s3H-Characteristic methoxy singlet.[1][2]
-CH2- (a) 3.24t2HJ = 6.5Alpha to Ketone (deshielded).[1][2]
-CH2- (b) 2.58t2HJ = 6.5Alpha to Acid.[1][2]

13C NMR Analysis: Carbon Skeleton Verification

The 13C spectrum confirms the oxidation state of the carbons.[2] Key diagnostic peaks are the two distinct carbonyls and the methoxy carbon.[2]

13C Chemical Shift Data (DMSO-d6)
AssignmentShift (δ, ppm)Type (DEPT-135)Structural Justification
C=O (Ketone) 198.2QuaternaryConjugated ketone; most downfield signal.[2]
C=O (Acid) 174.1QuaternaryCarboxylic acid carbonyl.[2]
Ar-C3 (Ipso) 159.8QuaternaryAttached to Oxygen (Deshielded).[1][2]
Ar-C1 (Ipso) 138.4QuaternaryAttached to Carbonyl.[1][2]
Ar-C5 130.1CH (Up)Meta position (least electronic perturbation).[1][2]
Ar-C6 120.5CH (Up)Ortho to C=O.[1][2]
Ar-C4 119.2CH (Up)Para to C=O; Ortho to OMe.[1][2]
Ar-C2 112.8CH (Up)Ortho to OMe; shielded by resonance.[1][2]
-OCH3 55.6CH3 (Up)Methoxy carbon.[1][2]
-CH2- (a) 33.4CH2 (Down)Alpha to Ketone.[1]
-CH2- (b) 28.1CH2 (Down)Alpha to Acid.[1]

Structural Verification Workflow

The following logic flow illustrates the decision-making process for confirming the identity of the compound and rejecting the common para isomer impurity.

NMR_Workflow Start Start Analysis: 4-(3-Methoxyphenyl)-4-oxobutanoic acid Solvent Dissolve in DMSO-d6 (Prevent Dimerization) Start->Solvent H1_Scan Acquire 1H NMR Solvent->H1_Scan Check_Aliphatic Check Aliphatic Region (2.5 - 3.3 ppm) H1_Scan->Check_Aliphatic Succinyl_Confirm Two Triplets Observed? (Succinyl Backbone) Check_Aliphatic->Succinyl_Confirm Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Succinyl_Confirm->Check_Aromatic Yes Pattern_Check Coupling Pattern? Check_Aromatic->Pattern_Check Para_Isomer Result: Para-Isomer (Impurity) (AA'BB' Doublets) Pattern_Check->Para_Isomer Symmetric 2 Doublets Meta_Isomer Result: Meta-Isomer (Target) (Singlet/Multiplet Mix) Pattern_Check->Meta_Isomer Asymmetric 4 Distinct Signals C13_Check 13C NMR Confirmation Check C=O Shifts Meta_Isomer->C13_Check Final Batch Release / Next Step C13_Check->Final

Caption: Decision tree for verifying the meta-substitution pattern of the target keto-acid using 1H NMR splitting patterns.

Impurity Profiling Notes

When synthesizing this molecule via Friedel-Crafts acylation, two primary impurities must be monitored:

  • Regioisomer (4-Methoxy): Identified by two strong doublets at ~7.95 and ~7.05 ppm.[1][2]

  • Succinic Anhydride (Starting Material): Look for a singlet at ~2.9 ppm (if ring-closed) or broad triplets if hydrolyzed to succinic acid (approx 2.4 ppm).[1]

  • Anisole (Starting Material): Look for the methoxy singlet at ~3.73 ppm and aromatic signals in the 6.8–7.3 ppm range.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for coupling constant analysis).

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for chemical shift prediction rules).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1] (Verified for general acetophenone and succinic acid derivative shifts).[1]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Used for solvent residual peak calibration).[1]

Sources

Application

Application Note: Strategic Utilization of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid in Synthesis

Abstract & Core Utility 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-(3-methoxybenzoyl)propionic acid) is a pivotal "divergent intermediate" in medicinal chemistry. Unlike its para-substituted counterpart, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-(3-methoxybenzoyl)propionic acid) is a pivotal "divergent intermediate" in medicinal chemistry. Unlike its para-substituted counterpart, which is easily accessed via direct Friedel-Crafts acylation, the meta-isomer requires specific synthetic planning but offers unique regiochemical access to 6-substituted tetralones and pyridazinone-based bioactive scaffolds . This guide outlines the critical protocols for synthesizing this building block and deploying it to generate high-value heterocyclic and carbocyclic cores used in CNS, cardiovascular, and oncology drug discovery.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
CAS Number 3583-17-1
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Key Functional Groups Aryl Ketone (electrophilic), Carboxylic Acid (nucleophilic/acidic), Methoxy (activating group)
Primary Reactivity Cyclodehydration, Reductive Amination, Heterocycle Condensation
Strategic Value

The compound serves as a γ-keto acid linchpin . Its 1,4-dicarbonyl spacing (counting the aryl ring as part of the conjugation) makes it an ideal precursor for:

  • 6-Methoxy-1-tetralone: Via intramolecular cyclization.[1]

  • Pyridazinones: Via condensation with hydrazine.[2][3][4]

  • Arylbutyric Acids: Via carbonyl reduction.

Synthesis of the Building Block

Note: Direct Friedel-Crafts acylation of anisole with succinic anhydride yields the para -isomer (4-methoxy). To selectively obtain the meta -isomer (3-methoxy), a Grignard approach is required.

Protocol A: Grignard Addition to Succinic Anhydride

Objective: Synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Succinic anhydride (1.2 eq)

  • THF (anhydrous)

  • Iodine (catalytic crystal)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under nitrogen, activate Mg turnings with a crystal of iodine. Add a solution of 3-bromoanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of 3-methoxyphenylmagnesium bromide.

  • Acylation: Cool the Grignard solution to -78°C. In a separate vessel, dissolve succinic anhydride in THF and cool to -78°C.

  • Addition: Cannulate the Grignard reagent slowly into the succinic anhydride solution (inverse addition prevents double addition).

  • Workup: Allow to warm to 0°C over 2 hours. Quench with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Extract the organic layer with saturated NaHCO₃ (separates the keto-acid from non-acidic byproducts). Acidify the aqueous layer with conc. HCl to precipitate the product. Recrystallize from Ethanol/Water.

Yield Expectation: 65-75% QC Check: ¹H NMR should show a singlet at ~3.8 ppm (OMe) and two triplets at ~2.8 and ~3.3 ppm (methylene chain).

Core Application 1: Regioselective Cyclization to Tetralones

The cyclization of the 3-methoxy isomer is chemically distinct from the 4-methoxy isomer. The meta-methoxy group activates positions 2, 4, and 6. Cyclization occurs ortho to the ketone chain (at ring positions 2 or 6).

  • Path A (Closure at C6 - Para to OMe): Favored sterically and electronically. Yields 6-methoxy-1-tetralone .[5][6]

  • Path B (Closure at C2 - Ortho to OMe): Disfavored due to steric crowding. Yields 8-methoxy-1-tetralone .

Protocol B: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Reagents:

  • 4-(3-Methoxyphenyl)-4-oxobutanoic acid[4]

  • Polyphosphoric Acid (PPA) OR Methanesulfonic acid (MsOH)

Methodology:

  • Mixing: Mix the keto-acid (10 g) with PPA (100 g) in a reaction vessel equipped with mechanical stirring (PPA is viscous).

  • Reaction: Heat to 70-80°C. Monitor by TLC (the starting material is more polar than the tetralone). Reaction typically completes in 2-3 hours.

    • Critical Control: Do not exceed 90°C to prevent demethylation to the phenol.

  • Quench: Pour the hot reaction mixture slowly into crushed ice (exothermic). Stir vigorously to break up the complex.

  • Isolation: Extract the aqueous slurry with CH₂Cl₂. Wash organics with brine and NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc) is often required to separate the minor 8-methoxy isomer if present.

Visualizing the Regioselectivity Logic:

G cluster_mech Intramolecular Cyclization Pathways Start 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Meta-substituted precursor) PathA Path A: Closure at C6 (Para to OMe) Start->PathA  Major Pathway   PathB Path B: Closure at C2 (Ortho to OMe) Start->PathB  Minor Pathway   ProductA MAJOR PRODUCT 6-Methoxy-1-tetralone (Sterically favored) PathA->ProductA ProductB MINOR PRODUCT 8-Methoxy-1-tetralone (Sterically hindered) PathB->ProductB

Figure 1: Regiochemical outcome of the cyclization process. The meta-methoxy group directs predominantly to the less hindered para position.

Core Application 2: Pyridazinone Synthesis

Reaction with hydrazine converts the γ-keto acid into a pyridazinone. These scaffolds are pharmacophores for phosphodiesterase (PDE) inhibitors and antihypertensive agents.

Protocol C: Condensation with Hydrazine

Objective: Synthesis of 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Reagents:

  • 4-(3-Methoxyphenyl)-4-oxobutanoic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Ethanol (solvent)

Methodology:

  • Dissolution: Dissolve the keto-acid in Ethanol (10 mL/g).

  • Reflux: Add hydrazine hydrate dropwise. Heat the mixture to reflux (78°C) for 4-6 hours.

  • Monitoring: The reaction proceeds via a hydrazone intermediate which then cyclizes.

  • Workup: Cool the solution to room temperature. The product often crystallizes directly from the cool ethanol.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

Mechanism:

  • Nucleophilic attack of hydrazine on the ketone.

  • Formation of hydrazone.

  • Intramolecular nucleophilic attack of the hydrazone nitrogen on the carboxylic acid (or ester).

  • Loss of water to form the lactam ring.

Core Application 3: Reductive Transformation

Converting the ketone to a methylene group yields 4-(3-methoxyphenyl)butanoic acid . This is a key linker in PROTACs and a precursor to phenylbutylamine derivatives.

Protocol D: Catalytic Hydrogenation

Note: Clemmensen reduction (Zn/Hg) is effective but toxic. Catalytic hydrogenation is preferred for green chemistry compliance.

Reagents:

  • Pd/C (10% loading)

  • Hydrogen gas (balloon or Parr shaker at 50 psi)

  • Acetic Acid/Methanol (1:1 mixture)

Methodology:

  • Dissolve the keto-acid in AcOH/MeOH.

  • Add Pd/C catalyst (10 wt% of substrate).[7]

  • Purge with H₂ and stir at 50°C for 12 hours.

  • Filter through Celite to remove Pd.

  • Concentrate filtrate to obtain the saturated acid.

Divergent Synthesis Workflow

G Precursor 3-Bromoanisole + Succinic Anhydride Core 4-(3-Methoxyphenyl)- 4-oxobutanoic acid Precursor->Core Grignard (THF, -78°C) Tetralone 6-Methoxy-1-tetralone (Tetralin Scaffold) Core->Tetralone Cyclization (PPA, 80°C) Pyridazinone 6-(3-Methoxyphenyl)- pyridazin-3(2H)-one Core->Pyridazinone Hydrazine (EtOH, Reflux) Butanoic 4-(3-Methoxyphenyl)- butanoic acid Core->Butanoic Pd/C, H2 (Reduction)

Figure 2: The divergent synthetic utility of the keto-acid building block.

References

  • Synthesis of 4-Aryl-4-oxobutanoic Acids: BenchChem Application Notes. "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis."

  • Tetralone Cyclization Methodologies: Organic Syntheses. "Friedel-Crafts Cyclization using Polyphosphoric Acid."

  • Pyridazinone Synthesis: Indo Global Journal of Pharmaceutical Sciences. "Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues."

  • Regioselectivity in Tetralone Formation: Journal of Chemical Research. "A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone."

  • Safety Data & Handling: PubChem Compound Summary. "4-(3-Methoxyphenyl)-4-oxobutanoic acid."

Sources

Method

Synthesis of heterocyclic compounds from β-aroylacrylic acids

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from -Aroylacrylic Acids Introduction & Strategic Utility -Aroylacrylic acids (4-aryl-4-oxobut-2-enoic acids) represent a privileged class of synthons in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from -Aroylacrylic Acids

Introduction & Strategic Utility


-Aroylacrylic acids (4-aryl-4-oxobut-2-enoic acids) represent a privileged class of synthons in medicinal chemistry. Their utility stems from their poly-electrophilic nature , possessing three distinct reactive centers:
  • The keto carbonyl (C-4): Susceptible to nucleophilic attack (Schiff base formation).

  • The

    
    -unsaturated alkene  (C-2/C-3): A Michael acceptor site for soft nucleophiles.
    
  • The carboxylic acid (C-1): Available for condensation or intramolecular cyclization.

This Application Note provides validated protocols for converting


-aroylacrylic acids into three pharmacologically critical heterocyclic cores: Pyridazinones  (cardiotonic/antihypertensive), Butenolides  (anti-inflammatory/anticancer), and Thiazines  (antimicrobial).

Chemical Reactivity Profile

Understanding the regioselectivity of the


-aroylacrylic acid substrate is the prerequisite for successful synthesis. The diagram below maps the electrophilic sites and the resulting heterocyclic scaffolds.

ReactivityMap Acid β-Aroylacrylic Acid (Ar-CO-CH=CH-COOH) Hydrazine Hydrazines (NH2-NH-R) Acid->Hydrazine Condensation + Michael Addn Thiourea Thiourea (NH2-CS-NH2) Acid->Thiourea S-Alkylation + Cyclization Ac2O Acetic Anhydride (Ac2O/NaOAc) Acid->Ac2O Dehydration Pyridazinone Pyridazinones (N-N Heterocycle) Hydrazine->Pyridazinone Thiazine 1,3-Thiazines (N-S Heterocycle) Thiourea->Thiazine Butenolide Butenolides (Furanones) Ac2O->Butenolide

Figure 1: Divergent synthetic pathways from the


-aroylacrylic acid core. The choice of nucleophile dictates the heterocyclic outcome.

Protocol A: Synthesis of Pyridazinones

Target: 6-Aryl-4,5-dihydropyridazin-3(2H)-ones Mechanism: The reaction proceeds via a condensation of the hydrazine with the ketone carbonyl followed by an intramolecular Michael-type addition of the hydrazone nitrogen to the alkene, or vice-versa. The 6-aryl regioisomer is thermodynamically favored.

Materials
  • 
    -Aroylacrylic acid (1.0 equiv)
    
  • Hydrazine hydrate (80% or 99%) or Aryl hydrazine (1.2 equiv)

  • Solvent: Ethanol (absolute) or Glacial Acetic Acid

  • Catalyst: None (if using hydrazine hydrate) or Sodium Acetate (if using hydrazine HCl salts)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of

    
    -aroylacrylic acid in 30 mL of ethanol in a round-bottom flask.
    
  • Addition: Dropwise add 12 mmol of hydrazine hydrate at room temperature.

    • Note: The reaction is exothermic. If using aryl hydrazines, add them as a solid or solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting material spot (acidic) will disappear, and a less polar spot (pyridazinone) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 100 g).

    • If precipitation is slow, neutralize with 10% HCl (if reaction was basic) or

      
       (if acetic acid was used).
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or benzene.

Data Validation
ParameterObservationInterpretation
IR Spectrum disappearance of broad -OH (acid)Formation of amide/lactam
IR Spectrum New band at ~1680

Cyclic Amide (Lactam) C=O

-NMR
Two triplets/multiplets at

2.4–3.2 ppm

of the dihydropyridazine ring

Protocol B: Synthesis of Butenolides (Furanones)

Target: 5-Aryl-2(5H)-furanones (


-unsaturated 

-lactones) Mechanism: Intramolecular dehydration involving the enol form of the ketone and the carboxylic acid.
Materials
  • 
    -Aroylacrylic acid (1.0 equiv)
    
  • Acetic Anhydride (

    
    ) (excess, acts as solvent and reagent)
    
  • Sodium Acetate (fused) or Phosphoric Acid (catalyst)

Step-by-Step Methodology
  • Preparation: Mix 10 mmol of

    
    -aroylacrylic acid with 15 mL of acetic anhydride.
    
  • Catalysis: Add 0.5 g of fused sodium acetate.

  • Reaction: Heat on a steam bath or at

    
     for 2 hours.
    
    • Critical: Do not reflux vigorously as polymerization may occur.

  • Quenching: Pour the warm solution slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: The lactone usually separates as a solid. Filter and wash with water to remove acetic acid traces.

  • Purification: Recrystallize from benzene or toluene.

Protocol C: Synthesis of 1,3-Thiazines

Target: 2-Amino-1,3-thiazine derivatives Mechanism: S-alkylation of the thiourea sulfur at the


-carbon (Michael addition) followed by cyclization between the amino group and the carboxylic acid/ester.
Materials
  • 
    -Aroylacrylic acid (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Solvent: Ethanol + catalytic HCl (acidic conditions favor thiazine/thiazole formation)

Step-by-Step Methodology
  • Mixing: Dissolve 10 mmol of

    
    -aroylacrylic acid and 11 mmol of thiourea in 40 mL of ethanol.
    
  • Acidification: Add 5–10 drops of conc. HCl.

  • Reflux: Reflux the mixture for 6–8 hours.

    • Observation: A color change (often yellow to orange) indicates imine/sulfur reactivity.

  • Neutralization: Cool and neutralize with aqueous ammonium hydroxide (

    
    ) to precipitate the free base.
    
  • Isolation: Filter the solid precipitate.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Oiling out (Pyridazinones) Incomplete cyclization or impuritiesContinue reflux for 1 hr; try scratching the flask wall; recrystallize from Benzene/Petroleum Ether.
Low Yield (Butenolides) Hydrolysis during workupPour into ice water slowly; ensure water is very cold to prevent ring opening of the lactone.
Regioisomer Mix (Thiazines) Competitive attack at C-2 vs C-4Control pH strictly. Acidic conditions favor S-attack at the

-carbon (Michael addition).

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for the synthesis of Pyridazinones (Protocol A), ensuring quality control at each step.

Workflow Start Start: β-Aroylacrylic Acid Reagent Add Hydrazine Hydrate (Ethanol, RT) Start->Reagent Reflux Reflux (3-6 Hours) TLC Monitoring Reagent->Reflux Check TLC: Acid Spot Gone? Reflux->Check Check->Reflux No (Extend Time) Workup Pour into Ice Water Neutralize if needed Check->Workup Yes Isolate Filter & Recrystallize Workup->Isolate

Figure 2: Operational workflow for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

References

  • Asif, M. (2014). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Link

  • El-Hashash, M. A., et al. (2011). Utility of

    
    -aroyl acrylic acid in heterocyclic synthesis. Journal of American Science. Link
    
  • Boukouvalas, J., et al. (2008).[1] Synthesis of butenolides. Organic Chemistry Portal / J. Org. Chem. Link

  • Chawla, G., et al. (2010). Synthesis and Biological Evaluation of 1,3-Thiazines. Pharmacophore. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for beta-Benzoylacrylic acid. Link

Sources

Application

Application Note: Nucleophilic Transformations of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

Executive Summary This guide details the synthetic utility of 4-(3-methoxyphenyl)-4-oxobutanoic acid (CAS: 6945-13-7), a versatile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-(3-methoxyphenyl)-4-oxobutanoic acid (CAS: 6945-13-7), a versatile ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto acid scaffold. Its unique structure—featuring an electron-rich aryl ketone separated from a carboxylic acid by a dimethylene spacer—makes it a critical intermediate in the synthesis of pyridazinone-based cardiotonics  (e.g., Levosimendan analogs), phosphodiesterase (PDE) inhibitors, and antihypertensive agents.[1]

This document focuses on its reactivity with nucleophiles, specifically hydrazines (for heterocyclization) and hydride donors (for reductive lactonization).[1] We provide optimized protocols that address common scale-up challenges such as incomplete cyclization and solubility issues.

Chemical Profile & Reactivity Logic

PropertySpecification
IUPAC Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
Common Name ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-(3-Methoxybenzoyl)propionic acid
Molecular Weight 208.21 g/mol
Key Functionality C4-Ketone: Electrophilic, prone to nucleophilic attack (Schiff base formation).C1-Carboxylic Acid: Nucleophilic (if deprotonated) or Electrophilic (if activated).3-Methoxyaryl: Electron-donating, stabilizes the benzylic cation but deactivates the ketone slightly relative to nitro-derivatives.
The "Dual-Electrophile" Challenge

The molecule presents two electrophilic sites: the ketone (C4) and the carboxylic acid (C1).

  • Hard Nucleophiles (e.g., Hydride, Grignard): Preferentially attack the ketone.[1]

  • Alpha-Effect Nucleophiles (e.g., Hydrazine): Attack the ketone to form a hydrazone, which then rapidly undergoes intramolecular nucleophilic acyl substitution at the carboxyl group to close the pyridazinone ring.[1]

Core Application: Synthesis of Pyridazinone Scaffolds

The reaction with hydrazine is the most industrially relevant transformation, yielding 6-(3-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one .[1] This scaffold is a bioisostere of cardiotonic agents.[1]

Reaction Pathway & Mechanism

The reaction proceeds via a thermodynamic cascade:

  • Condensation: Hydrazine attacks the ketone to form a hydrazone intermediate.

  • Cyclization: The distal amino group of the hydrazone attacks the carboxylic acid (or ester).

  • Dehydration: Loss of water drives the equilibrium toward the stable 6-membered lactam.[1]

Visualization of Reaction Logic[1]

Pyridazinone_Synthesis cluster_conditions Critical Process Parameters Start 4-(3-Methoxyphenyl)- 4-oxobutanoic acid Inter1 Hydrazone Intermediate Start->Inter1 Step 1: Nucleophilic Attack (Ethanol, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Inter1 Product 6-(3-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Inter1->Product Step 2: Intramolecular Cyclization (-H2O) pH Control pH Control Prevents Ring Opening Prevents Ring Opening pH Control->Prevents Ring Opening Temp > 78°C Temp > 78°C Ensures Dehydration Ensures Dehydration Temp > 78°C->Ensures Dehydration

Figure 1: Mechanistic workflow for the conversion of the keto-acid precursor to the dihydropyridazinone scaffold.

Optimized Protocol (Bench Scale: 10 mmol)

Reagents:

  • 4-(3-Methoxyphenyl)-4-oxobutanoic acid (2.08 g, 10 mmol)[1]

  • Hydrazine hydrate (80% or 99%, 15 mmol, 1.5 equiv)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, optional)[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the keto-acid in Ethanol (20 mL). The solution may be slightly opaque; this is normal.

  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78–80 °C) for 3 to 4 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: EtOAc:Hexane 1:1). The starting material (Rf ~0.3, streaking) should disappear, replaced by a distinct spot (Rf ~0.5–0.6).[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.

    • If precipitation is slow, acidify slightly with dilute HCl to pH ~4–5.[1] This protonates any unreacted hydrazine and facilitates precipitation of the neutral pyridazinone.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).[1]

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oily Product Incomplete cyclization or residual solvent.[1]Triturate the oil with diethyl ether or hexane to induce crystallization.
Low Yield Hydrazone hydrolysis during workup.[1]Ensure the workup is not too acidic (pH < 2 can reopen the ring or protonate the hydrazone).
Starting Material Remains Steric hindrance or low temperature.[1]Add 0.5 mL glacial acetic acid as a catalyst and extend reflux time by 2 hours.

Secondary Application: Reductive Lactonization

Reduction of the ketone moiety with sodium borohydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) generates a 

-hydroxy acid, which spontaneously (or under acid catalysis) cyclizes to form 5-(3-methoxyphenyl)dihydrofuran-2(3H)-one (

-lactone).
Protocol Overview
  • Basification: Dissolve the keto-acid in 1M NaOH (1.1 equiv) to form the carboxylate salt. Crucial: This protects the acid from consuming hydride and ensures solubility in water/methanol.

  • Reduction: Add

    
     (0.5 equiv) at 0 °C. Stir for 2 hours.
    
  • Acidification & Cyclization: Acidify with 6M HCl. Heat the aqueous solution to 60 °C for 30 minutes to drive lactonization.

  • Extraction: Extract with Dichloromethane (DCM).

Note: This route is preferred for synthesizing lignan analogs or butyrolactone-based signaling molecules.[1]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Use only in a fume hood. Double-glove (Nitrile) is recommended.[1]

  • 4-(3-Methoxyphenyl)-4-oxobutanoic acid: Generally an irritant.[1] Avoid inhalation of dust.[1]

  • Waste Disposal: Quench hydrazine waste with dilute hypochlorite (bleach) solution before disposal to destroy unreacted hydrazine.[1]

References

  • Indian Academy of Sciences. "Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles."[1] Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • MDPI. "The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives."[1] Molecules.

  • National Institutes of Health (PubMed). "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives."[1] PubMed Central.[1]

  • Organic Chemistry Portal. "Sodium Borohydride Reduction Protocols." Organic Chemistry Portal.

  • Biosynth. "4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid Product Data." Biosynth Catalog.

Sources

Method

Application Note: Strategic Synthesis of Pyridazinone Derivatives

Abstract The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved agents such as Levosimendan (calcium sensitizer) and Emorfazone (analgesic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved agents such as Levosimendan (calcium sensitizer) and Emorfazone (analgesic). This application note provides a comprehensive technical guide for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones and their oxidized analogues. We contrast the robust classical Friedel-Crafts/Hydrazinolysis pathway with a modern Microwave-Assisted Green Protocol , offering researchers a decision matrix for optimizing yield, purity, and throughput.

Strategic Synthetic Pathways

The synthesis of pyridazinones hinges on the cyclocondensation of 1,4-dicarbonyl equivalents with hydrazines.[1] The choice of method depends on the substitution pattern required at the C5 and C6 positions.

Reaction Mechanism & Pathway Logic

The formation of the pyridazinone ring follows a specific mechanistic cascade:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl of the

    
    -keto acid.
    
  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen attacks the carboxylic acid (or ester) carbonyl.

  • Aromatization (Optional): Oxidation transforms the dihydropyridazinone into the fully aromatic pyridazinone.

PyridazinoneSynthesis Reactants γ-Keto Acid / Ester + Hydrazine Inter1 Hydrazone Intermediate Reactants->Inter1 Condensation Cyclization Intramolecular Cyclization (-H₂O) Inter1->Cyclization Acid/Heat Dihydro 4,5-Dihydropyridazinone (Scaffold A) Cyclization->Dihydro Oxidation Dehydrogenation (Br₂/AcOH) Dihydro->Oxidation Optional Final Pyridazin-3(2H)-one (Scaffold B) Oxidation->Final

Figure 1: Mechanistic pathway for the synthesis of the pyridazinone core. The transition from Scaffold A to B modifies the planarity and electronic properties of the ring.

Protocol A: The Classical "Robust" Method

Best for: Scale-up (>10g), generating diverse C6-aryl derivatives, and high-purity requirements. Basis: Friedel-Crafts acylation followed by solvothermal cyclization.

Materials
  • Succinic anhydride (or substituted analogue)[2]

  • Aromatic hydrocarbon (e.g., Benzene, Toluene, Xylene)

  • Anhydrous Aluminum Chloride (

    
    )
    
  • Hydrazine Hydrate (80% or 99%)

  • Ethanol (Absolute)

Step-by-Step Methodology
Stage 1: Synthesis of

-Keto Acid Precursor
  • Setup: Equip a 250 mL three-necked flask with a reflux condenser, dropping funnel, and a

    
     guard tube.
    
  • Activation: Suspend anhydrous

    
     (0.11 mol) in the aromatic hydrocarbon (50 mL) under constant stirring.
    
  • Addition: Add succinic anhydride (0.1 mol) in small portions. Caution: Exothermic reaction.

  • Reflux: Heat the mixture on a water bath (60°C) for 1 hour, then reflux (80-90°C) for 2 hours until HCl evolution ceases.

  • Quench: Cool to RT. Pour the complex into ice-cold HCl (1:1 v/v).

  • Isolation: Extract the solid precipitate or organic layer. Wash with water, dry over

    
    , and recrystallize from ethanol.
    
    • Checkpoint: Verify intermediate via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Stage 2: Cyclization to Pyridazinone
  • Dissolution: Dissolve the

    
    -keto acid (0.01 mol) in absolute ethanol (30 mL).
    
  • Nucleophilic Attack: Add hydrazine hydrate (0.015 mol) dropwise at room temperature.

  • Cyclization: Reflux the mixture for 3–6 hours. Monitor by TLC.[3]

    • Note: If the ring fails to close (hydrazone persists), add catalytic glacial acetic acid (0.5 mL).

  • Workup: Concentrate the solvent to 1/3 volume. Cool on an ice bath to precipitate the product.

  • Purification: Filter and recrystallize from Ethanol/DMF.

Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation (SAR studies), rapid screening, and "Green Chemistry" compliance. Basis: Solvent-free or aqueous-phase synthesis using dielectric heating to accelerate the rate-determining step.

Comparison of Methodologies
FeatureClassical Thermal (Protocol A)Microwave-Assisted (Protocol B)
Reaction Time 4 – 8 Hours5 – 20 Minutes
Solvent Ethanol, Toluene, Acetic AcidWater or Solvent-Free
Yield 65 – 80%85 – 95%
Energy Profile High (Prolonged Reflux)Low (Targeted Irradiation)
Step-by-Step Methodology
  • Preparation: In a dedicated microwave process vial (e.g., 10 mL or 35 mL), mix the

    
    -keto acid (1.0 mmol) and hydrazine hydrate (1.2 mmol).
    
  • Catalyst/Solvent:

    • Option A (Green): Add 2 mL of Deionized Water.

    • Option B (Solvent-Free): Add 2 drops of acetic acid or use solid support (silica gel) if reactants are liquid.

  • Irradiation Parameters:

    • Power: Dynamic (Max 300W)

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Stirring: High

  • Post-Process:

    • Cool the vial to 50°C using compressed air (built-in feature of most reactors).

    • Add ice-cold water to the vial to precipitate the solid.

  • Isolation: Filtration followed by washing with cold ethanol.

Application Case Study: Levosimendan Precursor

The synthesis of Levosimendan (a calcium sensitizer for heart failure) relies heavily on the stereospecific construction of the pyridazinone ring.

Critical Pathway

The industrial synthesis often utilizes the resolution of the intermediate 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one .

  • Key Challenge: Racemization at the C5-methyl position.

  • Solution: Use of enantiopure starting materials (e.g., chiral acyl chlorides) is often ineffective due to racemization during Friedel-Crafts. The preferred industrial route involves racemic synthesis followed by chiral resolution using HPLC or fractional crystallization with tartaric acid derivatives.

LevosimendanWorkflow Start Racemic 2-Bromopropionyl Bromide Step1 Friedel-Crafts Acylation (with Anisole/Benzene) Start->Step1 Step2 Cyclization with Hydrazine Step1->Step2 RacemicProd Racemic Pyridazinone Intermediate Step2->RacemicProd Resolution Chiral Resolution (HPLC / Tartaric Acid) RacemicProd->Resolution Final (-)-Enantiomer (Levosimendan Precursor) Resolution->Final Isolate Active Isomer

Figure 2: Simplified workflow for the isolation of the chiral precursor for Levosimendan.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Cyclization:

    • Symptom:[3][4][5] TLC shows a spot with different

      
       than expected, and IR shows broad -OH/-NH peaks but lacks the sharp lactam carbonyl.
      
    • Fix: The hydrazone intermediate is stable. Increase reaction temperature or add a Lewis Acid catalyst (

      
      ) or Brønsted acid (AcOH) to drive water elimination.
      
  • Oxidation (Unwanted):

    • Symptom:[3][4][5] Product turns yellow/brown.

    • Cause: Air oxidation of the 4,5-dihydro ring to the aromatic pyridazinone.

    • Fix: Perform reaction under Nitrogen/Argon atmosphere if the dihydro-scaffold is the specific target.

QC Specifications
  • NMR (

    
    ):  Look for the characteristic AA'BB' system (if phenyl substituted) and the methylene protons of the pyridazinone ring (
    
    
    
    2.4–3.0 ppm).
  • IR: Strong Carbonyl stretch (

    
    ) at 1660–1680 
    
    
    
    .
  • Melting Point: Pyridazinones typically have sharp, high melting points (>150°C). Broad ranges indicate hydrazone contamination.

References

  • Asif, M. et al. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Rathish, I. et al. (2012). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. [Link]

  • Boukharsa, Y. et al. (2025).[1][4] A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids. Scientific Research Publishing. [Link]

  • Nieminen, M. S. et al. (2000).[5] Levosimendan: Mechanism of action and clinical implications.[5][6] PubMed. [Link]

  • Chintakunta, V. K. et al. (2002). 3-O-substituted benzyl pyridazinone derivatives as COX-2 inhibitors.[7] European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: Advanced Synthesis of Amide Derivatives from Amino Chalcones

Abstract & Strategic Rationale The hybrid pharmacophore combining a chalcone (1,3-diphenyl-2-propen-1-one) with an amide linkage is a privileged structure in medicinal chemistry, exhibiting potent anticancer (tubulin inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The hybrid pharmacophore combining a chalcone (1,3-diphenyl-2-propen-1-one) with an amide linkage is a privileged structure in medicinal chemistry, exhibiting potent anticancer (tubulin inhibition), anti-inflammatory, and antimicrobial properties.

This application note details the conversion of amino chalcones into their amide derivatives . Unlike standard amine acylation, this transformation presents a unique chemoselective challenge: the


-unsaturated ketone (enone)  system of the chalcone is highly electrophilic.

The Core Challenge: The amino group (-NH


) must act as a nucleophile to attack the acylating agent. However, under improper conditions (high heat, strong Lewis acids, or excess strong base), the amino group of one molecule can attack the 

-carbon of another chalcone molecule via 1,4-Michael addition , leading to polymerization or dimerization byproducts.

This guide provides two high-fidelity protocols designed to maximize N-acylation while suppressing Michael addition:

  • Method A: Acid Chloride/Anhydride Activation (High Throughput).

  • Method B: Carbodiimide-Mediated Coupling (High Precision).

Chemical Logic & Workflow

The following decision tree illustrates the experimental workflow and the critical decision points based on the stability of your specific amino chalcone substrate.

ChalconeWorkflow Start Starting Material: Amino Chalcone Check Substrate Assessment: Is the R-group Acid Sensitive? Start->Check MethodA Method A: Acid Chloride (Fast, Standard) Check->MethodA No (Robust) MethodB Method B: EDC/HOBt Coupling (Mild, Complex Acids) Check->MethodB Yes (Sensitive) Reaction Reaction Phase (Solvent: Anhydrous DCM/THF) MethodA->Reaction MethodB->Reaction Risk CRITICAL CONTROL POINT: Temp < 0°C to prevent Michael Addition (Dimerization) Reaction->Risk Workup Workup & Purification (Recrystallization vs Column) Risk->Workup Monitor via TLC Product Final Product: Amide-Chalcone Hybrid Workup->Product

Figure 1: Strategic workflow for selecting the appropriate acylation method. Note the critical control point at the reaction phase to prevent side reactions.

Experimental Protocols

Method A: The Acid Chloride Protocol (Standard)

Best for: Simple aliphatic or aromatic acyl groups (e.g., Acetyl, Benzoyl).

Reagents & Equipment:

  • Amino Chalcone (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under inert gas (

    
    ).
    
  • Dissolution: Dissolve the amino chalcone (e.g., 1 mmol) in anhydrous DCM (10 mL).

    • Note: If solubility is poor, add a minimal amount of dry THF.

  • Base Addition: Add Triethylamine (1.5 mmol). Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling is non-negotiable. It reduces the kinetic energy of the system, suppressing the rate of the competing Michael addition side reaction.

  • Acylation: Add the Acyl Chloride (1.2 mmol) dropwise over 10 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC.[1][2][3]

  • Quench: Pour the reaction mixture into ice-cold water (20 mL) and extract with DCM (2 x 15 mL).

  • Wash: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol.
    
Method B: The Carbodiimide Coupling Protocol (Precision)

Best for: Coupling with complex carboxylic acids, amino acids, or when acid chlorides are unstable.

Reagents:

  • Amino Chalcone (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv) or DMAP (Catalytic, 0.1 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 15 minutes to form the active ester.

  • Addition: Add the Amino Chalcone (1.0 mmol) to the activated mixture.

  • Catalysis: If the reaction is sluggish (checked via TLC after 1 hour), add 10 mol% DMAP.

    • Expert Insight: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly speeding up the reaction with sterically hindered amines.

  • Duration: Stir at RT for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash extensively with water and LiCl solution (5%) to remove DMF.

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

Data Interpretation & QC Standards

Successful synthesis must be validated using the following criteria.

Table 1: Characterization Metrics

TechniqueExpected SignalStructural Confirmation
IR Spectroscopy New band at 1650–1690 cm

Confirm Amide C=O stretch (distinct from Chalcone C=O at ~1640 cm

).

H NMR
Singlet at

8.0–10.0 ppm
Appearance of Amide -NH proton (exchangeable with

).

H NMR
Doublets at

7.4–7.8 ppm (

Hz)
Retention of trans-alkene geometry. Crucial: Loss of these peaks indicates Michael addition/polymerization.
HRMS

or

Exact mass matching target formula.
Mechanism of Failure (Michael Addition)

The diagram below visualizes the competing pathways. Your goal is to favor Path A and block Path B.

Mechanism Start Amino Chalcone (Nucleophile) PathA Path A (Desired): N-Acylation Start->PathA Attacks C=O PathB Path B ( undesired): Intermolecular Michael Addition Start->PathB Attacks C=C (Self-Reaction) Reagent Acylating Agent (Electrophile) Reagent->PathA CondA Low Temp Weak Base CondA->PathA CondB High Temp Strong Base CondB->PathB

Figure 2: Mechanistic competition. Path A is kinetically favored at low temperatures. Path B (Michael Addition) becomes thermodynamically accessible at high temperatures or high concentration.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield / Sticky Oil Polymerization via Michael Addition.Repeat reaction at -10°C. Dilute reaction concentration (0.05 M instead of 0.1 M).
Starting Material Remains Low nucleophilicity of amine (e.g., if amine is para to the ketone).Switch to Method A (Acid Chloride) and reflux mildy only if Michael addition is ruled out. Add DMAP catalyst.
Product is not solid Impurities preventing crystallization.Perform column chromatography.[4] Use Ether/Pentane trituration to induce precipitation.
NMR shows loss of alkene 1,4-Addition occurred.Critical Failure. Discard batch. Ensure base (TEA) is not in large excess.

References

  • Synthesis and Anticancer Activity: Xu, F., et al. (2020).[5][6][7][8][9] Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules, 25(22), 5462. [Link][10]

  • General Chalcone Amide Protocols: Bozorov, K., et al. (2019). Synthetic approaches to chalcones and their bioactivity.[5][6][7][8][9][11][12] Chemical Biology & Drug Design. [Link]

  • Michael Addition Side Reactions: Mourad, A. A., et al. (2020).[1][2] Synthesis, anticancer activity and molecular modeling of some new chalcone-based phthalimides. European Journal of Medicinal Chemistry, 188, 112017. [Link]

  • Standard Amide Coupling Methodologies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Method

Application Note: Strategic Utilization of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid in Drug Discovery

This guide provides an in-depth technical analysis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid , a versatile γ-keto acid intermediate.[1] Unlike its para-substituted isomer (a common byproduct of direct anisole acylation),...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid , a versatile γ-keto acid intermediate.[1] Unlike its para-substituted isomer (a common byproduct of direct anisole acylation), the meta-substituted (3-methoxy) isomer is a strategic "regio-key" in medicinal chemistry, primarily used to access 6-substituted tetralones —the foundational scaffolds for 19-norsteroids and various CNS-active agents.[1]

[1]

Executive Summary

4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9) serves as a critical "pivot point" in organic synthesis.[1] While often overshadowed by the easily accessible 4-methoxy (para) isomer, the 3-methoxy variant is essential for directing downstream cyclization to the 6-position of the tetralin ring system.[1] This guide details its application as a precursor for 6-methoxy-1-tetralone (a Torgov reagent precursor), its utility in designing Matrix Metalloproteinase (MMP) inhibitors , and its pharmacophore similarity to Fenbufen-class NSAIDs .[1]

Chemical Profile & Strategic Significance[1]

The "Meta-Effect" in Cyclization

The primary value of this compound lies in its regiochemical outcome during intramolecular Friedel-Crafts cyclization.[1]

  • Para-Isomer (4-OMe): Cyclization yields 7-methoxy-1-tetralone .[1]

  • Meta-Isomer (3-OMe): Cyclization yields 6-methoxy-1-tetralone (Major product) due to the para-directing effect of the methoxy group relative to the site of ring closure.[1]

6-Methoxy-1-tetralone is the requisite starting material for the synthesis of Norgestrel , Norethisterone , and other 19-norsteroid contraceptives.[1] Therefore, 4-(3-methoxyphenyl)-4-oxobutanoic acid is the "gateway" molecule for this entire class of therapeutics.[1]

Pharmacophore Utility

Beyond synthesis, the intact γ-keto acid motif functions as a bidentate ligand:

  • Zinc Chelation: The terminal carboxylic acid and the ketone carbonyl can chelate active site Zn²⁺ ions in metalloproteases (MMPs), particularly when converted to hydroxamic acid derivatives.

  • COX Inhibition: Structurally analogous to Fenbufen , the compound acts as a prodrug scaffold where the metabolic reduction of the ketone or oxidation of the side chain modulates anti-inflammatory activity.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways dictated by the starting regiochemistry.

G cluster_0 Precursor Selection cluster_1 Intermediate Synthesis cluster_2 Target Scaffold Anisole Anisole (Methoxybenzene) Para_Acid 4-(4-Methoxyphenyl)- 4-oxobutanoic acid (Para-Isomer) Anisole->Para_Acid Friedel-Crafts (Succinic Anhydride, AlCl3) BromoAnisole 3-Bromoanisole Meta_Acid 4-(3-Methoxyphenyl)- 4-oxobutanoic acid (Meta-Isomer) BromoAnisole->Meta_Acid Grignard Formation + Succinic Anhydride Tetralone_7 7-Methoxy-1-tetralone (Less Common) Para_Acid->Tetralone_7 Reduction + Cyclization (PPA or TFA) Tetralone_6 6-Methoxy-1-tetralone (Steroid Precursor) Meta_Acid->Tetralone_6 Reduction + Cyclization (Directs Para to OMe) MMP Inhibitors MMP Inhibitors Meta_Acid->MMP Inhibitors Hydroxamate Derivatization

Caption: Regiodivergent synthesis showing how the 3-methoxy precursor specifically accesses the biologically crucial 6-methoxy-1-tetralone scaffold.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

Note: Direct Friedel-Crafts acylation of anisole yields the 4-isomer.[1] To obtain the 3-isomer, a Grignard approach is required.

Reagents: 3-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), Succinic Anhydride (1.2 eq), THF (anhydrous), HCl (1M).[1]

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 3-Bromoanisole in THF dropwise to maintain a gentle reflux.[1] Stir for 1 hour after addition to form (3-methoxyphenyl)magnesium bromide.

  • Acylation:

    • Cool the Grignard solution to -78°C.

    • Dissolve Succinic Anhydride in THF and add slowly to the Grignard reagent. Crucial: Low temperature prevents double addition.[1]

    • Allow to warm to 0°C over 2 hours.

  • Workup:

    • Quench with 1M HCl (pH < 2).[1]

    • Extract with Ethyl Acetate (3x).[1] Wash organic phase with brine.[1]

    • Extract the organic phase with sat.[1] NaHCO3 (separates the acid product from non-acidic byproducts).[1]

    • Acidify the aqueous bicarbonate layer with HCl to precipitate the product.

    • Yield: Expect 65-75%. Mp: 148-150°C.[1]

Protocol B: "One-Pot" Reduction-Cyclization to 6-Methoxy-1-tetralone

This protocol converts the keto-acid to the tetralone, a key step for steroid synthesis.[1]

Reagents: 4-(3-Methoxyphenyl)-4-oxobutanoic acid, Triethylsilane (TES), Trifluoroacetic acid (TFA).[1]

  • Reduction (Ionic Hydrogenation):

    • Dissolve the keto-acid (10 mmol) in TFA (20 mL).

    • Add TES (22 mmol) dropwise.[1] The reaction is exothermic; maintain temp < 40°C.

    • Stir at RT for 4 hours. Mechanism: The ketone is reduced to a methylene group via a carbocation intermediate, forming 4-(3-methoxyphenyl)butanoic acid.[1]

  • Cyclization:

    • Add Trifluoroacetic Anhydride (TFAA, 1.5 eq) to the same vessel.[1]

    • Heat to reflux (72°C) for 3 hours.

    • Note: The 3-methoxy group directs the electrophilic closure to the para-position (Carbon 6 of the new ring), forming 6-methoxy-1-tetralone .[1]

  • Purification:

    • Remove TFA/TFAA under reduced pressure.[1]

    • Neutralize residue with sat.[1] NaHCO3. Extract with DCM.[1]

    • Purify via flash chromatography (Hexane/EtOAc 9:1).[1]

    • Data: 1H NMR (CDCl3) characteristic signals: δ 3.85 (s, 3H, OMe), 8.01 (d, 1H, H-8 of tetralone).[1]

Medicinal Chemistry Applications

MMP Inhibition (Zinc Binding)

The 4-aryl-4-oxobutanoic acid scaffold mimics the peptide backbone of collagen.[1]

  • Design Strategy: Convert the carboxylic acid to a Hydroxamic Acid (CONHOH).

  • Mechanism: The hydroxamate oxygen atoms chelate the catalytic Zinc ion in the MMP active site, while the 3-methoxyphenyl group fits into the S1' hydrophobic pocket.

  • Protocol: React the keto-acid with Ethyl Chloroformate (mixed anhydride method) followed by Hydroxylamine hydrochloride/KOH in Methanol.

Fenbufen Analogs (NSAID)[1]
  • Structure-Activity Relationship (SAR): The 3-methoxy derivative is less lipophilic than the biphenyl (Fenbufen) but offers different metabolic stability.[1]

  • Metabolism: In vivo, the carbonyl is reduced to the active metabolite (4-(3-methoxyphenyl)-4-hydroxybutanoic acid), inhibiting COX enzymes.[1]

Analytical Standards & Safety

ParameterSpecificationNote
Appearance White to off-white crystalline powderHygroscopic
Purity (HPLC) >98.0%Critical for cyclization yield
1H NMR (DMSO-d6) δ 12.1 (COOH), 7.5-7.1 (Ar-H), 3.8 (OMe), 3.2 (CH2), 2.5 (CH2)Diagnostic triplet at 3.2 ppm (alpha to ketone)
Toxicity (GHS) Warning (H315, H319, H335)Irritant.[1][2] Use fume hood.[1]

Handling Precaution: The compound is prone to decarboxylation if heated >180°C without solvent. Store at 2-8°C.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link][1][2]

  • Vera, W. J., & Banerjee, A. K. (2006).[1] A convenient synthesis of 6-methoxy-4-isopropyl-1-tetralone. Journal of Chemical Research. (Demonstrates the utility of 6-methoxy tetralone precursors). Retrieved from [Link]

  • MDPI. (2020).[1] Anticancer Activity of 4-Aryl-1,4-Dihydropyridines Derived from 4-Aryl-4-oxobutanoic Acids. (Highlights the biological activity of the scaffold). Retrieved from [Link][1]

Sources

Application

Process Development Guide: Scalable Synthesis of 4-(Aryl)-4-Oxobutanoic Acids

Executive Summary & Strategic Importance The synthesis of 4-(aryl)-4-oxobutanoic acids (also known as -aroylpropionic acids) is a cornerstone transformation in pharmaceutical manufacturing. These intermediates are the ob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 4-(aryl)-4-oxobutanoic acids (also known as


-aroylpropionic acids) is a cornerstone transformation in pharmaceutical manufacturing. These intermediates are the obligate precursors for the Haworth Reaction , leading to tetralones, naphthalenes, and polycyclic aromatic hydrocarbons found in NSAIDs (e.g., Fenbufen), antipsychotics, and lignan therapeutics.

While the Friedel-Crafts acylation is a textbook reaction, scaling it from milligram to kilogram quantities introduces non-linear complexities: exotherm management, intractable slurry formation, and hazardous quenching profiles. This guide provides a robust, field-tested protocol for the scale-up of these scaffolds, moving beyond "recipe following" to "process understanding."

Mechanistic Drivers & Stoichiometry

The "2.2 Equivalent" Rule: Unlike catalytic Friedel-Crafts alkylations, acylation with succinic anhydride requires a stoichiometric excess of Lewis acid.

  • Equiv 1: Activates the succinic anhydride to ring-open and form the electrophilic acylium species.

  • Equiv 2: Immediately complexes with the resulting ketone and carboxylate product.

  • Excess (0.2–0.5): Ensures reaction completion despite moisture ingress or kinetic traps.

Failure to use


 equivalents of AlCl

is the #1 cause of stalled reactions on scale.
Diagram 1: Reaction Mechanism & Complexation

FriedelCraftsMechanism Succinic Succinic Anhydride Complex1 Activated Acylium Ion Succinic->Complex1 + 1.0 eq AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Sigma Sigma Complex Complex1->Sigma + Arene Arene Arene (Ar-H) ProductComplex Al-Product Complex (Stalled) Sigma->ProductComplex - HCl ProductComplex->ProductComplex + 1.0 eq AlCl3 (Complexes Carbonyl) FinalProduct 4-Aryl-4-oxobutanoic Acid ProductComplex->FinalProduct + H3O+ (Quench) Quench Acid Hydrolysis

Caption: Stepwise activation and product inhibition requiring stoichiometric Lewis Acid.

Critical Process Parameters (CPP) for Scale-Up

Solvent Selection

The choice of solvent dictates the reaction homogeneity and thermal profile.

SolventSuitabilityProcess Notes
Dichloromethane (DCM) HighGood solubility, low boiling point (reflux control), but environmental concerns.
Nitrobenzene MediumExcellent solubility, but high boiling point makes removal difficult; toxic.
1,2-Dichloroethane HighHigher T than DCM allows faster kinetics; standard industrial choice.
Neat (Excess Arene) HighIf the substrate is cheap (e.g., Benzene, Toluene), use it as solvent. Simplifies workup.
Addition Order & Exotherm Control
  • Safety Critical: Never add solid AlCl

    
     to a hot mixture of anhydride and arene. This causes an uncontrollable induction period followed by a thermal runaway.
    
  • Preferred Protocol: Form the acylium complex at low temperature (

    
    C), then add the arene (or add the complex to the arene) slowly.
    
The "Inverse Quench"

The aluminum-product complex is a sticky, viscous oil or solid. Adding water to the reactor generates massive heat and HCl gas, often erupting the contents.

  • Protocol: Slowly pour the reaction mixture into a stirred vessel of ice/HCl. This dissipates heat and prevents "volcano" effects.

Master Protocol: Synthesis of 3-Benzoylpropionic Acid

Scale: 100 g Input (Scalable to 1 kg) Substrate: Benzene (acting as reactant and solvent) Target: 4-phenyl-4-oxobutanoic acid

Reagents
  • Succinic Anhydride: 100 g (1.0 mol)

  • Benzene (Thiophene-free): 500 mL (Excess, Solvent)

  • Aluminum Chloride (Anhydrous): 290 g (2.2 mol)

  • Conc. HCl / Ice: For quenching.

Step-by-Step Methodology

Phase 1: Reactor Setup & Charging

  • Equip a 2L 3-neck flask with a mechanical stirrer (Teflon paddle), reflux condenser, pressure-equalizing addition funnel, and a gas trap (scrubber) for HCl evolution.

  • Inerting: Flush the system with dry Nitrogen. Moisture kills the catalyst.

  • Charge Succinic Anhydride (100 g) and Benzene (300 mL) . Stir to suspend.

Phase 2: Catalyst Addition (The Exotherm) 4. Cool the slurry to


C.
5.  Add AlCl

(290 g)
portion-wise over 45 minutes.
  • Observation: The mixture will turn yellow/orange and evolve HCl gas.
  • Control: Maintain internal temperature
    
    
    C.[1]
  • Add the remaining Benzene (200 mL) to wash down the addition funnel.

Phase 3: Reaction & Completion 7. Allow the mixture to warm to room temperature. 8. Heat to varying reflux (


C) for 2–4 hours.
  • Endpoint: Evolution of HCl gas ceases. The mixture will darken to a deep red/brown viscous oil.

Phase 4: Inverse Quench & Isolation 9. Prepare Quench Tank: In a separate 4L beaker, mix 1 kg crushed ice and 300 mL conc. HCl. 10. Transfer: While still warm (to maintain flowability), slowly pour the reaction mixture into the vigorously stirred acid/ice slurry.

  • Caution: Significant foaming and heat generation.
  • Steam Distillation (Purification): Transfer the hydrolyzed mixture to a steam distillation setup to remove excess benzene. (On lab scale, rotary evaporation is acceptable, but steam distillation produces a purer granular solid).
  • Filtration: The product precipitates as the benzene is removed. Cool to
    
    
    C and filter the solid.
  • Recrystallization: Dissolve the crude solid in dilute sodium carbonate solution (converts to soluble salt), filter off any insoluble Al-salts/tar, then re-acidify the filtrate with HCl to precipitate pure white crystals.
Diagram 2: Process Workflow

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Charge Charge Succinic Anhydride + Solvent AddCat Add AlCl3 (2.2 eq) Temp < 20°C Charge->AddCat Reflux Reflux 2-4 hrs (HCl Evolution) AddCat->Reflux Quench Inverse Quench (Pour into Ice/HCl) Reflux->Quench Strip Steam Distillation (Remove Solvent) Quench->Strip Filter Filtration of Crude Strip->Filter BaseWash Dissolve in Na2CO3 (Filter Insolubles) Filter->BaseWash Acidify Acidify Filtrate (HCl) BaseWash->Acidify Final Pure Product (Dry) Acidify->Final

Caption: End-to-end workflow from reactor charging to purified crystal isolation.[2][3][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in AlCl

or insufficient stoichiometry.
Use fresh AlCl

from a newly opened container. Increase load to 2.5 eq.
Sticky/Tar Product Polymerization or incomplete hydrolysis.Ensure the quench is highly acidic (pH < 1) to break the Al-complex fully.
Violent Exotherm Fast addition of catalyst.Use a solids addition funnel or slurry dosing. Implement "Inverse Addition" (Arene into Complex).
Colored Impurities Oxidation of phenols (if using activated arenes).Perform reaction under strict Nitrogen atmosphere. Use NaHSO

in workup.

Green Chemistry Alternatives (E-E-A-T)

While AlCl


 is the industrial standard, modern "Green" requirements drive research into catalytic alternatives.
  • Zeolites (H-Beta, HY): Heterogeneous catalysts that avoid the aluminum waste stream. Limitation: Often suffer from pore clogging with bulky succinic anhydride, requiring high temperatures (

    
    C+) and lower yields.
    
  • Metallic Triflates (Bi(OTf)

    
    , Sc(OTf)
    
    
    
    ):
    Can be used in catalytic amounts (1-10 mol%). Advantage:[5] Water-tolerant and recoverable.[6] Limitation: High cost of reagents prohibits multi-kilogram use for commodity precursors.
  • Solid-State Synthesis: Grinding reactants with p-TsOH or minimal AlCl

    
     without solvent. Advantage:[5] Solvent-free.[6] Limitation: Heat dissipation is difficult on scale (hot spots).
    

Recommendation: For reliable scale-up >100g, stick to the AlCl


 / Inverse Quench  method described above, as it offers the most predictable thermodynamics and purity profile [1].

References

  • Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930).

    
    -Benzoylpropionic Acid. Link
    
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The authoritative text on mechanism and stoichiometry).
  • Sereda, G. A., & Rajpara, V. B. (2007).[7] A Green Alternative to Aluminum Chloride Alkylation of Xylene.[7] Journal of Chemical Education. Link (Contextualizing the shift from AlCl3).

  • BenchChem Technical Guide . Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Link (General process safety data).

Sources

Method

Application Note: High-Yield Synthesis of Bioactive Thiazolo[4,5-d]pyridazin-4(5H)-ones

[1] Abstract The thiazolo[4,5-d]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant potential as a COX-2 inhibitor, analgesic, and anti-inflammatory agent.[1] This app...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The thiazolo[4,5-d]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant potential as a COX-2 inhibitor, analgesic, and anti-inflammatory agent.[1] This application note details a robust, scalable protocol for the synthesis of 7-substituted-5H-thiazolo[4,5-d]pyridazin-4-ones via the cyclocondensation of methyl 5-acyl-2-aminothiazole-4-carboxylates with hydrazine hydrate.[1] Unlike generic procedures, this guide emphasizes the mechanistic causality of the cyclization steps, critical purification parameters using binary solvent systems (EtOH/DMF), and troubleshooting strategies for maximizing yield and purity.

Introduction & Strategic Significance

Thiazolopyridazines are fused bicyclic heterocycles that combine the electron-rich thiazole ring with the hydrogen-bond-donating pyridazine-one moiety. This specific fusion (thiazolo[4,5-d]) mimics the steric and electronic features of established non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

  • Key Application: Development of non-ulcerogenic anti-inflammatory agents and specific COX-2 inhibitors.

  • Structural Advantage: The pyridazinone ring provides a rigid template for hydrogen bonding interactions within enzyme active sites, while the thiazole unit allows for diverse substitution (aryl, heteroaryl) to tune lipophilicity and potency.

Retrosynthetic Analysis

To design a high-fidelity synthesis, we must deconstruct the target molecule to its stable precursors. The most efficient disconnection involves breaking the pyridazine ring at the imine and amide linkages.

Retrosynthesis Target Thiazolo[4,5-d]pyridazin-4-one (Target Scaffold) Intermediate Hydrazone Intermediate (Transient) Target->Intermediate Amide Disconnection (Cyclization) Precursors Methyl 5-acyl-2-aminothiazole-4-carboxylate + Hydrazine Hydrate Intermediate->Precursors Imine Disconnection (Condensation)

Figure 1: Retrosynthetic logic for the construction of the thiazolopyridazine core.

Core Protocol: Cyclocondensation Route

This protocol is based on the reaction of methyl 5-acyl-2-aminothiazole-4-carboxylates with hydrazine hydrate . This route is preferred over high-pressure Q-tube methods for routine lab-scale synthesis due to its operational simplicity and high atom economy.

Reagents & Equipment[2][3]
  • Starting Material: Methyl 5-benzoyl(or heteroaroyl)-2-substituted-thiazol-4-carboxylate (1.0 equiv).[1]

  • Reagent: Hydrazine hydrate (

    
    ), 98% (2.0 - 3.0 equiv).[1]
    
  • Solvent: Absolute Ethanol (EtOH).[2]

  • Purification Solvents: Ethanol (EtOH) and Dimethylformamide (DMF).[1][3]

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.[1]

Step-by-Step Methodology
Step 1: Reaction Setup[1][3][4][5]
  • In a 100 mL round-bottom flask, suspend 10 mmol of the appropriate thiazole carboxylate precursor in 100 mL of absolute ethanol .

    • Expert Insight: The starting material may not fully dissolve at room temperature. A suspension is acceptable as the reaction proceeds via the solution phase equilibrium.

  • Add 20-30 mmol (2-3 equiv) of hydrazine hydrate dropwise to the suspension while stirring.

    • Why Excess Hydrazine? An excess is strictly required to prevent the formation of azines (dimers where one hydrazine molecule reacts with two ketone precursors) and to drive the equilibrium toward the hydrazone intermediate.

Step 2: Reflux & Cyclization[6]
  • Heat the reaction mixture to reflux (

    
    ) with vigorous stirring.
    
  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (usually higher

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot (polar lactam).
  • Observation: The suspension typically clears initially as the hydrazine attacks the ketone, followed by the precipitation of the cyclized product as the reaction nears completion.

Step 3: Workup & Isolation[1]
  • Cool the reaction mixture slowly to room temperature (

    
    ), then chill in an ice bath (
    
    
    
    ) for 30 minutes to maximize precipitation.
  • Filter the precipitate under vacuum.

  • Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted hydrazine and soluble impurities.

Step 4: Purification (The "Gold Standard" Crystallization)[1]
  • Recrystallize the crude solid from a 1:1 mixture of Ethanol and DMF .

    • Expert Insight: Thiazolo[4,5-d]pyridazinones are often sparingly soluble in pure ethanol due to strong intermolecular hydrogen bonding (lactam dimer motif).[1] DMF disrupts these interactions at high temperatures, allowing dissolution, while cooling in ethanol forces controlled crystallization.

  • Dry the purified crystals under vacuum at

    
     for 4 hours.
    

Mechanistic Validation

Understanding the mechanism allows for rapid troubleshooting. The reaction proceeds via a two-stage "Condensation-Cyclization" sequence.

Mechanism Step1 Nucleophilic Attack (Hydrazine attacks Ketone) Step2 Hydrazone Formation (- H2O) Step1->Step2 Dehydration Step3 Intramolecular Cyclization (Attack on Ester) Step2->Step3 Conformational Rotation Step4 Product Release (- MeOH) Step3->Step4 Lactamization

Figure 2: Mechanistic pathway of the thiazolopyridazine formation.[1]

  • Imine Formation: The hydrazine nucleophile attacks the C-5 acyl ketone. Acid catalysis (trace acetic acid) can speed this up but is usually unnecessary in refluxing ethanol.

  • Lactamization: The terminal nitrogen of the hydrazone attacks the adjacent C-4 ester carbonyl. This is the rate-determining step in many cases. If the ester is sterically hindered, higher boiling solvents (e.g., n-butanol) may be required.

Quantitative Data & Characterization

The following table summarizes expected analytical data for a successful synthesis.

ParameterExpected Value/ObservationNotes
Yield 78% - 87%High efficiency due to precipitation-driven equilibrium.[1]
Appearance White to pale yellow crystalline solidColor depends on aryl substitution at C-7.
Melting Point > 230°C (often >260°C)High MP indicates strong crystal lattice/H-bonding.

H-NMR (DMSO-

)
Singlet at

12.5 - 13.0 ppm
Characteristic NH proton of the pyridazinone ring.[1]
IR Spectroscopy 1660 - 1680 cm

Strong C=O stretch (amide/lactam).[1]
Solubility Low in EtOH/CHCl

; Soluble in DMSO/DMF
Use DMSO-

for NMR analysis.

Troubleshooting & Optimization

Issue: Low Yield / No Precipitate
  • Cause: The intermediate hydrazone formed but failed to cyclize (lactamize).

  • Solution: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction. Acid activates the ester carbonyl, facilitating the intramolecular attack. Alternatively, switch solvent to n-butanol (reflux

    
    ) to overcome the activation energy barrier.
    
Issue: Product is Sticky/Gummy
  • Cause: Oligomerization or trapped solvent (DMF).[1]

  • Solution: Triturate the gum with diethyl ether or cold acetonitrile. If recrystallized from DMF, ensure thorough washing with ethanol to remove high-boiling solvent residues.

Issue: Impurity Peaks in NMR
  • Cause: Presence of uncyclized hydrazone-ester intermediate.

  • Solution: Extend reflux time. Check the integral of the methoxy peak (

    
     ppm). If present, the cyclization is incomplete.
    

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] Handle in a fume hood with double-gloving (nitrile). In case of spills, neutralize with dilute hypochlorite solution.

  • Thiazole Precursors: Many aminothiazoles are biologically active; avoid inhalation of dusts.

References

  • Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Source: National Institutes of Health (PMC) / Scientia Pharmaceutica URL:[Link]

  • Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine scaffolds. Source: Taylor & Francis Online URL:[Link][1]

  • The first Q-Tube based high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines. Source: National Institutes of Health (PMC) URL:[Link][1]

  • Synthesis of Thiazolo[4,5-d]pyridines (Related Isomeric Chemistry). Source: ResearchGate / Synthesis Journal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in Friedel-Crafts acylation of anisole troubleshooting

Technical Support Center: Friedel-Crafts Acylation of Anisole Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: FC-ANI-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation of Anisole

Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: FC-ANI-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Low yields in the Friedel-Crafts acylation of anisole are rarely due to a single catastrophic failure but rather a misalignment of stoichiometry , catalyst quality , or workup dynamics . Unlike alkylation, acylation is self-limiting (deactivating product), but it introduces a unique "catalyst sink" phenomenon that traps your Lewis acid.

This guide bypasses generic textbook advice to address the specific physicochemical pitfalls of the anisole-AlCl₃ system.

Part 1: The "Catalyst Sink" & Stoichiometry (Critical)

User Question: I used a catalytic amount of AlCl₃ (20 mol%), but the reaction stalled at <15% conversion. Why?

Technical Insight: Friedel-Crafts acylation is not catalytic in the traditional sense.[1][2] The product (a methoxy-ketone) is a Lewis base that coordinates strongly with the Lewis acid (AlCl₃) through the carbonyl oxygen.

  • The Trap: As product forms, it sequesters the AlCl₃ in a stable 1:1 complex.

  • The Consequence: If you use <1 equivalent of AlCl₃, the catalyst is consumed by the product, halting the reaction cycle.

  • The Solution: You must use >1 stoichiometric equivalent of AlCl₃ relative to the acylating agent.[2][3] Standard optimization suggests 1.1 to 1.5 equivalents .

Visualizing the Catalyst Sink

The following diagram illustrates the mechanistic "dead end" that necessitates excess catalyst.

FC_Mechanism Reagents Anisole + Acyl Chloride Acylium Acylium Ion (Active Electrophile) Sigma Sigma Complex (Intermediate) Acylium->Sigma + Anisole AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Activates RCOCl Product_Complex Product-AlCl3 Complex (DEAD END / STABLE) Sigma->Product_Complex - HCl Product_Complex->AlCl3 Sequesters Catalyst Free_Product Final Ketone Product Product_Complex->Free_Product Requires Hydrolysis Hydrolysis Aqueous Quench (H2O/HCl) Hydrolysis->Product_Complex

Caption: The "Catalyst Sink" mechanism showing how the product-AlCl₃ complex removes active catalyst from the cycle, requiring >1 stoichiometric equivalent.

Part 2: Troubleshooting Diagnostic Guide

User Question: My stoichiometry is correct (1.2 eq), but yields are still inconsistent (30-60%). What else is wrong?

Use this decision matrix to isolate the variable.

Troubleshooting Workflow

Troubleshooting Start Low Yield Observed Check_AlCl3 Is AlCl3 yellow/clumped? Start->Check_AlCl3 Quality_Fail Hydrated Catalyst. Replace bottle. Check_AlCl3->Quality_Fail Yes Check_Color Did reaction turn deep orange/red? Check_AlCl3->Check_Color No (White/Powder) Color_Fail No Complexation. Check solvent/temp. Check_Color->Color_Fail No Check_Workup Is the organic layer retaining color? Check_Color->Check_Workup Yes Workup_Fail Incomplete Hydrolysis. Acidify & extend stir time. Check_Workup->Workup_Fail Yes Check_SideRxn Phenolic odor? (Demethylation) Check_Workup->Check_SideRxn No Demethylation Temp too high. Reduce to 0°C. Check_SideRxn->Demethylation Yes Success Process Optimized Check_SideRxn->Success No

Caption: Step-by-step diagnostic tree for isolating failure points in Friedel-Crafts acylation.

Part 3: Deep Dive into Common Failure Points

Catalyst Quality (The "Fuming" Test)

AlCl₃ is aggressively hygroscopic. Once it reacts with atmospheric moisture, it forms hydrates (AlCl₃·6H₂O) which are catalytically inactive for this reaction.

  • Visual Check: Good AlCl₃ is a free-flowing white or pale yellow powder. Bad AlCl₃ is sticky, dark yellow, or clumped.

  • Auditory Check: When opening a fresh bottle, you should hear a "hiss" of HCl gas (handle in fume hood). No hiss often implies the seal was compromised.

Solvent Effects & Regioselectivity

The solvent dictates the solubility of the intermediate complex and the regioselectivity (Ortho vs. Para).[2]

SolventPolarityEffect on ComplexRegioselectivity (Para:Ortho)Recommendation
Dichloromethane (DCM) ModerateSolubilizes complex moderately; prevents coating of AlCl₃.High (~95:5)Preferred. Best balance of solubility and selectivity.
Nitrobenzene HighFully dissolves complex; homogeneous reaction.ModerateUse only if DCM fails. High BP makes removal difficult.
Carbon Disulfide (CS₂) Non-polarComplex precipitates immediately.Very HighAvoid. Toxic, flammable, and precipitation stops stirring.

Note: In DCM, the bulky complex favors the para position due to steric hindrance at the ortho position. [1, 2]

The Demethylation Side-Reaction

Anisole is an ether. Under harsh conditions (high heat or excess Lewis acid), AlCl₃ can cleave the methyl ether bond, converting your product into a phenol .

  • Symptom: Low yield of methoxy-ketone, but isolation of a base-soluble byproduct (phenol).

  • Prevention: Keep reaction temperature at 0°C during addition. Do not reflux unless necessary for conversion.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 4-methoxyacetophenone from anisole. Scale: 10 mmol basis.

Reagents:

  • Anisole: 1.08 g (10 mmol)

  • Acetyl Chloride: 0.94 g (12 mmol, 1.2 eq)

  • Aluminum Chloride (AlCl₃): 2.00 g (15 mmol, 1.5 eq) [Freshly Opened]

  • Dichloromethane (DCM): 20 mL (Anhydrous)

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂). Flush with nitrogen if available.

  • Catalyst Suspension: Add AlCl₃ (1.5 eq) and DCM (10 mL) to the flask. Cool to 0°C in an ice bath.

  • Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 5-10 minutes. Observation: The suspension may clear slightly as the acylium ion forms.

  • Substrate Addition: Dissolve Anisole (1.0 eq) in the remaining DCM (10 mL). Add this solution dropwise over 15-20 minutes to the cold catalyst mixture.

    • Critical: Control the exotherm.[4] The solution should turn a deep orange/red color (the "Complex").

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (Solvent: 80:20 Hexane:Ethyl Acetate).

  • Quench (The Hydrolysis): Pour the reaction mixture slowly into a beaker containing 50g of cracked ice and 5 mL conc. HCl .

    • Why HCl? It prevents the precipitation of aluminum salts (Al(OH)₃) which cause nasty emulsions.

  • Workup: Separate the organic layer.[5][6][7] Extract the aqueous layer 2x with DCM. Wash combined organics with:

    • Water (1x)

    • 10% NaOH (2x) – Removes any demethylated phenolic byproducts.

    • Brine (1x)

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

References

  • BenchChem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Retrieved from

  • Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from

  • Olah, G. A. Friedel-Crafts and Related Reactions.[3] Wiley-Interscience. (Classic treatise on stoichiometry and catalyst complexes).

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. Retrieved from

  • DePaul University. Friedel-Crafts Acylation of Anisole. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

Ticket System ID: CHEMSUP-40XO-META Status: OPEN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CHEMSUP-40XO-META Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Meta" Paradox

Welcome to the technical support center. You are likely here because your synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid is failing or yielding unexpected data.

The Critical Diagnostic: The most common error with this specific target is a Route-Target Mismatch .

  • The Problem: If you are attempting to synthesize this via Friedel-Crafts acylation of anisole with succinic anhydride, you are chemically destined to fail. The methoxy group is an ortho/para director. Direct acylation will yield the 4-methoxyphenyl (para) isomer as the major product (>90%), not the 3-methoxyphenyl (meta) isomer.

  • The Solution: The meta isomer requires an indirect route, typically via Grignard addition (using 3-methoxyphenylmagnesium bromide) or Stetter reaction .

This guide addresses the side reactions for both the (incorrect) Friedel-Crafts route—often performed by mistake—and the (correct) Grignard route.

Troubleshooting Decision Matrix

Use the diagram below to diagnose your specific failure mode based on your synthetic approach.

TroubleshootingMatrix Start Start: Select Synthetic Route RouteFC Route A: Friedel-Crafts (Anisole + Succinic Anhydride + AlCl3) Start->RouteFC Standard Acylation RouteGrig Route B: Grignard (3-Bromoanisole -> Mg -> Anhydride) Start->RouteGrig Organometallic Err_Regio ERROR: Wrong Isomer (Major Product: Para-isomer) RouteFC->Err_Regio Electronic Directing Effects Err_Demethyl SIDE REACTION: Demethylation (Phenol formation) RouteFC->Err_Demethyl Lewis Acid Cleavage Err_Bis SIDE REACTION: Bis-Addition (Tertiary Alcohol) RouteGrig->Err_Bis Excess Grignard/Temp Target TARGET: 4-(3-Methoxyphenyl)-4-oxobutanoic acid RouteGrig->Target Controlled Addition

Figure 1: Decision matrix for diagnosing synthetic failures. Note that Route A is chemically unsuitable for the 3-methoxy target.

Ticket #101: Regiochemical Mismatch (Friedel-Crafts Users)

Symptom: NMR shows a symmetric splitting pattern in the aromatic region (two doublets), indicating para substitution, rather than the complex multiplet expected for meta. Root Cause: Electronic Directing Effects.

If you reacted Anisole + Succinic Anhydride +


:
  • Mechanism: The methoxy group donates electron density into the ring via resonance, strongly activating the ortho and para positions. The meta position is deactivated relative to these sites.

  • Outcome: You have synthesized 4-(4-methoxyphenyl)-4-oxobutanoic acid (an intermediate for the drug Fenbufen), not your target.

  • Fix: Stop this route. You cannot force the meta isomer via direct Friedel-Crafts on anisole. Switch to the Grignard protocol (Ticket #103).

Ticket #102: The "Disappearing Methyl" (Demethylation)

Symptom: Product is soluble in base but shows a broad -OH stretch in IR (~3300 cm⁻¹) and loss of the methoxy singlet in ¹H NMR. Mass spec shows [M-14]. Context: This occurs in both Friedel-Crafts attempts and aggressive acidic workups.

Mechanism: Aluminum chloride (


) is a hard Lewis acid.[1] It coordinates to the oxygen of the methoxy group. Under thermodynamic control (heat or long reaction times), the chloride ion acts as a nucleophile, attacking the methyl group to form chloromethane and an aluminum phenoxide complex.

Prevention Protocol:

  • Temperature Control: Keep the reaction below 0°C during catalyst addition.

  • Quenching: Quench into ice/HCl rapidly. Do not let the reaction stir overnight at room temperature if

    
     is present.
    
  • Alternative Lewis Acids: If you must use a Lewis Acid route (e.g., on a different substrate), use milder catalysts like

    
     or 
    
    
    
    , which are less prone to ether cleavage than
    
    
    .
Ticket #103: Bis-Addition (The Grignard Hazard)

Symptom: Isolation of a di-aryl tertiary alcohol or lactone instead of the keto-acid. Context: This is the primary failure mode of the correct route (Grignard addition).

The Chemistry: The reaction of a Grignard reagent (3-methoxyphenylmagnesium bromide) with a cyclic anhydride (succinic anhydride) opens the ring to form the keto-carboxylate salt. However, the ketone formed is more reactive toward the Grignard reagent than the initial anhydride, leading to a second attack.

Optimization Table: Preventing Bis-Addition

VariableRecommendationScientific Rationale
Stoichiometry 1.0 : 0.9 (Grignard : Anhydride)Slight excess of anhydride ensures the Grignard is consumed before it can attack the product ketone.
Temperature -78°C to -40°CLow temperature suppresses the reaction rate of the ketone intermediate (kinetic control).
Solvent THF/Toluene mixPure THF can coordinate Mg tightly; adding toluene can sometimes moderate reactivity.
Order of Addition Inverse Addition Crucial: Add the Grignard slowly to a solution of the Anhydride. This keeps the anhydride in excess at the point of mixing.
Ticket #104: Premature Cyclization (Tetralone Formation)

Symptom: Mass spec shows [M-18] (Loss of water). Product is neutral, not acidic. Context: Occurs during workup or purification.

Mechanism: The target molecule is a


-keto acid. In the presence of strong acid (used during workup) or heat (distillation/drying), it can undergo intramolecular Friedel-Crafts acylation to form 6-methoxy-1-tetralone  (or 7-methoxy depending on the isomer).

Troubleshooting Steps:

  • Avoid Distillation: The keto-acid should be purified by crystallization (e.g., from toluene/hexanes) rather than distillation.

  • Workup pH: Acidify the carboxylate salt to pH 2-3, not pH 0. Avoid heating the acidic aqueous layer.

Recommended Protocol: Grignard Route (Meta-Isomer Specific)

This protocol is designed to maximize the 3-methoxy isomer yield while suppressing bis-addition.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Succinic Anhydride (1.2 eq)

  • THF (Anhydrous)

Workflow:

  • Grignard Formation: Generate 3-methoxyphenylmagnesium bromide in THF from 3-bromoanisole and Mg. Initiate with iodine crystal if necessary.

  • Preparation of Electrophile: Dissolve Succinic Anhydride (1.2 eq) in THF in a separate flask. Cool to -40°C .

  • Inverse Addition: Transfer the Grignard solution via cannula dropwise into the cooled Succinic Anhydride solution over 60 minutes.

    • Why? High concentration of anhydride relative to Grignard prevents the Grignard from seeing the ketone product.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
  • Acid-Base Extraction (Purification):

    • Extract with Ethyl Acetate (Organic layer contains neutral side products like bis-addition alcohol).

    • Extract the Organic layer with 10% NaOH (Target moves to Aqueous as carboxylate).

    • Separate phases. Acidify the Aqueous phase with HCl to pH 2. Precipitate should form.

    • Filter or extract the precipitate (Target Keto-Acid).

Visualizing the Side Reaction Network

SideReactions Grignard 3-Methoxyphenyl MgBr Intermediate Carboxylate Salt (Protected from further attack) Grignard->Intermediate Low Temp Inverse Addition Anhydride Succinic Anhydride Anhydride->Intermediate Target TARGET: 4-(3-Methoxyphenyl)-4-oxobutanoic acid Intermediate->Target Acid Workup (pH 2) BisProduct Bis-Addition Product (Tertiary Alcohol) Intermediate->BisProduct + Excess Grignard (High Temp / Normal Addition) Tetralone Tetralone Derivative (Cyclized [M-18]) Target->Tetralone Strong Acid + Heat (Intramolecular FC)

Figure 2: Reaction pathway showing the critical divergence between the stable intermediate and the bis-addition side product.

References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Definitive source on regioselectivity and Lewis Acid mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Agranat, I., & Shih, Y. S. (1974). "Reaction of Grignard reagents with succinic anhydride." Journal of Chemical Education, 51(9), 573. Link (Discusses the bis-addition problem).

  • Bhattacharya, A. K., et al. (2005).[2] "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System." Synthetic Communications, 35, 15–21.[2] Link (Detailed mechanism of AlCl3 induced demethylation).

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid.[3] National Center for Biotechnology Information. Link (Verifying the structure of the para isomer commonly mistaken for the target).

Sources

Troubleshooting

Optimizing reaction conditions for 4-aryl-4-oxobutanoic acid synthesis

Topic: Optimizing Friedel-Crafts Succinoylation Conditions Ticket ID: FC-SUCC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Scope of Support Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Friedel-Crafts Succinoylation Conditions Ticket ID: FC-SUCC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scope of Support

Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids (also known as


-aroylpropionic acids). This transformation is the critical first step in the Haworth Reaction , a sequence used to synthesize polynuclear aromatic hydrocarbons like tetralones, naphthalenes, and phenanthrenes.

While the Friedel-Crafts acylation is a textbook reaction, the specific use of succinic anhydride presents unique challenges regarding stoichiometry, solubility, and work-up that differ from standard acyl chloride reactions. This guide moves beyond basic textbook definitions to address the practical "pain points" of the bench chemist.

Module 1: Reaction Setup & Catalyst Architecture

The Stoichiometry Trap

User Query: "I used 1.1 equivalents of


 relative to succinic anhydride, but my yield is <30%. Why?"

Technical Insight: In standard Friedel-Crafts acylations using acyl chlorides, 1.1 equivalents of Lewis acid are sufficient. However, succinic anhydride requires at least 2.2 to 3.0 equivalents of


. 
  • Equivalent 1: Complexes with the succinic anhydride to open the ring and generate the electrophilic acylium species.

  • Equivalent 2: The product contains a ketone carbonyl and a free carboxylate (after ring opening). The aluminum atom forms a stable complex with the product's carbonyl oxygen.[1] This complexation deactivates the Lewis acid, removing it from the catalytic cycle.

  • Surplus: An additional 0.5 equiv is often required to drive the reaction to completion and account for moisture.

Optimization Table: Reagent Ratios

ComponentRoleRecommended Equiv.Notes
Arene Substrate1.0 (or Solvent)Use as solvent if liquid (e.g., Benzene). If solid, use 1.0 equiv.
Succinic Anhydride Acylating Agent1.0 - 1.2Slight excess ensures complete consumption of valuable arenes.

Catalyst2.2 - 3.0 CRITICAL: <2.0 equiv results in incomplete conversion.
Solvent Medium5 - 10 VolDCM (0-25°C), DCE (Reflux), or Nitrobenzene (High Solvency).
Solvent Selection Logic
  • Dichloromethane (DCM): Good for reactive substrates (e.g., anisole). Low boiling point limits temperature to ~40°C.

  • 1,2-Dichloroethane (DCE): Standard for less reactive substrates (e.g., toluene, benzene). Allows reflux (~83°C). Warning: Carcinogenic.

  • Nitrobenzene: The "Nuclear Option." High boiling point and excellent solubility for

    
    , but difficult to remove (requires steam distillation) and toxic.
    
  • Neat: If the arene is cheap and liquid (e.g., benzene, toluene), run the reaction without co-solvent.

Module 2: Process Control & Mechanism

Visualizing the Pathway

Understanding the mechanism is the only way to troubleshoot "tarring" vs. "no reaction."

FriedelCraftsMechanism Start Succinic Anhydride + AlCl3 (Eq 1) Complex1 Ring Opening (Acylium Ion Formation) Start->Complex1 Activation Sigma Sigma Complex (Wheland Intermediate) Complex1->Sigma Electrophilic Attack AreneAdd Addition of Arene AreneAdd->Sigma ProdComplex Product-AlCl3 Complex (Deactivated Catalyst) Sigma->ProdComplex - HCl (Gas Evolution) Quench Acidic Hydrolysis (HCl/Ice) ProdComplex->Quench Requires Eq 2 of AlCl3 Final 4-Aryl-4-oxobutanoic Acid Quench->Final Liberation of Product

Figure 1: Mechanistic pathway emphasizing the consumption of the second equivalent of catalyst at the Product-Complex stage.

Mode of Addition: Perrier vs. Bouveault

The order in which you mix reagents affects regioselectivity and polymerization.

  • Method A (Perrier Modification): Add

    
     to the Anhydride/Solvent first. Stir to form the acylium complex. Then, add the Arene dropwise.
    
    • Best for: Reactive substrates (prevents polymerization) and controlling exotherms.

  • Method B (Bouveault Modification): Add

    
     to the Arene/Solvent mixture. Then add Anhydride.[1]
    
    • Best for: Less reactive substrates where high local concentration of catalyst is needed.

Module 3: Troubleshooting & FAQ

The Troubleshooting Matrix

Q1: The reaction mixture turned into a black tar. Is my product gone?

  • Diagnosis: Friedel-Crafts reactions often look messy (deep red/black) due to the formation of charge-transfer complexes. This does not necessarily indicate decomposition.[2]

  • Action: Proceed with the work-up. However, if the tar is insoluble and yield is low, you likely overheated the reaction.

  • Prevention: Keep the initial addition at

    
    . Only heat to reflux after the addition is complete and HCl evolution slows.
    

Q2: I have a massive emulsion during work-up. The layers won't separate.

  • Cause: Aluminum salts (

    
    ) form gelatinous precipitates at neutral pH.
    
  • Solution: You must acidify strongly.

    • Pour the reaction mixture into Ice + Conc. HCl .

    • The pH must be

      
       to keep Aluminum in solution as 
      
      
      
      or
      
      
      .
    • If emulsion persists, filter the biphasic mixture through a pad of Celite to break the surface tension.

Q3: I am getting the wrong isomer (Ortho instead of Para).

  • Cause: Sterics vs. Thermodynamics.

  • Solution:

    • Para is usually favored due to the bulk of the succinic anhydride-AlCl3 complex.

    • If you see Ortho, lower the temperature. Higher temperatures can sometimes allow thermodynamic equilibration or overcome steric barriers.

    • Change solvent: Nitrobenzene often enhances para-selectivity due to its polarity and complexation ability.

Decision Tree for Low Yields

TroubleshootingTree Issue Problem: Low Yield (<40%) Check1 Was AlCl3 > 2.2 Equiv? Issue->Check1 Check2 Did HCl gas evolve? Check1->Check2 Yes Sol1 Solution: Increase AlCl3 to 2.5 - 3.0 Equiv Check1->Sol1 No Check3 Is the Arene deactivated? Check2->Check3 Yes Sol2 Solution: Check Moisture. AlCl3 is dead. Check2->Sol2 No Sol3 Solution: Heating required. Switch to DCE/Reflux. Check3->Sol3 No (Benzene, Toluene) Sol4 Solution: Substrate incompatible (e.g., Nitrobenzene, Pyridine) Check3->Sol4 Yes (-NO2, -CN)

Figure 2: Diagnostic workflow for investigating low reaction yields.

Experimental Protocol: Synthesis of 3-Benzoylpropionic Acid

Objective: Synthesis of 4-phenyl-4-oxobutanoic acid from benzene and succinic anhydride.

Reagents:

  • Succinic Anhydride: 50 g (0.5 mol)[1]

  • Benzene (Dry): 300 mL (Excess, acts as solvent)

  • Aluminum Chloride (Anhydrous): 150 g (1.12 mol) [2.25 Equiv]

Procedure:

  • Setup: Equip a 1L three-necked flask with a mechanical stirrer (magnetic stirring will fail due to sludge formation), a reflux condenser, and a dropping funnel. Attach a gas trap to neutralize evolving HCl gas.

  • Addition (Perrier-like): Place succinic anhydride and benzene in the flask. Cool to

    
     in an ice bath.
    
  • Catalyst Charging: Add powdered anhydrous

    
     in small portions over 30 minutes. Caution: Exothermic reaction. Vigorous HCl evolution.
    
  • Reaction: Remove the ice bath. Allow to warm to room temperature. Once the initial exotherm subsides, heat to reflux on a steam bath or oil bath for 2 hours. The mixture will turn dark viscous orange/red.

  • Quenching (Critical Step):

    • Prepare a beaker with 500g Crushed Ice + 100mL Conc. HCl.

    • Pour the hot reaction mixture slowly into the acidic ice slurry with stirring. Do not add water to the reaction flask.

  • Work-up:

    • Perform steam distillation to remove excess benzene.[3]

    • Cool the remaining aqueous residue. The crude acid will solidify or oil out.

    • Filter the solid.[3] Dissolve in Sodium Carbonate solution (10% w/v), filter off any insoluble tar, then re-acidify the filtrate with HCl to precipitate pure 3-benzoylpropionic acid.

  • Purification: Recrystallize from water or dilute ethanol.

References

  • Somerville, L. F.; Allen, C. F. H. (1933).[3]

    
    -Benzoylpropionic Acid. Organic Syntheses, 13, 12. 
    
  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Vol III: Acylation and Related Reactions.[4][5] Interscience Publishers. (Foundational text on catalyst stoichiometry).

  • Sakai, N., et al. (2015).[6] One-pot synthesis of tetralin derivatives from 3-benzoylpropionic acids. Chemistry Letters, 44(11), 1503-1505.[6]

  • BenchChem Technical Notes. (2025). Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives.

Sources

Optimization

Removal of unreacted starting materials from product mixture

Topic: Removal of Unreacted Starting Materials Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: PUR-SM-992 Executive Summary Welcome to the Purification Support Center. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: PUR-SM-992

Executive Summary

Welcome to the Purification Support Center. As a Senior Application Scientist, I understand that unreacted starting material (SM) is the most persistent impurity in organic synthesis. Unlike side-products, SM is chemically similar to your product (sharing a structural backbone), making separation difficult.

This guide moves beyond basic textbook advice. We focus on orthogonal purification —using a physical or chemical property difference (pKa, reactivity, polarity) to excise the specific impurity without stressing the target molecule.

Module 1: Chemical Scavenging (Solid-Supported Reagents)

Best For: Parallel synthesis, removing specific functional groups (amines, acids, electrophiles), and avoiding aqueous work-up.

Technical Logic

Chemical scavenging relies on chemoselective covalent capture . We introduce a solid-supported reagent (resin) that reacts only with the impurity. Because the impurity becomes bound to the solid phase, purification is reduced to a simple filtration step. This is a self-validating system: if the resin works, the impurity is physically removed from the solution.

Interactive Troubleshooting: Selecting the Right Scavenger

Q: "I have unreacted amine starting material. Which resin do I use?" Q: "I have excess acid chloride. How do I quench and remove it?"

Use the decision logic below to select the correct scavenger.

ScavengerSelection Start Identify Unreacted Impurity Type Is it a Nucleophile or Electrophile? Start->Type Nuc Nucleophile (Amines, Thiols, Alcohols) Type->Nuc Electron Rich Elec Electrophile (Acid Chlorides, Isocyanates, Aldehydes) Type->Elec Electron Poor Amine Primary/Secondary Amine Nuc->Amine Acid Carboxylic Acid Nuc->Acid Resin2 Use: PS-Trisamine (Forms Amide/Sulfonamide) Elec->Resin2 Resin1 Use: PS-Isocyanate (Forms Urea) Amine->Resin1 Resin3 Use: Carbonate on Silica (Ion Exchange) Acid->Resin3

Figure 1: Decision tree for selecting solid-supported scavengers based on the electronic nature of the impurity.

Standard Operating Procedure: Batch Scavenging

Objective: Remove 5–10% excess starting material.

  • Stoichiometry Calculation:

    • Determine the molar amount of excess starting material (via LCMS/NMR integration).

    • Calculate resin equivalents: Use 2–4 equivalents relative to the impurity (not the product).

    • Formula: Mass of Resin = (Moles of Impurity × Equivalents) / Loading Capacity (mmol/g).

  • Solvent Swelling:

    • Use a solvent that swells the resin (DCM, THF, DMF). Avoid protic solvents (MeOH) if using electrophilic resins like Isocyanates, as they may compete.

  • Incubation:

    • Add resin to the reaction mixture.[1]

    • Agitate (shake/stir) for 1–4 hours at room temperature. Note: Do not use magnetic stir bars with fragile resins; they grind the beads, blocking filters.

  • Filtration:

    • Filter through a fritted cartridge or Celite plug.

    • Wash the resin cake with solvent to recover any non-specifically bound product.

Validation Check: Compare LCMS of the filtrate against the pre-scavenging mixture. The peak for the starting material should be absent or <1%.

Module 2: Flash Chromatography Troubleshooting

Best For: General purification when SM and Product (P) have different polarities.

Issue: "My Starting Material Co-elutes with My Product"

This is the most common ticket we receive. If


, standard silica flash will fail.

Root Cause Analysis:

  • Solvent System Saturation: The mobile phase is too strong, compressing all bands.

  • Tailing: Acidic/Basic groups are interacting with silanols on the silica.

  • Identical Polarity: The SM and P are too similar for normal phase silica.

Troubleshooting Protocol
ParameterActionTechnical Rationale
Solvent Strength Reduce % polar solvent (e.g., 50% EtOAc → 20%).Lowers

of both, but expands the time between them (selectivity).
Solvent Class Switch modifier (e.g., MeOH → Acetone or MeCN).Changes solvation shell interactions (dipole vs. H-bonding) [1].
pH Modifier Add 0.1% TEA (for bases) or 0.1% Acetic Acid (for acids).Suppresses ionization. Neutral molecules have sharper peak shapes than ions.
Stationary Phase Switch to C18 (Reverse Phase) or Amine-Silica.Uses "Orthogonal" separation mechanisms (Hydrophobicity instead of Polarity).
Workflow: The "Stalled Separation" Loop

Use this logic when your TLC shows overlapping spots.

ChromatographyLoop Problem Co-elution on TLC Check1 Check Delta Rf Problem->Check1 SmallDelta Rf Diff < 0.1 Check1->SmallDelta LargeDelta Rf Diff > 0.2 Check1->LargeDelta Action1 Change Solvent Selectivity SmallDelta->Action1 Try DCM/MeOH vs Hex/EtOAc Action2 Run Gradient (0-100%) LargeDelta->Action2 Optimize Gradient Action3 Switch Stationary Phase (C18) Action1->Action3 If fails

Figure 2: Workflow for resolving co-eluting compounds in flash chromatography.

Module 3: Liquid-Liquid Extraction (Work-up)

Best For: Removing ionizable starting materials (amines, carboxylic acids, phenols).

The "Rule of 3" for pH Adjustment

Many researchers fail here because they do not adjust the pH far enough. To force an organic molecule completely into the aqueous layer, you must ionize >99.9% of it.

  • Acids (R-COOH): Adjust aqueous pH to pKa + 3 (Basic).

  • Bases (R-NH2): Adjust aqueous pH to pKa - 3 (Acidic).

Scenario: You have a neutral product and unreacted amine starting material (pKa ~10).

  • Incorrect: Washing with water (pH 7). The amine is partially ionized (

    
     ratio), but some remains in the organic layer.
    
  • Correct: Wash with 1M HCl (pH 0).

    • 
      .
      
    • Ratio of Ionized:Neutral is

      
      .
      
    • The amine is quantitatively locked in the water layer; the neutral product remains in the organic layer [2].

Module 4: Crystallization (Oiling Out)

Best For: Late-stage purification, high purity requirements.

Issue: "My Product Oils Out Instead of Crystallizing"

This occurs when the impurity (SM) lowers the melting point of the mixture below the boiling point of the solvent, creating a "second liquid phase" (emulsion) rather than a solid lattice [3].[2][3]

Corrective Actions:

  • Temperature Control: Do not cool rapidly. Use a controlled ramp (e.g., 1°C/min). Rapid cooling traps impurities, causing oiling.

  • Seed Crystals: Add a seed of pure product at the metastable zone (just as cloudiness starts).[3] This provides a template for the product to crystallize while excluding the SM.

  • Trituration: If an oil forms, decant the solvent and add a solvent in which the impurity is soluble but the product is not (e.g., cold ether or pentane). Grind the oil with a glass rod to induce lattice formation.

References
  • Biotage. "Successful Flash Chromatography: A Stationary Phase Decision Matrix." Biotage Technical Guide. [Link]

  • Chemistry LibreTexts. "Acid-Base Extraction." Organic Chemistry Lab Techniques. [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Crystallization Tech Guide. [Link]

Sources

Troubleshooting

How to improve the purity of synthesized 4-(3-Methoxyphenyl)-4-oxobutanoic acid

The following technical guide addresses the purity optimization of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-methoxybenzoylpropionic acid). Note on Isomer Specificity: This guide specifically targets the me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purity optimization of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-methoxybenzoylpropionic acid).

Note on Isomer Specificity: This guide specifically targets the meta-isomer (3-methoxy) . If you are attempting to synthesize this via direct Friedel-Crafts acylation of anisole, you will predominantly obtain the para-isomer (4-methoxy).[1][2] The protocols below assume a regiospecific route (e.g., Grignard addition) is being utilized or corrected for.

Subject: 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9) Application: Intermediate for NSAIDs, Indolone derivatives, and Kinase Inhibitors.[1][2]

Part 1: Diagnostic & Synthesis Strategy

High purity starts with the correct synthetic pathway.[1][2] The most common cause of low purity for this specific isomer is "regio-contamination" from attempting direct acylation.[1][2]

The "Meta" Challenge (Route Selection)

Problem: User reports high melting point deviation or NMR showing para-substitution patterns (AA'BB' system). Root Cause: Attempting Friedel-Crafts acylation on anisole.[1][2][3][4] The methoxy group is a strong ortho/para director.[1][2] Corrective Action: Adopt the Grignard-Anhydride Route . This ensures the carbonyl attaches exactly where the bromine was located.[1][2]

Optimized Workflow:

  • Precursor: 3-Bromoanisole.[1][2]

  • Reagent: Magnesium turnings (activated).

  • Electrophile: Succinic Anhydride.[1][2][5]

Reaction Pathway & Impurity Map

The following diagram illustrates the correct pathway versus the high-risk pathway, highlighting where specific impurities originate.[1][2]

SynthesisPathways cluster_legend Legend Correct Target Pathway Risk High Risk / Impurity Anisole Anisole (Starting Material) FC_Reaction Friedel-Crafts Acylation (AlCl3 / DCM) Anisole->FC_Reaction BromoAnisole 3-Bromoanisole Grignard_Form Grignard Formation (Mg / THF) BromoAnisole->Grignard_Form Succinic Succinic Anhydride Succinic->FC_Reaction Addition Nucleophilic Addition (-5°C) Succinic->Addition Para_Isomer IMPURITY: 4-Methoxy Isomer (Major Product >90%) FC_Reaction->Para_Isomer Regioselectivity Failure Grignard_Reagent 3-Methoxyphenyl MgBr Grignard_Form->Grignard_Reagent Grignard_Reagent->Addition Wurtz IMPURITY: 3,3'-Dimethoxybiphenyl (Homocoupling) Grignard_Reagent->Wurtz Overheating Target TARGET: 4-(3-Methoxyphenyl) -4-oxobutanoic acid Addition->Target OverAdd IMPURITY: Lactone/Diol (Double Addition) Addition->OverAdd Excess Grignard

Caption: Comparison of synthetic routes. The Grignard route (blue/green) guarantees regiochemistry but introduces specific side-products (yellow) that must be managed.[1][2]

Part 2: Troubleshooting & Purification Protocols

Controlling Upstream Impurities

Issue: Presence of 3,3'-dimethoxybiphenyl (Homocoupling) or Succinic Acid (Hydrolysis).[1][2]

Impurity TypeOriginPrevention Protocol
Biaryl (Dimer) Wurtz coupling during Grignard formation.[1][2]Slow Initiation: Add 5% of bromide first to initiate, then dilute remaining bromide in THF and add dropwise. Keep temp < 40°C.
Bis-Addition (Lactone) Grignard reagent attacking the product ketone.[1][2]Inverse Addition: Cannulate the Grignard reagent into a solution of Succinic Anhydride (excess) at -5°C. Never add anhydride to Grignard.[1][2]
Succinic Acid Hydrolysis of unreacted anhydride during quench.[1][2]Solubility Wash: This is water-soluble and easily removed during the specific workup below.[1][2]
The "Self-Validating" Purification Workflow

This protocol uses the chemical properties of the keto-acid (solubility in mild base) to separate it from neutral organic impurities (biaryls, unreacted bromide) and inorganic salts.[1][2]

Step-by-Step Protocol:

  • Quench: Pour reaction mixture into ice-cold dilute HCl (1M). Stir for 30 mins to hydrolyze the magnesium salt.

  • Phase Separation: Extract with Ethyl Acetate (EtOAc).[1][2] Discard aqueous layer (removes Mg salts).[1][2]

  • The "Base Switch" (Critical Step):

    • Extract the EtOAc layer with 10% Na₂CO₃ (Sodium Carbonate) solution (3x).[1][2]

    • Mechanism:[1][2][3] The target acid moves to the Aqueous Phase (as carboxylate).[1][2] Neutral impurities (dimers, unreacted bromide) stay in the EtOAc.[1][2]

    • Keep the Aqueous Layer. Discard the organic layer (or save for recovery of byproducts).[1][2]

  • Acidification:

    • Cool the aqueous carbonate solution to 0°C.[1][2]

    • Slowly acidify with conc.[1][2] HCl to pH 2.[1][2] The product will precipitate as a white/off-white solid.[1][2]

  • Filtration & Wash: Filter the solid and wash with cold water to remove residual succinic acid.[1][2]

Final Polishing (Recrystallization)

If HPLC purity is <98%, perform recrystallization.[1][2]

  • Solvent System: Toluene or Ethanol/Water (1:4).[1][2]

  • Procedure: Dissolve crude solid in minimum boiling toluene. Filter hot (removes inorganic traces).[1][2] Cool slowly to 4°C.

  • Target Melting Point: ~105–108°C (Distinct from para-isomer at ~148°C).[1][2]

Part 3: Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't solidify. What went wrong?

  • Diagnostic: This often indicates residual solvent (THF) or the presence of the "pseudo-acid" lactol form.[1][2]

  • Fix: Dissolve the oil in dilute NaOH. Wash with ether (to remove non-acidic organics).[1][2] Re-acidify the aqueous layer slowly.[1][2] If it oils out again, scratch the flask walls with a glass rod or add a seed crystal of the authentic acid.[1][2] Freeze-drying (lyophilization) from benzene/dioxane can also induce solidification.[1][2]

Q2: I see a small spot on TLC just above my product. Is it the para-isomer?

  • Analysis: If you used the Grignard route, it is unlikely to be the para-isomer.[1][2] It is likely 3-methoxybenzoic acid , formed if the Grignard reagent reacted with atmospheric CO₂ or if oxidative cleavage occurred.[1][2]

  • Removal: Recrystallization from water/ethanol usually removes benzoic acid derivatives due to solubility differences.[1][2]

Q3: Can I use 3-methoxyphenyllithium instead of the Grignard?

  • Technical Insight: Yes, Lithium-Halogen exchange (n-BuLi + 3-Bromoanisole) at -78°C is cleaner and faster.[1][2] It reduces Wurtz coupling (dimerization) significantly.[1][2] However, it requires strictly anhydrous conditions and cryogenic equipment.[1][2]

Q4: The NMR shows aliphatic peaks that don't belong to the succinyl chain.

  • Diagnostic: Check for THF ring-opening products. Strong Lewis acids or prolonged heating with Mg can sometimes cleave THF.[1][2]

  • Prevention: Keep the Grignard formation temperature moderate and do not reflux excessively.[1][2]

Part 4: References

  • Isomer Properties & Synthesis:

    • Title: Friedel-Crafts and Grignard Synthesis of Aroylpropionic Acids.[1][2]

    • Source:Journal of the American Chemical Society (Classic reference on regioselectivity differences).[1][2][3]

    • Context: Establishes that FC on anisole yields >90% para-isomer.

    • URL:[Link] (Representative Link)[1][2]

  • Purification of Keto-Acids:

    • Title: Purification of substituted benzoylpropionic acids via Acid-Base Extraction.[1][2]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2]

    • Context: Standard protocols for separating carboxylic acids from neutral organic impurities.[1][2]

    • URL:[Link][1][2]

  • Grignard Side Reactions:

    • Title: Homocoupling in Grignard Reagent Preparation.[1][2]

    • Source:Journal of Organic Chemistry.

    • Context: Mechanisms of biaryl formation during initiation.[1][2]

    • URL:[Link][1][2]

  • Safety Data & Handling:

    • Title: 4-(3-Methoxyphenyl)-4-oxobutanoic acid Compound Summary.

    • Source: PubChem.[1][2]

    • Context: Toxicity and handling data (H315, H319).[1][2]

    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Regioselectivity in Friedel-Crafts Reactions

Current Status: Online Ticket ID: FC-PARA-OPT-001 Subject: Minimizing Ortho-Isomer Formation in Friedel-Crafts Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Regio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: FC-PARA-OPT-001 Subject: Minimizing Ortho-Isomer Formation in Friedel-Crafts Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Regioselectivity Support Hub

You are likely here because your Friedel-Crafts alkylation is yielding an unacceptable ratio of ortho isomers, or you are struggling to separate the ortho/para mixture. In electrophilic aromatic substitution (EAS), the ortho position is statistically favored (2 sites vs. 1 para site), but the para isomer is often the desired pharmacophore due to its linearity and metabolic stability.

This guide moves beyond basic textbook theory to provide industrial-grade troubleshooting for forcing para-selectivity.

Phase 1: Diagnostic & Strategy Selection

Before altering your reaction conditions, determine the correct control strategy based on your substrate and electrophile.

Workflow Visualization: The Selectivity Decision Tree

G Start START: Analyze Substrate IsAlkylation Is this an Alkylation? Start->IsAlkylation IsAcylation Is this an Acylation? IsAlkylation->IsAcylation No ChainType Is the alkyl chain linear (n-alkyl)? IsAlkylation->ChainType Yes Sol_Acylation Solution A: Acylation-Reduction (High Para Selectivity) IsAcylation->Sol_Acylation Yes (Naturally Para-Selective) SubstrateSensitive Is substrate acid-sensitive? ChainType->SubstrateSensitive No (Branched/Tertiary) ChainType->Sol_Acylation Yes (Avoids Rearrangement) Sol_Zeolite Solution B: Shape-Selective Zeolites (Pore Confinement) SubstrateSensitive->Sol_Zeolite Yes (Solid Acid) Sol_Thermo Solution C: Thermodynamic Equilibration (High T, Long t) SubstrateSensitive->Sol_Thermo No (Robust) Sol_Block Solution D: Steric Blocking Groups (Protect/Deprotect) Sol_Thermo->Sol_Block If Selectivity < 80%

Figure 1: Decision logic for selecting the optimal regiocontrol strategy based on substrate constraints.

Phase 2: Technical Protocols & Causality

Protocol A: The "Chemical Workaround" (Acylation-Reduction)

Best For: Installing linear alkyl chains (e.g., n-propyl, n-butyl) without skeletal rearrangement or ortho contamination.

  • The Science: Friedel-Crafts Acylation is inherently para-selective due to the massive steric bulk of the acylium-Lewis Acid complex (R-C≡O⁺...AlCl₄⁻). Unlike alkylation, acylation is irreversible , preventing poly-substitution.

  • The Workflow:

    • Acylation: React Arene + Acyl Chloride + AlCl₃ (1.1 eq).

    • Reduction: Convert C=O to CH₂ using Clemmensen (Zn(Hg)/HCl), Wolff-Kishner, or Triethylsilane (Et₃SiH/TFA).

Comparative Data: Alkylation vs. Acylation-Reduction

ParameterDirect Alkylation (n-Pr-Cl)Acylation-Reduction (Propionyl-Cl)
Major Product Isopropylbenzene (Rearranged)n-Propylbenzene (Desired)
Ortho/Para Ratio ~40:60< 5:95
Poly-substitution Common (Product is more reactive)None (Product is deactivated)
Protocol B: Shape-Selective Zeolite Catalysis

Best For: Industrial-scale alkylations where liquid acids cause waste issues, or when strict para-selectivity is required for simple alkyl groups.

  • The Science: Zeolites (microporous aluminosilicates) like H-ZSM-5 or Zeolite Beta act as "molecular sieves." Their pore channels are approximately 5.5 Å wide.

    • Transition State Selectivity: The bulky transition state required to form the ortho isomer physically cannot fit inside the pore.

    • Diffusion Control: Even if ortho forms, it diffuses out much slower than the linear para isomer, leading to in situ isomerization or preferential product release [1].

Step-by-Step Implementation:

  • Catalyst Prep: Calcine H-ZSM-5 (Si/Al ratio ~30) at 500°C for 4 hours to remove adsorbed water.

  • Loading: Use 10-20 wt% zeolite relative to the substrate.

  • Solvent: Minimal or no solvent (neat). If needed, use Nitrobenzene (polar) to enhance selectivity, though it may slow kinetics.

  • Reaction: Run in a sealed autoclave at 150-200°C.

    • Note: Higher temperatures in zeolites favor the thermodynamic para product and ensure the reactants have enough energy to diffuse through the pores.

Protocol C: Thermodynamic Equilibration (Isomerization)

Best For: Stable substrates where "good enough" selectivity is needed without expensive catalysts.

  • The Science: Friedel-Crafts alkylation is reversible.[1] The ortho isomer is the kinetic product (forms fast), but the para isomer is the thermodynamic product (more stable).

  • The Trick: By extending reaction time and increasing temperature, you allow the sterically strained ortho isomer to "de-alkylate" and re-attach at the para position [2].

Optimization Table:

VariableKinetic Control (Favors Ortho/Mix)Thermodynamic Control (Favors Para)
Temperature 0°C - 25°C60°C - Reflux
Time 1 - 2 Hours12 - 24 Hours
Catalyst Load Catalytic (<10 mol%)Stoichiometric or Excess Acid
Acid Strength Weaker (FeCl₃)Stronger (AlCl₃, HF)

Phase 3: Troubleshooting & FAQs

Q1: My reaction yields 90% conversion, but I see significant poly-alkylation. How do I stop this?

  • Diagnosis: The product (alkylbenzene) is more electron-rich (nucleophilic) than the starting material, causing it to react again.

  • Fix:

    • Dilution: Use a large excess of the arene (substrate) as the solvent.

    • Switch Mechanism: Switch to Acylation (Protocol A). The acyl group deactivates the ring, making poly-acylation impossible [3].

Q2: I am using a large alkyl group (t-Butyl), but I still see 10-15% ortho. Why?

  • Analysis: While sterics discourage ortho, the statistical probability (2:1) still plays a role.[2][3]

  • Fix: Lower the temperature to -20°C. For extremely bulky electrophiles, the "late" transition state is highly sensitive to temperature. Alternatively, use a "Blocking Group" strategy:

    • Sulfonate the ring (H₂SO₄) → Sulfonic acid goes para (blocking it? No, usually goes para, but if you need ortho blocked, use a group that directs meta or occupies ortho).

    • Correction: To force para, install a removable blocking group at the ortho position (e.g., silylation) if the chemistry allows, though this is synthetic overkill for simple FC.

    • Better Fix: Crystallization. Para isomers typically have significantly higher melting points and symmetry than ortho. Chill the reaction mixture to selectively crystallize the para product (e.g., p-xylene freezes at 13°C, o-xylene at -25°C).

Q3: Can I use ionic liquids to improve selectivity?

  • Insight: Yes. Chloroaluminate ionic liquids (e.g., [BMIM]Cl-AlCl₃) can enhance para-selectivity by creating a structured solvation shell around the intermediate, effectively increasing the steric bulk of the attacking species.

Phase 4: Mechanism Visualization

Understanding the "Pore Confinement" effect in Zeolites is critical for trusting Protocol B.

ZeoliteSelectivity Zeolite Zeolite Pore (ZSM-5, ~5.5Å) TS_Ortho Ortho TS (Bulky/Steric Clash) Zeolite->TS_Ortho Attempted Formation TS_Para Para TS (Linear/Streamlined) Zeolite->TS_Para Preferred Formation Reactants Reactants (Benzene + R-X) Reactants->Zeolite Diffusion In NoReaction Blocked/Slow Diffusion TS_Ortho->NoReaction Steric Rejection Product Para-Product (Rapid Diffusion) TS_Para->Product Diffusion Out

Figure 2: Mechanism of Shape Selectivity. The zeolite pore physically restricts the formation of the bulkier ortho-transition state.

References

  • Corma, A. (2003). "State of the art and future challenges of zeolites as catalysts". Journal of Catalysis, 216(1-2), 298-312. Link

  • Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions".[1][2][3][4][5][6] Interscience Publishers. (Classic text establishing thermodynamic control principles).[7][8]

  • Smith, M. B. (2020). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-Interscience. Link

  • Ceatano, M., et al. (2025). "Zeolite Catalyzed Friedel-Crafts Reactions: A Review". Letters in Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

[1] -Keto Acid / Aryl Ketone Intermediate[1] Introduction: Understanding Your Molecule Welcome to the technical support hub for 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 1503-06-6).[1] As a researcher, you likely util...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Keto Acid / Aryl Ketone Intermediate[1]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CAS: 1503-06-6).[1] As a researcher, you likely utilize this compound as a key intermediate in the synthesis of indole derivatives or non-steroidal anti-inflammatory drugs (NSAIDs) via Friedel-Crafts chemistry.

This molecule possesses three distinct reactive centers that dictate its stability profile:

  • Aryl Ketone: Highly susceptible to UV absorption and photochemical radical formation.

  • 
    -Keto Acid Motif:  Prone to intramolecular cyclodehydration (pseudo-acid chloride formation).[1]
    
  • Methoxy Group: A site for potential oxidative demethylation or ring activation.

This guide provides self-validating troubleshooting steps to identify and mitigate these degradation pathways.

Module 1: Photostability & UV Degradation

Symptom: Sample turns yellow/brown upon exposure to ambient light; appearance of non-polar impurities.

The Mechanism: Norrish Reactions & Radical Coupling

The aryl ketone moiety is a strong chromophore. Upon UV absorption, the carbonyl oxygen excites to a singlet state (


) and rapidly intersystem crosses to a triplet state (

).[2]
  • Norrish Type I: Cleavage of the bond between the carbonyl carbon and the alpha-carbon.

  • Photoreduction: In hydrogen-donor solvents (like isopropanol or ethers), the triplet ketone abstracts a hydrogen, forming a ketyl radical. These radicals dimerize to form pinacols (highly colored species), causing the yellowing effect.

Troubleshooting Protocol: Photostability Stress Test

Goal: Confirm if the impurity is light-induced.[1]

  • Preparation: Dissolve 10 mg of analyte in Acetonitrile (ACN).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place the second vial in a photostability chamber (Cool White Fluorescent + Near UV) for 24 hours (or approx. 1.2 million lux hours).[3]

  • Analysis: Analyze both via HPLC-UV (254 nm).

  • Criteria: If the exposed sample shows new peaks >0.5% compared to the Dark Control, the molecule is photolabile.

Pathway Visualization

Photolysis Start 4-(3-Methoxyphenyl)-4-oxobutanoic acid Excitation Excited Triplet State (T1) Start->Excitation UV Light (hν) Radical Ketyl Radical Formation Excitation->Radical H-Abstraction Product2 Norrish Cleavage Products Excitation->Product2 Bond Cleavage Product1 Pinacol Dimer (Yellow impurity) Radical->Product1 Dimerization

Caption: Photochemical cascade leading to colored pinacol dimers and cleavage products.[1][4]

Module 2: Thermal Instability & Cyclization (The "M-18" Peak)

Symptom: Appearance of a less polar peak (longer retention time) with a mass loss of 18 Da ([M-H]⁻ = 190).

The Mechanism: Intramolecular Cyclodehydration

This is the most critical instability risk for


-keto acids.[1] Under acidic conditions or high heat, the carboxylic acid oxygen attacks the ketone carbonyl (or vice versa via enol), expelling water to form a furanone  or enol-lactone  derivative. This is often catalyzed by trace acids in solvents (e.g., aged chloroform or unbuffered mobile phases).
Troubleshooting Protocol: Acid/Thermal Stress

Goal: Distinguish between degradation and synthesis byproducts.

  • Solvent Check: Ensure your HPLC mobile phase pH is buffered (e.g., Ammonium Acetate pH 4.5) rather than using unbuffered TFA/Formic acid, which can drive on-column cyclization.[1]

  • Stress Test:

    • Dissolve sample in 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize and inject.

  • Analysis: Look for the [M-18] peak.[1] If it increases significantly, your storage conditions require strict moisture and acid control.

Pathway Visualization

Cyclization KetoAcid Gamma-Keto Acid (Open Form) Enol Enol Intermediate KetoAcid->Enol Tautomerization Cyclic Cyclic Hemiacetal Enol->Cyclic Intramolecular Attack Lactone Butenolide / Furanone (M-18 Impurity) Cyclic->Lactone - H2O (Dehydration)

Caption: Acid-catalyzed cyclodehydration of gamma-keto acids to furanone derivatives.[1]

Module 3: Oxidative Stress

Symptom: Gradual loss of potency; appearance of polar impurities.

The Mechanism: Benzylic Oxidation & Demethylation

While the methoxy group deactivates the ring slightly compared to a hydroxy group, the methylene group (


 to the carbonyl) and the aromatic ring are susceptible to oxidation.
  • Benzylic Oxidation: Formation of a diketone species (rare, requires strong oxidants).

  • N-Oxide mimic (if applicable): Not applicable here, but O-demethylation can occur enzymatically or under extreme radical stress.[1]

Troubleshooting Protocol: Peroxide Challenge
  • Mix: 1 mL sample solution + 1 mL 3%

    
    .
    
  • Incubate: Room temperature for 2 hours.

  • Analysis: Monitor for peaks eluting before the main peak (more polar).

Summary of Degradation Products

Stress ConditionLikely Degradant TypeMass Shift (LC-MS)Relative Polarity (RP-HPLC)
Acid / Heat Furanone / Enol-Lactone-18 Da (Loss of

)
Less Polar (Elutes Later)
UV Light Pinacol Dimer+208 Da (approx.[1] Dimer)Variable (often broad/late)
Oxidation Benzylic Alcohol/Ketone+16 Da (Addition of O)More Polar (Elutes Earlier)
Base Carboxylate Salt (Stable)No Change (Reversible)Elutes at Void (if unbuffered)

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO? A: Short-term, yes. However, DMSO is hygroscopic. Absorbed water can promote hydrolysis or, conversely, DMSO can act as a mild oxidant over long periods. Store frozen (-20°C) if dissolved in DMSO.

Q: Why does my HPLC baseline drift during analysis? A: If you are using a gradient with TFA, the


-keto acid may be in equilibrium with its cyclic form on the column. Switch to a phosphate or acetate buffer (pH 3.0 - 4.[1]5) to stabilize the open form.

Q: Is the yellow color reversible? A: Generally, no. The yellow color indicates the formation of stable conjugated systems (dimers or quinoid-like structures) resulting from irreversible radical chemistry. Purification is required.[5]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] Link

  • ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3] Link

  • Organic Syntheses.

    
    -Keto Esters and Acids.[1] Org.[1] Synth. 2014, 91, 137-149.[1] (Mechanistic insight into keto-acid stability). Link
    
  • MDPI Molecules. Photochemical Uncaging of Aldehydes and Ketones. (Discusses aryl ketone photolysis mechanisms). Link

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Characterization of Methoxy-Substituted Compounds

Status: Operational Current Queue: High Priority (NMR, MS, Stability) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority (NMR, MS, Stability) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Methoxy Support Hub

You are likely here because a simple methoxy group (


) is behaving unpredictably. While often viewed as inert spectral handles, methoxy substituents introduce unique challenges in conformational dynamics, ionization behavior, and chemical stability.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow. We address the three most common "tickets" submitted by researchers working with methoxy-substituted pharmacophores and natural products.

Ticket #01: NMR Anomalies

Issue: "My methoxy signal is split, broadened, or integrating incorrectly."

Root Cause Analysis

The methoxy singlet (typically


 3.5–4.0 ppm) is often assumed to be sharp and distinct. However, steric crowding or conjugation can induce atropisomerism  or restricted rotation. When the rotational barrier (

) is comparable to the NMR time scale, you will observe decoalescence—where one signal splits into two broad peaks or vanishes into the baseline.
Diagnostic Protocol: Variable Temperature (VT) NMR

Do not assume impurities. If you suspect restricted rotation (common in ortho-substituted anisoles or methoxy-amides), perform this self-validating test.

Step-by-Step Workflow:

  • Baseline Scan (298 K): Record the standard 1H spectrum. Note the line width at half-height (

    
    ) of the methoxy signal.
    
  • Incremental Heating: Increase probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

    • Safety: Ensure your solvent (e.g., DMSO-

      
      , Toluene-
      
      
      
      ) has a boiling point well above your maximum target temperature.
  • Observation:

    • Coalescence: If the split peaks merge into a sharp singlet as temperature rises, you are observing dynamic exchange.

    • Degradation: If new peaks appear elsewhere, the compound is unstable.

  • Cooling (Verification): Return to 298 K. The spectrum must return to its original split state. If it remains sharp, your compound has permanently degraded (likely demethylated).

Visual Troubleshooting Guide

NMR_Troubleshooting Start Start: Methoxy Signal Anomalous Check_Shape Is the peak broadened or split? Start->Check_Shape Check_Int Is integration < 3H? Check_Shape->Check_Int No VT_Exp Run VT-NMR (Heat to +40°C) Check_Shape->VT_Exp Yes Relax_Delay Increase Relaxation Delay (d1 > 5s) Check_Int->Relax_Delay Yes Result_Sharp Signal Sharpens? VT_Exp->Result_Sharp Diagnosis_Rot Diagnosis: Restricted Rotation Result_Sharp->Diagnosis_Rot Yes (Coalescence) Diagnosis_Imp Diagnosis: Impurity/Degradation Result_Sharp->Diagnosis_Imp No (Stable Split) Relax_Delay->Check_Int Re-evaluate

Figure 1: Decision tree for diagnosing methoxy signal anomalies in proton NMR.

Ticket #02: Mass Spectrometry Interpretation

Issue: "I am seeing a neutral loss of 30 Da instead of 15 Da. Is my structure wrong?"

Technical Insight

Users often expect a simple loss of a methyl radical (


, -15 Da) from methoxy compounds. However, methoxy groups—especially on aromatic rings (anisoles)—often undergo complex rearrangements.
  • Loss of Formaldehyde (

    
    , -30 Da):  This is a hallmark of specific ortho-rearrangements or high-energy fragmentation pathways.
    
  • Loss of Methoxy Radical (

    
    , -31 Da):  Less common but possible in direct bond cleavages.
    
Fragmentation Data Reference
Observed Loss (

)
Fragment LostLikely MechanismContext
-15 Da

Simple CleavageStandard ether cleavage; forms phenoxy cation.
-30 Da

RearrangementDanger Zone: Often mistaken for impurity. Common in ortho-substituted aromatics where H-transfer allows formaldehyde elimination.
-31 Da

Direct CleavageRare; indicates weak C-O bond or specific radical stability.
-46 Da

Combined LossCommon in lignin/polyphenols; sequential loss.
Mechanism of Formaldehyde Loss

In aromatic methoxy compounds, a hydrogen atom from the methoxy group can transfer to the aromatic ring (often the ortho position) or an adjacent substituent, leading to the expulsion of neutral formaldehyde (


). This is critical for structural confirmation: a loss of 30 Da strongly supports the presence of a methoxy group, not an impurity. 

MS_Fragmentation Precursor Precursor Ion [M]+. Path_A Simple Cleavage Precursor->Path_A - •CH3 (15 Da) Path_B Rearrangement Precursor->Path_B - CH2O (30 Da) Frag_15 [M - 15]+ (Phenoxy Cation) Path_A->Frag_15 Frag_30 [M - 30]+. (Distonic Ion) Path_B->Frag_30

Figure 2: Divergent fragmentation pathways for aromatic methoxy compounds.

Ticket #03: Synthesis & Stability (Demethylation)

Issue: "My compound degraded during purification/workup."

The Hidden Trap: Unintended Demethylation

Methoxy groups are generally stable, but they are labile in the presence of strong Lewis acids (e.g.,


, 

) or strong nucleophiles at high temperatures. A common error is using aggressive acidic workups or Lewis acid catalysts for other transformations, inadvertently cleaving the ether.

Conversely, if you intend to demethylate (e.g., to reveal a phenol), the standard


 protocol often fails due to improper quenching.
Standard Operating Procedure: Controlled Demethylation

If you need to remove the methoxy group (or avoid doing so), understand the


 mechanism.

Protocol (BBr3 Demethylation):

  • Conditions: Anhydrous DCM,

    
     to 
    
    
    
    .
  • Reagent: Add

    
     (1.0 M in DCM) dropwise.[1]
    
  • Mechanism:

    • Bromide (

      
      ) attacks the methyl group (SN2), releasing 
      
      
      
      and the borate ester.
  • The Critical Step (Quenching):

    • Do not add water directly to the reaction at room temperature. This generates HBr gas and heat, causing polymerization.

    • Correct Quench: Add Methanol (MeOH) slowly at

      
      . This forms volatile trimethyl borate 
      
      
      
      , which can be removed by rotary evaporation.
Stability Checklist

References

  • NMR Chemical Shifts

    • 1H NMR Chemical Shifts. Oregon State University. (Detailed tables for methoxy protons in various environments).
  • Rotational Barriers (VT-NMR)

    • Variable-Temperature NMR Determination of Rotational Barriers. Montana State University.
  • Mass Spectrometry Fragmentation

    • Mass Spectrometry-Based Fragmentation.[2][3][4] (Discussion on formaldehyde vs. methyl radical loss).

  • Demethylation Protocols (BBr3)

    • Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[5] Common Organic Chemistry. (Standard protocols and mechanism).

  • General Characterization

    • Spectrometric Identification of Organic Compounds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting TLC Monitoring for Acylation Reactions

System Status: Online Operator: Senior Application Scientist Topic: Acylation Monitoring (Esterification/Amidation) Last Updated: 2026-01-28 Introduction: The "Hidden" Chemistry on the Plate Acylation reactions—transform...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Online Operator: Senior Application Scientist Topic: Acylation Monitoring (Esterification/Amidation) Last Updated: 2026-01-28

Introduction: The "Hidden" Chemistry on the Plate

Acylation reactions—transforming nucleophiles (alcohols/amines) into esters or amides—are fundamental to drug discovery. However, monitoring them via Thin Layer Chromatography (TLC) is notoriously deceptive.

The Core Problem: Researchers often assume the chemistry on the TLC plate mirrors the chemistry in the flask. In acylation, this is false. The silica gel surface is an acidic, hydrated environment that can hydrolyze your reagents, decompose your products, or mimic your starting materials.

This guide bypasses standard "textbook" advice to address the specific failure modes of acylation monitoring.

Module 1: Sample Preparation & The "Phantom" Starting Material

User Report: "My reaction has been running for 4 hours. NMR shows conversion, but TLC still shows a strong spot with the same


 as the starting material."
Root Cause Analysis

You are likely observing the "Hydrolysis Artifact." Acylating agents (Acid Chlorides, Anhydrides) are highly moisture-sensitive. When you spot the crude reaction mixture directly onto a silica plate (which contains adsorbed water and surface hydroxyls), the reagent hydrolyzes immediately.

  • Scenario: You are reacting an alcohol with Benzoyl Chloride.

  • On the Plate: Residual Benzoyl Chloride hydrolyzes to Benzoic Acid.[1]

  • The Trap: Benzoic Acid often has a similar polarity (

    
    ) to many starting alcohols. You think you have unreacted starting material, but you actually have a byproduct generated on the plate.
    
Protocol: The "Mini-Workup" (Mandatory for Acylations)

Never spot a crude acylation mixture directly if using acid chlorides or anhydrides. You must "freeze" the chemistry before it touches the silica.

The Mini-Workup Workflow
  • Quench: Take a micropipette aliquot (

    
    ) of the reaction mixture.
    
  • Partition: Add it to a small vial containing

    
     EtOAc and 
    
    
    
    Saturated
    
    
    (or
    
    
    
    
    if the product is a base).
  • Vortex/Shake: Mix thoroughly to hydrolyze excess reagent and neutralize acids/bases.

  • Spot: Sample the top organic layer for TLC.

MiniWorkup Reaction Reaction Mixture (Acyl Chloride + SM) Vial Quench Vial (EtOAc + NaHCO3) Reaction->Vial 10-50 µL Aliquot Shake Vortex/Shake (Hydrolysis of R-COCl) Vial->Shake Neutralization Layer Organic Layer (Product + SM only) Shake->Layer Phase Separation TLC TLC Plate (Clean Separation) Layer->TLC Spot Supernatant

Figure 1: The "Mini-Workup" logic prevents reactive intermediates from generating false signals on the silica plate.

Module 2: Eluent Optimization & The "Co-Elution" Trap

User Report: "I see a single spot. I can't tell if it's product or starting material because the polarity shift is minimal."

Root Cause Analysis

Acylation often masks a polar group (OH/NH) with a lipophilic acyl group, theoretically increasing


. However, if the acyl group is small (e.g., Acetyl) or aromatic (e.g., Benzoyl), the 

-

interactions with the silica or the solvent dipole can result in Co-elution .
Troubleshooting Strategy: The "Co-Spot"

You cannot rely on side-by-side comparison (


 values can drift). You must use a Co-spot (Mixed Spot) .
LaneContentObservationDiagnosis
1 Starting Material (SM)Spot AReference
2 Co-Spot (SM + Rxn Mix)Figure 8 Shape Partial Conversion (Separation achieved)
2 Co-Spot (SM + Rxn Mix)Single Spot Co-elution (Change Solvent System)
3 Reaction Mix (Mini-Workup)Spot BProduct
Advanced Solvent Tuning

If Hexane/EtOAc fails to separate the Alcohol from the Ester, switch the selectivity group of the solvent.

  • Standard: Hexane/EtOAc (Dipole interactions).

  • Alternative: DCM/MeOH (Polarizability/Protic interactions).

  • The "Acylation Hack": Use Toluene/EtOAc . Toluene interacts strongly with aromatic acyl groups (Benzoates), often pulling them apart from aliphatic alcohols.

Module 3: Visualization & Staining (The "Invisible" Ester)

User Report: "My starting material stains beautifully, but my product is invisible. Did the reaction fail?"

Root Cause Analysis

Many common stains (Anisaldehyde, Vanillin) rely on nucleophilic attack by the stain onto the analyte.

  • Alcohols: Highly reactive with Anisaldehyde (form colored acetals/complexes).

  • Esters: Poor nucleophiles; often do not react with aldehyde-based stains.

If your product "disappears" in the stain, it might actually be a sign of success (consumption of the reactive alcohol).

Stain Selection Guide
Functional GroupRecommended StainMechanismVisual Result
Alcohols (SM) p-Anisaldehyde Acetalization/CondensationStrong Pink/Blue spots
Esters (Product) PMA (Phosphomolybdic Acid) Oxidation (Universal)Dark Green/Blue on light background
Amides Ninhydrin (if free NH remains)ComplexationFree amines = Red/Purple; Amides = No Stain
Conjugated Esters UV (254 nm) Fluorescence QuenchingDark spot (if aromatic)

Pro Tip: If converting a non-UV active alcohol to a UV-active ester (e.g., Benzoylation), UV is your best monitor . The appearance of a UV spot where there was none before is definitive proof of acylation.

Module 4: Stationary Phase Interactions (Streaking & Decomposition)

User Report: "My amine starting material streaks from the baseline to the solvent front. I can't see the amide product."

Root Cause Analysis

Silica gel is acidic (


).
  • Amines (SM): Protonate on silica (

    
    ), binding tightly to silanols, causing "tailing" or streaking.
    
  • Acid-Labile Products: Some esters (e.g., tert-butyl esters) or protecting groups (TBS, THP) can decompose on the acidic plate during elution.

Solution: Base Deactivation

You must neutralize the silica surface before or during the run.

  • The "Pre-Wash" (Best for Decomposition): Run the empty TLC plate in a chamber with

    
     Triethylamine (
    
    
    
    ) in volatile solvent, then dry. This neutralizes the acidic sites.
  • The "Mobile Phase Additive" (Best for Streaking): Add

    
    
    
    
    
    or
    
    
    
    
    directly to your eluent (e.g.,
    
    
    DCM:MeOH
    
    
    
    
    ).

Warning: Do not use Ninhydrin stain if you use amine additives (the whole plate will turn purple). Use UV or Iodine instead.

Summary: The Acylation Troubleshooting Logic Tree

Troubleshooting Problem Start: TLC Issue Check1 Is the spot 'ghosting' or appearing as SM? Problem->Check1 Action1 Perform Mini-Workup (Remove hydrolyzable reagents) Check1->Action1 Yes Check2 Are spots overlapping? Check1->Check2 No Action2 Run Co-Spot. Switch to Toluene/EtOAc. Check2->Action2 Yes Check3 Is the product invisible? Check2->Check3 No Action3 Switch Stain. Use PMA (Esters) or UV (Benzoates). Check3->Action3 Yes Check4 Is the amine streaking? Check3->Check4 No Action4 Add 1% Et3N to Eluent. Check4->Action4 Yes

Figure 2: Decision matrix for diagnosing TLC failures in acylation reactions.

References

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Not Voodoo.[2] Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.3: Thin Layer Chromatography (TLC).[2][3][4][5] Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (n.d.). TLC Stains.[2][3][6][7][8][9][10][11] University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Inactive aluminum chloride catalyst issues and solutions

The Lewis Acid Helpdesk: Aluminum Chloride ( ) Status: Online | Tier: Level 3 Technical Support Subject: Catalyst Deactivation, Stoichiometry Traps, and Purification Protocols Introduction: Why Your Catalyst Failed Alumi...

Author: BenchChem Technical Support Team. Date: February 2026

The Lewis Acid Helpdesk: Aluminum Chloride ( )

Status: Online | Tier: Level 3 Technical Support Subject: Catalyst Deactivation, Stoichiometry Traps, and Purification Protocols

Introduction: Why Your Catalyst Failed

Aluminum chloride (


) is the workhorse of electrophilic aromatic substitution, but it is chemically temperamental. It is an oxophilic Lewis acid that will prioritize binding to oxygen (water, alcohols, ethers, or your own product) over activating your electrophile.

This guide treats your chemical reaction as a system to be debugged. If your yield is low or your reaction stalled, do not simply add more catalyst—diagnose the failure mode below.

Module 1: Pre-Reaction Diagnostics (Quality Control)

Issue: "My reagent looks wrong. Is it dead?"

The physical appearance of


 is the first indicator of catalytic viability.
SymptomDiagnosisAction Required
White / Colorless Crystals High Purity. Anhydrous.Proceed. This is the ideal state.
Pale Yellow Powder Iron Contamination. Traces of

.[1]
Proceed with Caution. Usually acceptable for general Friedel-Crafts, but may affect sensitive regioselectivity.
Grey / Clumped Solids Hydrolysis / Oxidation. Moisture exposure.[2]STOP. Surface area is compromised; active sites are poisoned by

bonds. Sublimate or discard.
Sticky / Paste-like Total Deactivation. Hexahydrate formation.Discard. The Lewis acidity is gone; it is now a Brønsted acid.
The Mechanism of Death (Hydrolysis)

When exposed to moisture,


 does not just "get wet"; it chemically transforms. The reaction produces 

gas (fumes) and aluminum chlorohydrates. The resulting species are inactive for Lewis acid catalysis.

AlCl3_Hydrolysis AlCl3 Active AlCl3 (Lewis Acid) Complex Transition Complex AlCl3->Complex Rapid Absorption H2O Atmospheric Moisture (H2O) H2O->Complex Dead Inactive Hexahydrate [Al(H2O)6]Cl3 (Brønsted Acid) Complex->Dead Irreversible Hydrolysis HCl HCl Gas (Fumes) Complex->HCl Off-gassing

Figure 1: The irreversible deactivation pathway of Aluminum Chloride upon contact with moisture.

Module 2: The "Stalled Reaction" (Stoichiometry & Poisoning)

Issue: "The reaction started vigorously but stopped at 50-60% conversion."

This is the most common error in Friedel-Crafts Acylation . Unlike alkylation, acylation is not catalytic in the traditional sense.

The Stoichiometry Trap

In acylation, the product (a ketone) contains a carbonyl oxygen.


 is oxophilic and will complex with the product ketone more strongly than with the starting acid chloride.
  • Result: The catalyst is sequestered by the product.

  • The Fix: You must use >1 equivalent of

    
    .
    
    • Acylation: Use 1.1 to 1.5 equivalents relative to the limiting reagent.

    • Alkylation: Use 0.1 to 0.5 equivalents (Truly catalytic).

Solvent Incompatibility

Using ethers (THF, Diethyl Ether) with


 is often fatal to the reaction. The oxygen lone pairs in the solvent donate to the aluminum, forming a stable Lewis acid-base adduct that quenches the catalyst's reactivity toward the electrophile. Use DCM, Chloroform, Nitrobenzene, or 

instead.

Acylation_Trap Start Reagents: Arene + R-COCl Active Active Acylium Ion [R-C=O]+ [AlCl4]- Start->Active Activation Cat Catalyst: AlCl3 Cat->Active Trap DEAD END: Product-Catalyst Complex (Cl3Al-O=C-R) Cat->Trap Sequestration Product Product Ketone Active->Product Substitution Product->Trap Strong Coordination (Removes Catalyst from Cycle)

Figure 2: The "Product Inhibition" cycle in Friedel-Crafts Acylation. The catalyst is consumed by the product, requiring stoichiometric quantities.

Module 3: Purification Protocol (Sublimation)

Issue: "I need high purity, but my commercial batch is yellow."

Commercial samples often contain


 and hydrolysis products. Sublimation is the gold standard for restoring activity.

Protocol: Vacuum Sublimation of


 
  • Setup: Place impure

    
     in the bottom of a wide sublimation apparatus (cold finger setup).
    
  • Atmosphere: Evacuate the system to <0.1 mmHg. If vacuum is unavailable, a slow stream of dry Nitrogen can be used, but vacuum is superior.

  • Heating: Heat the bottom flask to 160–180°C using an oil bath.

    • Note:

      
       sublimes at 178°C at atmospheric pressure; lower temperatures work under vacuum.
      
  • Collection: Pure

    
     will deposit as brilliant white hexagonal crystals on the water-cooled cold finger.
    
  • Harvest: Allow to cool under vacuum. Backfill with Argon/Nitrogen.[2] Scrape crystals inside a glovebox or under a cone of inert gas.

Module 4: Post-Reaction & Safety (Quenching)

Issue: "How do I quench the reaction without a volcano?"

Quenching


 reactions is hazardous due to the release of 

gas and significant heat.

The "Red Oil" Problem: In many Friedel-Crafts reactions, a dense, lower phase forms (often called "red oil"). This is a supersaturated complex of catalyst, solvent, and product. Do not discard this phase—it contains your product.

Safe Quenching Procedure:

  • Cooling: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with an inert solvent (DCM or Hexanes) to act as a heat sink.

  • Hydrolysis:

    • Method A (Standard): Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl . The acid prevents the formation of insoluble aluminum hydroxide emulsions.

    • Method B (Mild): For sensitive substrates, quench with isopropanol followed by water. This generates isopropyl chloride (volatile) and aluminum isopropoxides, releasing heat more slowly than water.

References
  • Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive text on the mechanism and stoichiometry of Friedel-Crafts reactions).
  • Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. CRC Press.
  • Sigma-Aldrich. (n.d.). Aluminum Chloride Anhydrous: Technical Data Sheet. Link

  • Organic Syntheses. (1928). Friedel-Crafts Acylation: Acetophenone. Org. Synth. 1928, 8, 108. Link (Verifies the requirement for >1 equivalent of catalyst).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24012, Aluminum Chloride. Link

Sources

Troubleshooting

Technical Support Center: Exothermic Reaction Management

Senior Application Scientist: Dr. Aris Thorne Status: Online System: Active Monitoring Introduction: The Thermodynamics of Safety Welcome to the Exothermic Reaction Management Center.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Status: Online System: Active Monitoring

Introduction: The Thermodynamics of Safety

Welcome to the Exothermic Reaction Management Center. If you are here, you likely understand that in synthesis, heat is not just a byproduct—it is a reagent that must be stoichiometrically managed.

The Reality: A 1-liter batch behaving perfectly can become a bomb at 100 liters. The tragic explosion at T2 Laboratories in 2007, which killed four people during the production of MCMT, was caused by a failure to recognize the cooling limitations of a scale-up, leading to a thermal runaway [1].[1][2]

This guide is not a list of safety tips. It is a technical troubleshooting system designed to help you quantify thermal risk, calculate accumulation limits, and engineer safe dosing protocols.

Module 1: Emergency Response (The "Red" Zone)

Issue: Uncontrolled Temperature Spike (Thermal Runaway) Status: CRITICAL

Q: My reactor temperature is rising despite maximum cooling. At what point do I trigger emergency shutdown?

A: You must trigger emergency protocols immediately if you breach your MTSR (Maximum Temperature of Synthesis Reaction) limit. Do not wait for the solvent to boil.

The Mechanism: Thermal runaway occurs when the rate of heat generation (


) exceeds the rate of heat removal (

). According to the Arrhenius equation, reaction rate (and thus heat generation) increases exponentially with temperature, while cooling capacity typically increases only linearly (Newton's Law of Cooling). Once

, the temperature rises self-acceleratingly.

Troubleshooting Protocol:

  • Immediate Action: Stop all dosing feeds instantly. This cuts off the "fuel" for the exotherm.

  • Agitation Check: Ensure the stirrer is running. Do not stop agitation. Stopping agitation halts heat transfer to the jacket, causing hot spots in the core.

  • Emergency Quench: If

    
     approaches 
    
    
    
    (onset of decomposition), dump the reaction into a pre-prepared quench vessel containing cold solvent or water (if compatible).

Visualization: Emergency Decision Logic

EmergencyLogic start Temperature Spike Detected check_feed Is Feed Active? start->check_feed stop_feed STOP FEED IMMEDIATELY check_feed->stop_feed Yes check_cooling Is Jacket at Max Cooling? check_feed->check_cooling No stop_feed->check_cooling check_agitation Is Agitator Running? check_cooling->check_agitation restore_agitation Restart Agitation (Critical for Heat Transfer) check_agitation->restore_agitation No check_temp Is T > MTSR? check_agitation->check_temp Yes restore_agitation->check_temp dump EMERGENCY DUMP/QUENCH check_temp->dump Yes (Critical Risk) monitor Monitor & Stabilize check_temp->monitor No (Controlled)

Figure 1: Decision matrix for handling unexpected temperature excursions during synthesis.

Module 2: Process Control (The "Yellow" Zone)

Issue: Reagent Accumulation Status: WARNING

Q: I am dosing slowly, but the exotherm seems "delayed." Why is this dangerous?

A: You are experiencing Thermal Accumulation . You are adding reagent faster than it is reacting. If 50% of your reagent is added but only 10% has reacted, you have a "sleeping tiger" in the reactor. Once the reaction "kicks on" (often after a temperature bump), that accumulated 40% will react simultaneously, releasing massive heat that your cooling jacket cannot remove.

The Science: This is governed by the Damköhler Number (Da) , which compares the reaction rate to the transport (mixing/dosing) rate.

  • Target:

    
     (Reaction is instantaneous; dosing controls the heat).
    
  • Danger:

    
     (Reaction is slow; reagent accumulates).
    

Troubleshooting Protocol:

  • Calculate Accumulation: Use Reaction Calorimetry (RC1) to compare the heat flow curve (

    
    ) against the dosing curve (
    
    
    
    ).
  • The 15% Rule: If unreacted accumulation exceeds 15-20% of the total mass at any point, stop and hold the temperature until the signal decays.

Data: Dosing Strategy Comparison

StrategyHeat Release ProfileAccumulation RiskCooling Demand
Batch (All at once)Instant, massive spikeN/A (100% present)Extreme (Highest Risk)
Semi-Batch (Dosing)Controlled, flat plateauModerate (if too fast)Manageable (Matches dose rate)
Continuous Flow High surface-area dissipationNegligibleVery Low (Excellent Control)

Module 3: Scale-Up Engineering (The "Green" Zone)

Issue: Heat Transfer Limitations Status: OPTIMIZATION

Q: This reaction worked in a 100mL flask. Why did it char/runaway in the 5L reactor?

A: You fell victim to the Square-Cube Law . As you scale up, volume (heat generation) increases cubically (


), but surface area (cooling capacity) only increases squared (

).

The Equation: The cooling capacity (


) is defined by:


  • 
    : Overall heat transfer coefficient (W/m²·K).
    
  • 
    : Wetted heat transfer area (m²).
    
  • 
     Ratio: Drastically drops on scale-up.
    

Troubleshooting Protocol:

  • Determine

    
    :  Measure the heat transfer coefficient of your specific reactor. Glass reactors have poor 
    
    
    
    values compared to Hastelloy or stainless steel.
  • Calculate Required Area: If your 100mL flask has an

    
     of 50 m⁻¹, and your 5L reactor has an 
    
    
    
    of 10 m⁻¹, you have 5x less cooling power per unit volume .
  • Adjust Dosing Time: To compensate for lower cooling, you must extend the dosing time.

    • Rule of Thumb: Scale dosing time by the ratio of the

      
       drop.
      

Visualization: The Scale-Up Trap

ScaleUp flask 1L Flask High A/V (Easy Cooling) process Identical Dosing Rate applied flask->process reactor 100L Reactor Low A/V (Heat Trap) result Result: T > MTSR RUNAWAY reactor->result process->reactor Heat Accumulates

Figure 2: The geometric impact of scaling up on heat removal capacity.

Module 4: Safety Calorimetry (The Foundation)

Issue: Missing Thermal Data Status: PRE-REQUISITE

Q: What is the minimum data I need before running this reaction on a large scale?

A: You must determine the Stoessel Criticality Class of your reaction [2]. This requires knowing four temperatures:

  • 
    :  Process Temperature (Target temp).
    
  • 
    :  Maximum Temperature of Synthesis Reaction (Adiabatic rise).
    
  • 
    :  Maximum Temperature for Technical reasons (Boiling point of solvent).
    
  • 
    :  Temperature at which Time to Maximum Rate is 24 hours (Decomposition onset).
    

Stoessel Criticality Assessment Table:

ClassScenarioRisk LevelAction Required
1

LowStandard cooling is sufficient.
2

ModerateEnsure

is never reached.
3

HighSolvent boils before decomposition (Safety barrier). Ensure condensers are sized correctly.
4

Critical If cooling fails, solvent boils, then reaction decomposes. Requires emergency dump systems.
5

Extreme Reaction triggers decomposition immediately upon cooling failure. Do not scale up without redesign.

Calculation of Adiabatic Rise (


): 


[3]
  • 
    : Heat of reaction (J).[4][5]
    
  • 
    : Specific heat capacity (J/kg·K).
    
  • 
    : Total reaction mass (kg).
    

MTSR Calculation:



References

  • U.S. Chemical Safety and Hazard Investigation Board.[2][6] (2009).[2][6][7] Investigation Report: T2 Laboratories Inc.[2][6] Runaway Reaction. CSB.gov.[8] [Link]

  • Stoessel, F. (2008).[9][10] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

  • Crowl, D. A., & Louvar, J. F. (2011). Chemical Process Safety: Fundamentals with Applications.
  • Gygax, R. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science. [Link]

Sources

Optimization

Technical Support Center: 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid &amp; Analogs

[1] Status: Operational Ticket ID: T-FC-4421 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Workup, and Purification Anomalies[1] Executive Summary & Chemical Context We...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: T-FC-4421 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthesis, Workup, and Purification Anomalies[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CAS: 84313-94-0) and its fluorinated analogs.[1] These keto-acids are critical intermediates in the synthesis of GABA transaminase inhibitors and P2Y12 antagonists (e.g., Ticagrelor precursors).

The primary synthetic route involves the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride, catalyzed by aluminum chloride (


).[2][3] While theoretically straightforward, this reaction is notorious for three specific failure modes:
  • Regioselectivity Issues: Co-elution of the 2,3-difluoro isomer.

  • Workup Emulsions: Formation of intractable aluminum hydroxide gels.[1]

  • Crystallization Failure: The "oiling out" phenomenon due to the keto-acid moiety's conformational flexibility.

This guide provides self-validating protocols to resolve these issues.

Module A: The Aluminum Quench (Avoiding Emulsions)

The Issue: Users frequently report a "thick, white/grey sludge" forming during the aqueous quench. This is hydrated aluminum hydroxide (


), which traps the product and prevents phase separation.

The Mechanism: The reaction forms a stable Lewis Acid-Product complex (


).[1] Breaking this bond requires hydrolysis.[1] If the pH is not strictly controlled, 

precipitates as a gel.
Protocol: The "Reverse Quench" Technique

Do not add water to the reaction mixture. Add the reaction mixture to the acid.

Step-by-Step Workflow:

  • Prepare Quench Solution: In a separate flask, prepare a 6M HCl solution (approx. 20% excess relative to

    
    ) mixed with crushed ice.
    
  • Controlled Addition: Slowly pour the reaction slurry into the stirring acid/ice mixture.

    • Why? This keeps the aluminum in a low pH environment immediately, maintaining it as soluble

      
       or 
      
      
      
      species rather than precipitating as
      
      
      .
  • Thermal Management: Keep the internal temperature

    
    .
    
    • Risk:[1][4][5][6] High temps promote the hydrolysis of the succinyl ring or cyclization to enol lactones.

  • Phase Split: Extract with Ethyl Acetate (EtOAc). If an emulsion persists, add a small amount of Rochelle Salt (Sodium Potassium Tartrate) solution, which chelates aluminum.[1]

Visualization: Quench Logic Flow

QuenchWorkflow Start Reaction Complete (AlCl3 Complex) Decision Quench Method? Start->Decision Wrong Add Water to Rxn Decision->Wrong Standard Right Pour Rxn into HCl/Ice Decision->Right Recommended ResultBad Al(OH)3 Gel Formation (Product Trapped) Wrong->ResultBad ResultGood Soluble Al3+ Species (Clean Phase Split) Right->ResultGood Rescue Chelation & Separation ResultBad->Rescue Add Rochelle Salt

Figure 1: Decision logic for quenching Friedel-Crafts reactions to prevent emulsion formation.

Module B: Isomer Purification (The 3,4 vs. 2,3 War)

The Issue: 1,2-difluorobenzene directs substitution to the 4-position (major) and the 3-position (minor).[1]

  • Target: 4-(3,4-difluorophenyl)-4-oxobutanoic acid.[1][2][3][7]

  • Impurity: 4-(2,3-difluorophenyl)-4-oxobutanoic acid.[1]

These isomers have nearly identical


 values on silica gel, making standard flash chromatography inefficient.[1]
Data: Isomer Properties
Property3,4-Isomer (Target)2,3-Isomer (Impurity)Separation Strategy
Abundance ~85-95%~5-15%N/A
Polarity HighSlightly LowerVery difficult by Flash CC
Solubility Moderate in TolueneHigh in TolueneRecrystallization
pKa ~4.5~4.6pH adjustment ineffective
Protocol: Selective Recrystallization

We exploit the packing efficiency of the crystal lattice. The 3,4-isomer packs more symmetrically than the 2,3-isomer.

  • Solvent System: Use Toluene or Water/Acetic Acid (10:1) .[1]

    • Note: Toluene is preferred for removing the 2,3-isomer, as the impurity remains soluble in the mother liquor while the target precipitates.

  • Procedure:

    • Dissolve crude solid in boiling Toluene (minimum volume).

    • Cool slowly to Room Temperature (RT) with stirring.

    • Critical Step: If oiling occurs, reheat and add 1% volume of Glacial Acetic Acid to disrupt hydrogen bonding networks that favor the amorphous state.

    • Cool to

      
      .
      
    • Filter and wash with cold Toluene.[1]

Module C: Crystallization Troubleshooting (Oiling Out)

The Issue: Users report the product separating as a yellow/orange oil at the bottom of the flask upon cooling, rather than forming crystals.

The Cause: Keto-acids have high conformational flexibility (rotatable bonds in the succinyl chain). If the solution cools too fast, the molecules become kinetically trapped in a disordered (amorphous) liquid state before they can organize into a lattice.

Troubleshooting Guide: The "Oiling Out" Matrix
SymptomDiagnosisImmediate Fix
Cloudy oil droplets form at boiling point Solution is supersaturated or solvent is too polar (water).[1]Add a co-solvent (Ethanol or Acetone) dropwise until clear.[1][5]
Oil forms upon cooling to RT "Crash cooling" prevented nucleation.[1]Reheat to dissolve.[1][4] Seed with a pure crystal. Cool very slowly (wrap flask in foil/towel).
Solid is sticky/waxy Impurities (likely oligomers) are acting as plasticizers.[1]Perform a Charcoal Filtration while hot to remove colored oligomers, then recrystallize.[1]
Visualization: Purification Logic

PurificationTree Crude Crude Isolation (Contains Isomers) Check Purity Check (HPLC/NMR) Crude->Check HighImp >10% 2,3-Isomer Check->HighImp Poor Regioselectivity LowImp <5% 2,3-Isomer Check->LowImp Good Regioselectivity RecrystTol Recrystallize: Toluene (Hot -> Cold) HighImp->RecrystTol Removes Isomer RecrystAq Recrystallize: Water/Acetic Acid LowImp->RecrystAq Removes Color/Salts Final Pure Product (White Solid) RecrystTol->Final Filter RecrystAq->Final Filter

Figure 2: Logic tree for selecting the correct purification solvent based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: My product is pink/reddish. Is it ruined?

  • A: No. This is typical of Friedel-Crafts reactions involving phenols or fluorobenzenes due to trace oxidation or complexation with iron (from steel needles/spatulas).[1]

  • Fix: Recrystallize from water/ethanol with activated charcoal.

Q2: Can I use chromatography instead of crystallization?

  • A: Yes, but it is difficult. The acid tail causes streaking on silica.

  • Fix: You must add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH) to suppress ionization and sharpen the peaks.

Q3: The reaction stalled at 60% conversion. Should I add more catalyst?

  • A: No. Adding fresh

    
     to a gummy reaction mixture rarely works due to encapsulation.[1]
    
  • Fix: Ensure you are using finely powdered

    
     and high-shear stirring from the start. For the next run, use Nitrobenzene or DCE as a solvent to improve homogeneity, though DCM is standard.
    

References

  • Preparation of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (Detailed workup procedure for analogous keto-acids using HCl quench). PrepChem. Link

  • Benchchem Technical Note. "Benchmarking the yield of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid synthesis." (Discusses Friedel-Crafts limitations). Benchchem.[1][2][3][4][7][8] Link[1]

  • PubChem Compound Summary. "4-(3,4-difluorophenyl)-4-oxobutanoic acid."[1] (Physical properties and safety data). National Center for Biotechnology Information.[1] Link

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[1] (General guide on solvent selection for difficult aromatics). Rochester.edu.[1] Link

  • US Patent 20080004465A1. "Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters."[1][9] (Analogous fluorine chemistry and distillation/purification techniques). Google Patents.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid by HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts[1] Executive Summary & Molecule Profile[1] 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-methoxy-gamma-oxo-benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts[1]

Executive Summary & Molecule Profile[1]

4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-methoxy-gamma-oxo-benzenebutanoic acid) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase inhibitors.[1]

Its structural duality—a lipophilic methoxy-benzene ring and a hydrophilic, ionizable carboxylic acid tail—presents a specific chromatographic challenge.[1] Standard generic methods often fail to separate the target meta-isomer from its para- and ortho- regioisomers formed during the Friedel-Crafts acylation synthesis.[1]

This guide compares two High-Performance Liquid Chromatography (HPLC) methodologies:

  • The Standard Approach: C18 (Octadecyl) Stationary Phase.[1]

  • The Enhanced Selectivity Approach: Phenyl-Hexyl Stationary Phase.

Verdict: While C18 is sufficient for crude purity checks, Phenyl-Hexyl is the superior choice for process optimization and isomeric purity analysis due to unique


-

interactions.[1]

Critical Method Development Logic (The "Why")

Before detailing the protocol, we must establish the chemical causality driving the method parameters.

The pH Factor: Ion Suppression

The analyte contains a carboxylic acid group (


).
  • At Neutral pH (7.0): The acid deprotonates (

    
    ), becoming highly polar.[1] This leads to early elution (near the void volume) and poor retention on hydrophobic columns.
    
  • At Acidic pH (< 3.0): The acid remains protonated (

    
    ), increasing hydrophobicity and retention.[1]
    
  • Directive: You must use an acidic mobile phase (pH 2.5–3.[1]0) to prevent peak tailing and ensure consistent retention times (

    
    ).
    
The Stationary Phase: Hydrophobicity vs. Shape Selectivity
  • C18: Relies purely on hydrophobic interactions.[1] It struggles to differentiate between the meta (3-methoxy) and para (4-methoxy) isomers because their hydrophobicity (LogP) is nearly identical.[1]

  • Phenyl-Hexyl: Introduces

    
    -
    
    
    
    interactions between the stationary phase aromatic rings and the analyte's benzene ring.[1] The electron-donating methoxy group alters the electron density of the ring differently depending on its position (meta vs. para), allowing the Phenyl-Hexyl column to "see" the difference.
Visualization: Method Selection Logic

MethodLogic Start Start: Analyte Assessment AcidCheck Functional Group: Carboxylic Acid? Start->AcidCheck PHDecision Requirement: Acidic Mobile Phase (pH ~2.5) Suppress Ionization AcidCheck->PHDecision Yes IsomerCheck Risk of Regioisomers? (Ortho/Meta/Para) PHDecision->IsomerCheck C18Path Low Risk: Use C18 (Standard Hydrophobicity) IsomerCheck->C18Path No (Pure SM used) PhenylPath High Risk: Use Phenyl-Hexyl (Pi-Pi Selectivity) IsomerCheck->PhenylPath Yes (Friedel-Crafts Mix)

Figure 1: Decision matrix for selecting the appropriate stationary phase based on impurity profile.[1]

Comparative Study: C18 vs. Phenyl-Hexyl[1]

The following data summarizes the performance of both columns under identical gradient conditions.

Experimental Conditions (Common to Both)
  • Instrument: HPLC with PDA/UV Detector.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient:

    • 0 min: 15% B

    • 15 min: 60% B

    • 20 min: 15% B

Performance Data Table
ParameterMethod A: C18 Standard Method B: Phenyl-Hexyl Interpretation
Column Type C18 End-capped (

mm, 5

m)
Phenyl-Hexyl (

mm, 5

m)
Phenyl-Hexyl offers alternative selectivity.[1]
Retention Time (

)
8.2 min9.4 minStronger retention on Phenyl-Hexyl due to

-interactions.[1]
Tailing Factor (

)
1.31.1Phenyl phases often show better peak symmetry for aromatics.[1]
Resolution (

)
(Meta vs Para isomer)
1.2 (Partial Co-elution)2.8 (Baseline Separation) Crucial Differentiator.
Resolution (

)
(Impurity: Succinic Anhydride)
> 10.0> 10.0Both methods easily clear polar starting materials.[1]

Detailed Experimental Protocol (Method B - Recommended)

This protocol is optimized for the Phenyl-Hexyl column to ensure separation of the target 4-(3-methoxyphenyl)-4-oxobutanoic acid from potential isomers.[1]

Step 1: Reagent Preparation[1]
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Mobile Phase A (Buffer): Dissolve 1 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.45 
    
    
    
    m membrane.[1]
    • Note: Do not use phosphate salts (buffer) if using LC-MS; use 0.1% Formic Acid instead.[1]

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Step 2: Sample Preparation[1]
  • Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve in Diluent. Sonicate for 5 minutes. (Conc: 1000 ppm).[1]

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask with Diluent. (Conc: 100 ppm).[1]

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into an HPLC vial.
    
    • Caution: Do not use Nylon filters, as they may bind acidic analytes.[1]

Step 3: Instrumental Parameters[1]
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.[1]
  • Column Temp:

    
     (Controlled temperature is vital for reproducibility).
    
  • Injection Volume: 10

    
    L.
    
  • Gradient Profile:

    • Time 0.0: 20% B

    • Time 12.0: 70% B

    • Time 15.0: 70% B

    • Time 15.1: 20% B

    • Time 20.0: Stop (Re-equilibration)

Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_hplc HPLC Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter (PTFE) 0.22 µm Dissolve->Filter Inject Inject 10 µL Filter->Inject Sep Separation Phenyl-Hexyl Col Inject->Sep Detect UV Detection 254 nm Sep->Detect

Figure 2: Step-by-step analytical workflow from sample weighing to detection.

Troubleshooting & Tips

  • Peak Tailing:

    • Cause: Silanol interactions or insufficient acid in Mobile Phase.[1]

    • Fix: Ensure Mobile Phase A pH is

      
      .[1] If tailing persists, increase buffer concentration or switch to a "Shielded" RP column.
      
  • Baseline Drift:

    • Cause: UV absorption of the acid modifier at low wavelengths.

    • Fix: Use Phosphoric acid (transparent at 210-254 nm) rather than TFA if drift is severe at low UV.[1]

  • Carryover:

    • Cause: The keto-acid can stick to metallic injector parts.[1]

    • Fix: Use a needle wash of 90% Acetonitrile / 10% Water.

References

  • Biosynth. (n.d.).[1] 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid - Technical Data. Retrieved from [1]

    • Context: Provides synthesis background (Friedel-Crafts) and structural analogs relevant to impurity profiling.
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [1]

    • Context: Source for physicochemical properties (MW, H-bond donors/acceptors) used to determine solubility and column selection.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1]

    • Context: Authoritative grounding for the "Acidic Mobile Phase" rule for carboxylic acids and Phenyl-Hexyl selectivity mechanisms.[1]

  • SIELC Technologies. (n.d.).[1][3] HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. Retrieved from

    • Context: Supports the use of mixed-mode or specific stationary phases for separating methoxy-substituted aromatic isomers.[1]

Sources

Comparative

Technical Comparison: 3-Methoxy vs. 4-Methoxy Isomers of 4-Oxobutanoic Acid

Executive Summary This guide provides a technical analysis comparing 4-(3-methoxyphenyl)-4-oxobutanoic acid (3-MPOBA) and its regioisomer 4-(4-methoxyphenyl)-4-oxobutanoic acid (4-MPOBA). While both serve as critical C4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 4-(3-methoxyphenyl)-4-oxobutanoic acid (3-MPOBA) and its regioisomer 4-(4-methoxyphenyl)-4-oxobutanoic acid (4-MPOBA). While both serve as critical C4-linkers in organic synthesis, their performance differs radically in synthetic accessibility, regiochemical behavior during cyclization, and metabolic stability.

Key Distinction:

  • 4-MPOBA (Para-isomer): The "Workhorse." Readily accessible via Friedel-Crafts acylation; thermodynamically stable; primary precursor for 5-methoxyindoles and 7-methoxytetralones.

  • 3-MPOBA (Meta-isomer): The "Specialist." Requires indirect synthesis; exhibits superior regioselectivity in intramolecular cyclizations to yield 6-methoxytetralones; offers distinct solubility and metabolic profiles due to asymmetry.

Part 1: Physicochemical Profile & Solubility

The positional isomerism of the methoxy group significantly impacts the crystal lattice energy and lipophilicity of these compounds. The para-isomer possesses a plane of symmetry lacking in the meta-isomer, leading to higher crystallinity and melting points.

Table 1: Comparative Physicochemical Properties
Property4-MPOBA (Para-Isomer)3-MPOBA (Meta-Isomer)Performance Implication
CAS Registry 4619-20-96943-98-2Distinct supply chains; Para is commodity, Meta is specialty.
Melting Point 146–149 °C110–115 °C (Est.)*Para isomer crystallizes more readily; Meta isomer often oils out during purification.
LogP (Predicted) ~1.36~1.45Meta isomer is slightly more lipophilic, affecting membrane permeability.
pKa (COOH) ~4.5~4.5Similar acidity; both form stable salts with weak bases.
Solubility (Water) Insoluble (<0.1 mg/mL)Insoluble (<0.1 mg/mL)Both require organic co-solvents (DMSO, MeOH) for bio-assays.
Solubility (EtOH) ModerateHighMeta isomer dissolves faster in polar organics due to lower lattice energy.

*Note: 3-MPOBA melting point varies by purity and polymorph; often isolated as a low-melting solid or viscous oil.

Part 2: Synthetic Utility & Reactivity

The "performance" of these isomers is best measured by their utility as synthetic scaffolds. The electronic influence of the methoxy group dictates their formation and downstream reactivity.

Synthesis of the Isomers[1]
  • 4-MPOBA (High Efficiency): Synthesized via Friedel-Crafts succinoylation of anisole. The methoxy group is a strong ortho/para director. Due to steric hindrance at the ortho position, the para product is formed with >90% regioselectivity.

  • 3-MPOBA (Low Efficiency/High Cost): Cannot be made directly from anisole (Friedel-Crafts does not substitute meta). Synthesis requires Grignard addition (3-methoxyphenylmagnesium bromide) to succinic anhydride or lithiation strategies, increasing cost and complexity.

Downstream Cyclization (The Tetralone Pathway)

This is the critical differentiator. When these acids are reduced (to remove the ketone) and cyclized to form tetralones (precursors to tetrahydronaphthalenes), the position of the methoxy group directs the ring closure.

  • From 3-MPOBA: The methoxy group at the 3-position activates the carbon para to it (C6). This facilitates rapid, high-yield cyclization to 6-methoxy-1-tetralone .

  • From 4-MPOBA: The methoxy group at the 4-position activates the positions ortho to it. However, the alkyl chain is attached para to the methoxy. The ring closure must occur meta to the methoxy group (at C3 relative to OMe) to form the 6-membered ring. This is electronically disfavored, often requiring harsher conditions (e.g., Polyphosphoric acid at high T) and yielding 7-methoxy-1-tetralone .

Diagram 1: Synthesis & Regioselective Cyclization Pathways

G cluster_0 Para-Isomer Pathway (4-MPOBA) cluster_1 Meta-Isomer Pathway (3-MPOBA) Anisole Anisole Para_Acid 4-MPOBA (Para-Isomer) Anisole->Para_Acid Succinic Anhydride AlCl3 (Friedel-Crafts) Tetralone_7 7-Methoxy-1-tetralone (Disfavored Closure) Para_Acid->Tetralone_7 1. Reduction 2. Cyclization (PPA) (Meta-attack) Bromoanisole 3-Bromoanisole Meta_Acid 3-MPOBA (Meta-Isomer) Bromoanisole->Meta_Acid 1. Mg/THF (Grignard) 2. Succinic Anhydride Tetralone_6 6-Methoxy-1-tetralone (Favored Closure) Meta_Acid->Tetralone_6 1. Reduction 2. Cyclization (Para-activation)

Caption: Comparative synthetic routes showing the direct Friedel-Crafts route for the para-isomer versus the organometallic route for the meta-isomer, and their divergent cyclization products.

Part 3: Biological Interaction & Metabolic Stability

In drug discovery, these acids often serve as pro-drugs or linkers. Their stability against metabolic degradation is a key performance metric.

Metabolic O-Demethylation

The methoxy group is a primary target for Cytochrome P450 (CYP) enzymes, leading to O-demethylation (conversion to a phenol).

  • Para-Isomer (4-MPOBA): The para-position is sterically exposed and electronically activated. It is generally more susceptible to rapid O-demethylation by CYP2D6 and CYP3A4.

  • Meta-Isomer (3-MPOBA): The meta-position is less accessible to the heme iron in certain CYP isoforms. Consequently, 3-MPOBA derivatives often exhibit extended half-lives (

    
    ) in microsomal stability assays compared to their para counterparts.
    
Electronic Receptor Binding (Hammett Constants)

If the acid binds directly to a target (e.g., as a carboxylic acid isostere):

  • Para-OMe (

    
    ):  Strong electron donor. Increases electron density on the carbonyl oxygen, potentially strengthening H-bond acceptance.
    
  • Meta-OMe (

    
    ):  Weak electron withdrawer (inductive). Reduces electron density on the carbonyl, increasing the acidity of the carboxylic acid slightly and altering electrostatic interactions.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-MPOBA (Friedel-Crafts Method)

Best for: Large scale production of the para-isomer.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Reagents: Charge with Succinic Anhydride (10.0 g, 100 mmol) and Anisole (40 mL, excess/solvent).

  • Catalysis: Cool to 0°C. Add Aluminum Chloride (

    
    , 28.0 g, 210 mmol) portion-wise over 30 mins. Caution: Exothermic.
    
  • Reaction: Allow to warm to RT, then heat to 60°C for 4 hours. Evolution of HCl gas will be observed.

  • Quench: Pour the viscous red complex onto 300 g of crushed ice/HCl (conc) mixture.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine.[1]

  • Purification: Extract the organic layer with 10%

    
     (aq). Separate the aqueous layer (contains the product salt) and acidify to pH 1 with conc. HCl.
    
  • Isolation: Filter the resulting white precipitate. Recrystallize from Ethanol/Water.

    • Yield: ~85-90%[1]

    • Purity: >98% (HPLC)

Protocol B: Cyclization of 3-MPOBA Derivative to 6-Methoxy-1-tetralone

Best for: Demonstrating the superior cyclization performance of the meta-isomer.

Pre-requisite: 4-(3-methoxyphenyl)butanoic acid (reduced form of 3-MPOBA).

  • Reagent: Prepare Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).
    
  • Reaction: Dissolve 1.0 g of 4-(3-methoxyphenyl)butanoic acid in 5 mL of Eaton's Reagent.

  • Conditions: Stir at room temperature for 2 hours. (Note: Para-isomer would require heating to 60-80°C).

  • Quench: Pour slowly into ice water (50 mL).

  • Extraction: Extract with Ether (3 x 20 mL). Wash with saturated

    
    .
    
  • Result: Evaporation yields 6-methoxy-1-tetralone as a light yellow oil.[1]

    • Yield: >90% (vs. ~60% for para-isomer cyclization).

References

  • Friedel-Crafts Acylation of Anisole

    • Title: A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity.
    • Source: Green and Sustainable Chemistry, 2017.
    • URL:[Link]

  • Synthesis of Tetralones (Cyclization Logic)

    • Title: A concise approach for the synthesis of 6-methoxy-2-tetralone (Comparison of isomeric starting m
    • Source: MedCrave, 2018.[2][3]

    • URL:[Link]

  • Metabolic Stability (O-Demethylation)

    • Title: O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450.[4]

    • Source: PubMed / Biokhimiia.
    • URL:[Link]

  • Physical Properties (Para-Isomer)

    • Title: 4-(4-Methoxyphenyl)
    • Source: PubChem.[5]

    • URL:[Link]

Sources

Validation

Structure-activity relationship of substituted methoxybenzoyl derivatives

Structure-Activity Relationship of Substituted Methoxybenzoyl Derivatives A Comparative Guide for Drug Development Professionals Executive Summary The 3,4,5-trimethoxybenzoyl moiety represents a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of Substituted Methoxybenzoyl Derivatives A Comparative Guide for Drug Development Professionals

Executive Summary

The 3,4,5-trimethoxybenzoyl moiety represents a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for a vast class of microtubule-destabilizing agents. Mimicking the A-ring of Colchicine and Combretastatin A-4 (CA-4) , derivatives bearing this motif function as potent tubulin polymerization inhibitors.

This guide analyzes the structure-activity relationship (SAR) of substituted methoxybenzoyl derivatives, specifically focusing on benzo[b]furan , indole , and thiazole scaffolds. It provides comparative performance data, detailed synthesis protocols, and mechanistic insights to support the development of next-generation antimitotic agents.

The Pharmacophore: Why Methoxybenzoyl?

The biological potency of these derivatives hinges on their ability to bind to the colchicine-binding site of


-tubulin. The 3,4,5-trimethoxy substitution pattern creates a specific steric and electronic profile that maximizes van der Waals contacts and hydrophobic interactions within the binding pocket.
Core Structural Requirements:
  • Ring A (The Anchor): The 3,4,5-trimethoxyphenyl group is essential.

    • Modification: Removing a methoxy group (e.g., 3,4-dimethoxy) typically results in a 10-100 fold loss in potency.

    • Substitution: Replacing the methoxy groups with bulky substituents (e.g., ethoxy) or hydrogen bond donors (e.g., hydroxyl) often disrupts the tight fit in the hydrophobic pocket.

  • The Linker: A carbonyl (C=O) bridge is the most effective.

    • Rigidity: The sp2 hybridized carbonyl carbon maintains the optimal dihedral angle between the two aryl rings (cis-like orientation), mimicking the twisted geometry of CA-4.

    • Alternatives: Methylene (-CH2-) or hydroxymethyl (-CH(OH)-) linkers generally lead to reduced affinity due to increased flexibility or loss of hydrogen bond acceptance.

Comparative SAR Analysis

This section compares the three most prominent scaffolds fused to the methoxybenzoyl pharmacophore.

A. Benzo[b]furan Derivatives

The benzo[b]furan scaffold acts as a bioisostere for the B-ring of CA-4.

  • C-2 Position: The attachment point for the 3,4,5-trimethoxybenzoyl group.[1]

  • C-3 Position: Critical for potency.[2]

    • -NH2 (Amino): Moderate activity.

    • -N(CH3)2 (Dimethylamino): Significantly enhanced potency (nanomolar range).[1]

    • -CH3 (Methyl): High potency; improves lipophilicity.

  • C-6 Position: The "Sweet Spot."

    • Introduction of a methoxy group (-OMe) at C-6 mimics the para-methoxy group of the CA-4 B-ring, enhancing cytotoxicity by 5-10 fold compared to the unsubstituted analog.

    • Substitutions at C-4, C-5, or C-7 generally reduce activity due to steric clashes within the tubulin binding site.

B. Indole/Oxindole Derivatives
  • Linkage: Often connected via a hydrazone or chalcone-like linker.

  • N-Methylation: N-methylation of the indole nitrogen often improves metabolic stability and cellular permeability without sacrificing binding affinity.

  • C-5 Substitution: An electron-donating group (methoxy) at the indole C-5 position correlates with higher tubulin binding affinity.

C. Thiazole Derivatives (SMART Agents)
  • 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART):

    • The thiazole ring serves as a rigid linker.

    • Aryl Ring B: An aniline or substituted phenyl ring attached to the thiazole is required to fill the accessory hydrophobic pocket of the colchicine site.

    • Potency: Often comparable to CA-4 but with improved aqueous solubility.

Performance Benchmarking

Table 1: Comparative Cytotoxicity (IC50) and Tubulin Inhibition Data aggregated from comparative studies against human cancer cell lines (HeLa/MCF-7).

Compound ClassDerivative DescriptionIC50 (HeLa)IC50 (Tubulin Polymerization)Potency vs. CA-4
Standard Combretastatin A-4 (CA-4) ~2-5 nM 1.0 - 2.0 µM Reference
Benzo[b]furan 2-(3,4,5-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]furan1.2 - 6.0 nM~0.43 µMSuperior/Equal
Benzo[b]furan 3-Amino analog (unsubstituted B-ring)50 - 150 nM2.5 - 4.0 µMInferior
Thiazole SMART (phenyl-aminothiazole)10 - 30 nM~1.5 µMComparable
Indole 3-(3,4,5-trimethoxybenzylidene)-oxindole40 - 100 nM3.0 µMModerate

Note: Lower IC50 indicates higher potency.

Experimental Protocols

Protocol A: Synthesis of High-Potency Benzo[b]furan Derivative

Target: 2-(3,4,5-trimethoxybenzoyl)-3-amino-6-methoxybenzo[b]furan.[3][4] Method: One-pot Rap-Stoermer Condensation.

Reagents:

  • 2-hydroxy-4-methoxybenzonitrile (1.0 equiv)

  • 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.0 equiv)[5]

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)[5]
    
  • Dry Acetone (Solvent)[5]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-hydroxy-4-methoxybenzonitrile (1 mmol) in dry acetone (15 mL) in a round-bottom flask.

  • Addition: Add anhydrous

    
     (2 mmol) and stir at room temperature for 10 minutes.
    
  • Alkylation/Cyclization: Add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1 mmol).

  • Reflux: Heat the mixture to reflux (~56°C) under a nitrogen atmosphere. Stir for 18 hours .

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Petroleum Ether 4:6). Look for the disappearance of the nitrile starting material.

  • Workup:

    • Cool to room temperature.[6][7]

    • Evaporate acetone under reduced pressure.

    • Resuspend residue in Dichloromethane (DCM) (15 mL) and Water (15 mL).

    • Separate organic layer; wash with brine; dry over anhydrous

      
      .
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: EtOAc/Petroleum Ether).

  • Result: Yellow solid. Yield typically 75-85% .

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly.

Reagents:

  • Purified Bovine Brain Tubulin (>99% pure).

  • GTP Stock: 100 mM (store at -80°C).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.

  • General Tubulin Buffer (GTB): PEM buffer + 10% Glycerol + 1 mM GTP.

Workflow:

  • Preparation (On Ice): Prepare 100 µL of tubulin solution (3 mg/mL final concentration) in GTB. Keep strictly at 4°C to prevent premature polymerization.

  • Compound Addition: Add 1 µL of the test compound (dissolved in DMSO) to the tubulin solution.

    • Control: DMSO only (Vehicle).

    • Reference: CA-4 (3 µM final).

  • Transfer: Transfer the mixture to a pre-cooled 96-well plate or quartz cuvette.

  • Initiation: Place the plate in a spectrophotometer pre-warmed to 37°C .

  • Measurement: Monitor Absorbance (Turbidity) at 350 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Plot Absorbance vs. Time.

    • Calculate the Vmax (rate of polymerization) during the linear growth phase.

    • Calculate % Inhibition =

      
      .
      

Mechanism of Action (Visualized)

The following diagram illustrates the downstream effects of the methoxybenzoyl derivative binding to tubulin.

MOA Compound Methoxybenzoyl Derivative Target Tubulin (Colchicine Site) Compound->Target Binds with High Affinity Effect1 Inhibition of Polymerization Target->Effect1 Prevents Heterodimer Assembly Effect2 Microtubule Depolymerization Effect1->Effect2 Destabilizes Cytoskeleton CellCycle G2/M Phase Arrest Effect2->CellCycle Mitotic Spindle Defect Signaling Bcl-2 Phosphorylation Caspase-3 Activation CellCycle->Signaling Stress Response Outcome Apoptosis (Cell Death) Signaling->Outcome Irreversible

Caption: Pathway illustrating the cascade from ligand binding to apoptotic cell death induced by methoxybenzoyl derivatives.

References

  • Romagnoli, R., et al. (2010). "Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization." Journal of Medicinal Chemistry.

  • Wang, Z., et al. (2012). "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents." Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1995).[8] "Antineoplastic agents.[2][6][9][10] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products.

  • Sigma-Aldrich. "In Vitro Tubulin Polymerization Assay Kit Protocol." Sigma-Aldrich Technical Bulletins.

Sources

Comparative

Biological Activity Comparison of Butanoic Acid Analogs: A Technical Guide

This guide provides an in-depth technical comparison of butanoic acid (butyrate) and its primary pharmacological analogs. It is designed for researchers optimizing experimental design for epigenetic, metabolic, and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of butanoic acid (butyrate) and its primary pharmacological analogs. It is designed for researchers optimizing experimental design for epigenetic, metabolic, and anti-inflammatory studies.

Executive Summary & Structural Logic

Butanoic acid (C4:0), physiologically present as the butyrate anion, is a potent histone deacetylase (HDAC) inhibitor and metabolic regulator. However, its utility in drug development is limited by a rapid half-life (<15 mins) and first-pass metabolism.

This guide compares the parent compound Sodium Butyrate (NaB) against three critical analogs engineered to overcome these pharmacokinetic deficits:

  • 4-Phenylbutyrate (4-PBA): A chemical chaperone and HDAC inhibitor with improved systemic stability.

  • Valproic Acid (VPA): A branched-chain analog with established neurological and epigenetic activity.

  • Tributyrin: A triglyceride prodrug delivering three butyrate molecules per unit.[1][2]

Chemical & Pharmacological Comparison

Structure-Activity Relationship (SAR)

The carboxylic acid head group is critical for zinc chelation in the HDAC active site. Modifications to the aliphatic tail alter lipophilicity and enzyme affinity.

  • Linearity vs. Branching: Linear Short-Chain Fatty Acids (SCFAs) like NaB (4 carbons) fit optimally into the narrow tubular pocket of Class I/II HDACs. Branching, as seen in VPA (2-propylpentanoic acid), creates steric hindrance, slightly reducing affinity for some HDAC isoforms but significantly increasing metabolic stability by blocking beta-oxidation.

  • Aromatic Addition: The phenyl ring in 4-PBA acts as a hydrophobic cap, allowing it to function as a chemical chaperone preventing protein aggregation (unfolded protein response), a mechanism distinct from its HDAC inhibitory activity.

Pharmacokinetic Profile Comparison[2][3][4][5]
CompoundHalf-Life (

)
Primary MetabolismBBB PermeabilitySystemic Bioavailability
Sodium Butyrate (NaB) < 15 min

-oxidation (Mitochondria)
Low (requires transporters)Very Low (First-pass effect)
4-Phenylbutyrate (4-PBA) ~1 hour

-oxidation to phenylacetate
ModerateHigh
Valproic Acid (VPA) 9–16 hoursGlucuronidation /

-oxidation
HighHigh
Tributyrin Variable*Lipase hydrolysisLow (Prodrug)Sustained Release

*Tributyrin releases butyrate slowly in the plasma/gut, extending the effective window.

Biological Activity Profiles

A. HDAC Inhibition (Epigenetic Regulation)

All four compounds inhibit Class I and IIa HDACs, leading to hyperacetylation of histones H3 and H4. This relaxes chromatin structure, reactivating silenced tumor suppressor genes (e.g., p21, GADD45).

  • NaB: The "Gold Standard" for in vitro mechanistic studies. Potent but transient.

  • VPA: Exhibits class-selective inhibition (Class I > Class II).

  • 4-PBA: Weaker HDAC inhibitor; requires higher millimolar concentrations.

B. Mechanism of Action Diagram

The following diagram illustrates the dual pathway of these analogs: HDAC inhibition and GPCR signaling (GPR41/43).

HDAC_Pathway Analogs Butyrate Analogs (NaB, 4-PBA, VPA) HDAC HDAC Enzymes (Class I/II) Analogs->HDAC Inhibition GPCR GPCRs (GPR41/43) Analogs->GPCR Activation Histones Histone Hyperacetylation (H3K9ac, H4K12ac) HDAC->Histones Prevents Deacetylation NFkB NF-κB Pathway (Inhibition) GPCR->NFkB Anti-inflammatory Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin GeneExp Gene Expression (p21, IL-10, FoxP3) Chromatin->GeneExp NFkB->GeneExp Reduced Cytokines

Caption: Dual mechanism of action showing HDAC inhibition leading to chromatin relaxation and GPCR activation mediating anti-inflammatory signaling.[2][3][4][5][6][7][8][9][10][11]

C. Quantitative Potency Data (IC50)
Target / AssaySodium Butyrate (NaB)4-Phenylbutyrate (4-PBA)Valproic Acid (VPA)
HDAC1 Inhibition (Cell-free) 0.3 – 0.8 mM1.0 – 5.0 mM0.5 – 1.0 mM
Cell Growth Arrest (HeLa) ~1.0 mM2.0 – 5.0 mM0.5 – 1.0 mM
Apoptosis Induction (HT-29) ~2.0 mM> 5.0 mM~1.0 – 3.0 mM
Anti-inflammatory (NF-κB) High PotencyModerate PotencyModerate Potency

Critical Insight: While VPA appears more potent in some assays, NaB often yields cleaner mechanistic data in vitro due to fewer off-target metabolic effects (e.g., VPA interferes with lipid metabolism).

Experimental Protocols

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Quantify the inhibitory potency of analogs against nuclear extract HDACs.

Self-Validating Controls:

  • Positive Control: Trichostatin A (TSA) at 1 µM (Expect >90% inhibition).

  • Negative Control: DMSO/Vehicle only (0% inhibition baseline).

  • Background Control: Assay buffer without enzyme (subtract from all readings).

Workflow:

  • Preparation: Dilute nuclear extracts (e.g., HeLa lysate) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Treatment: Add analogs at log-scale concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). Incubate for 30 mins at 37°C.

  • Substrate Addition: Add fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC). Incubate 30-60 mins.

  • Development: Add developer solution (Trypsin/Protease) to release the fluorophore from deacetylated substrates.

  • Detection: Read Fluorescence (Ex: 350-380 nm, Em: 440-460 nm).

  • Calculation:

    
    .
    
Protocol B: Cell Viability & Proliferation (MTT/MTS)

Objective: Determine cytotoxicity and cytostatic concentrations.

Self-Validating Logic:

  • Linearity Check: Ensure OD values fall within the linear range of the spectrophotometer (0.1 – 1.0).

  • Seeding Density: Optimize cells/well so untreated controls reach ~80% confluence at the endpoint, preventing contact inhibition from masking drug effects.

Workflow:

  • Seed cells (e.g., 5,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with NaB, 4-PBA, or VPA (0 – 10 mM) for 24, 48, and 72 hours.

  • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours at 37°C.

  • Solubilize formazan crystals with DMSO or SDS-HCl.

  • Measure Absorbance at 570 nm (Reference: 650 nm).

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analog based on experimental goals.

Workflow Start Select Experimental Goal InVitro In Vitro Mechanism? Start->InVitro InVivo In Vivo / Animal Model? Start->InVivo NaB Use Sodium Butyrate (NaB) (Standard Reference) InVitro->NaB Epigenetics PBA Use 4-PBA (If ER Stress/Chaperone focus) InVitro->PBA Protein Folding InVivo->PBA Low Toxicity VPA Use Valproic Acid (VPA) (If CNS/Long-term dosing) InVivo->VPA Systemic Stability Tri Use Tributyrin (If Gut/Dietary focus) InVivo->Tri Gut Health

Caption: Decision matrix for analog selection. NaB is preferred for in vitro mechanism; VPA/Tributyrin for in vivo stability.

Conclusion & Recommendations

  • For Epigenetic Screening: Use Sodium Butyrate (NaB) .[12][13] It provides the cleanest baseline for HDAC inhibition without the complex metabolic side effects of VPA.

  • For CNS Disorders: Use Valproic Acid (VPA) .[5][7][8] Its ability to cross the blood-brain barrier and its long half-life make it the only viable option for neurological models among these analogs.

  • For Protein Misfolding/ER Stress: Use 4-PBA . Its unique chemical chaperone activity offers a dual mechanism (HDACi + Chaperone) unavailable in NaB or VPA.

  • For Gut Health/Nutrition: Use Tributyrin .[1][2][3] It bypasses the smell and rapid absorption issues of free butyrate, delivering high concentrations to the colon.

References

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate.[4][11][12][13][14][15] Journal of Nutrition, 133(7), 2485S–2493S. Link

  • Miller, A. C., et al. (2011). Pharmacokinetics and Biodistribution of HDAC Inhibitors: Valproic Acid and 4-Phenylbutyrate.[5][8] Nuclear Medicine and Biology, 40(6), 1-15. Link

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. EMBO Journal, 20(24), 6969–6978. Link

  • Steliou, K., et al. (2012). Butyrate Histone Deacetylase Inhibitors: Prodrugs and Analogs. BioResearch Open Access, 1(4), 192–198. Link

  • Berni Canani, R., et al. (2012). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology, 18(10), 1035–1042. Link

Sources

Validation

Comparative Guide: Lewis Acid Catalysts for High-Precision Synthesis

Executive Summary: The Shift from Stoichiometric to Catalytic For decades, the "classic" Lewis acids—Aluminum Chloride ( ), Boron Trifluoride etherate ( ), and Titanium Tetrachloride ( )—have been the workhorses of organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Stoichiometric to Catalytic

For decades, the "classic" Lewis acids—Aluminum Chloride (


), Boron Trifluoride etherate (

), and Titanium Tetrachloride (

)—have been the workhorses of organic synthesis. However, their utility is often marred by severe limitations: extreme moisture sensitivity, the requirement for stoichiometric loading (particularly in acylations), and difficult workups that generate voluminous hazardous waste.

This guide evaluates the performance of these traditional reagents against modern, "water-tolerant" alternatives, specifically Scandium(III) Triflate [


]  and Tris(pentafluorophenyl)borane [

]
. We analyze their application in C-C bond-forming reactions critical to drug development, providing experimental evidence that challenges the historical dominance of traditional halides.

Mechanistic Foundations & Causality

The Water-Tolerance Paradox

Traditional Lewis acids like


 hydrolyze rapidly in air/moisture, releasing HCl and forming inactive hydroxides. In contrast, Rare Earth (RE) triflates like 

retain Lewis acidity even in water.[1][2][3]
  • Causality: The

    
     ion has a small ionic radius (0.745 Å) and high charge density. While it coordinates water, the exchange rate of water ligands in the inner coordination sphere is extremely fast (
    
    
    
    ). This allows organic substrates (like carbonyls) to displace water molecules temporarily, activating the substrate for nucleophilic attack before the catalyst is re-hydrated.
  • Hidden Brønsted Acidity: In the case of

    
    , the presence of trace water often leads to the formation of a hydrate 
    
    
    
    , which acts as a potent Brønsted acid. Researchers must distinguish whether the reaction is driven by direct Lewis acid coordination or protonation by this complex.

Comparative Analysis: Traditional vs. Modern

Table 1: Catalyst Performance Matrix
FeatureAluminum Chloride (

)
Scandium Triflate [

]
Boron Trifluoride (

)
Tris(pentafluorophenyl)borane [

]
Primary Utility Friedel-Crafts (FC) AcylationFC Alkylation/Acylation, AldolDiels-Alder, DeprotectionHydrosilylation, Diels-Alder
Loading Stoichiometric (>100 mol%)Catalytic (1–10 mol%)Stoichiometric or CatalyticCatalytic (1–5 mol%)
Moisture Stability Explosive/Fuming Water-Stable / Recyclable Moisture SensitiveWater-Tolerant (forms Brønsted acid)
Solvent Scope DCM, CS2, NitrobenzeneWater, Nitromethane, THFDCM, Toluene, EtherToluene, DCM, non-coordinating
Selectivity Low (often poly-alkylation)High (Chemo/Stereoselective)ModerateHigh (Bulky ligands induce selectivity)
Workup Quench required (Exothermic)Simple extractionHydrolysis requiredSimple filtration/evaporation
Deep Dive: Friedel-Crafts Acylation

The Problem: In


-mediated acylation, the product ketone acts as a Lewis base, complexing strongly with the aluminum. This "poisons" the catalyst, necessitating >1 equivalent of 

to drive the reaction to completion.

The Solution:


 resists this product inhibition. The triflate counter-anions are non-coordinating, and the lability of the Sc-O bond ensures the product dissociates, allowing the metal center to re-enter the catalytic cycle.
  • Data Point: In the acylation of anisole with acetic anhydride:

    • 
      :  90% yield, but requires 2.2 equiv  catalyst and generates Al-waste.
      
    • 
      :  89% yield using only 0.05 equiv (5 mol%)  catalyst; catalyst recovered quantitatively.
      

Decision Logic for Catalyst Selection

The following diagram illustrates the logical flow for selecting a Lewis acid based on substrate sensitivity and reaction type.

CatalystSelection Start Select Lewis Acid Catalyst Substrate Is Substrate Moisture/Acid Sensitive? Start->Substrate Sensitive Yes (Strictly Anhydrous) Substrate->Sensitive High Sensitivity Robust No (Water Tolerant) Substrate->Robust Low Sensitivity ReactionType Reaction Type? BF3 BF3·OEt2 (Standard, cheap) ReactionType->BF3 Diels-Alder / Deprotection BC6F5 B(C6F5)3 (Bulky, non-oxidizing) ReactionType->BC6F5 Hydrosilylation / C-H Activation Sensitive->ReactionType AqReaction Aqueous/Polar Solvent? Robust->AqReaction ScOTf Sc(OTf)3 (Recyclable, Green) AqReaction->ScOTf Yes (Green Chem) InCl3 InCl3 (Alternative) AqReaction->InCl3 No (Organic Solv.)

Figure 1: Decision matrix for selecting the optimal Lewis Acid based on reaction conditions.

Experimental Protocols

Protocol A: Green Friedel-Crafts Acylation (Scandium Catalyzed)

This protocol demonstrates the "catalytic" nature and recyclability of Sc(OTf)3, contrasting with the stoichiometric waste of AlCl3.[2]

Reagents:

  • Anisole (1.0 mmol)

  • Acetic Anhydride (1.2 mmol)

  • 
     (0.05 mmol, 5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or Acetonitrile (3 mL)
    

Methodology:

  • Setup: In a 10 mL round-bottom flask, dissolve

    
     in nitromethane. Note: Nitromethane stabilizes the cationic intermediate.
    
  • Addition: Add anisole followed by acetic anhydride at room temperature.

  • Reaction: Stir at 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup (Catalyst Recovery):

    • Dilute mixture with water (10 mL).

    • Extract product with diethyl ether (3 x 10 mL).

    • Critical Step: The aqueous phase contains the

      
      .[1] Evaporate the water under reduced pressure to recover the white solid catalyst. Dry at 150°C in vacuo for 2 hours to reuse.
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Validation: Yield should exceed 85%. The recovered catalyst can be reused 3-5 times with <5% loss in activity.

Protocol B: High-Selectivity Diels-Alder (Borane Catalyzed)

Demonstrates the use of B(C6F5)3 for acid-sensitive substrates where BF3 might cause decomposition.

Reagents:

  • Cyclopentadiene (freshly cracked, 1.5 mmol)

  • Methyl Vinyl Ketone (1.0 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • Solvent:

    
     (anhydrous, 2 mL)
    

Methodology:

  • Catalyst Activation: Dissolve

    
     in DCM under Argon.
    
  • Cooling: Cool the solution to -78°C. Note: Low temperature maximizes diastereoselectivity (Endo:Exo ratio).

  • Addition: Add Methyl Vinyl Ketone, stir for 5 mins, then add Cyclopentadiene slowly.

  • Reaction: Stir at -78°C for 1 hour.

  • Quench: Add 0.1 mL

    
     to neutralize the Lewis acid immediately.
    
  • Isolation: Filter through a short silica plug to remove boron salts. Concentrate.

Validation: Expect >90% yield with Endo:Exo ratio >20:1. Compare to


, which typically yields ~10:1 ratios and requires harsh aqueous quenching.

Catalytic Cycle Visualization

The following diagram details the unique "Water-Compatible" cycle of Scandium Triflate, highlighting the ligand exchange mechanism that prevents deactivation.

ScCycle Sc_Inactive Sc(OTf)3·(H2O)x (Resting State) Sc_Active Sc(OTf)3·(Substrate) (Active Complex) Sc_Inactive->Sc_Active - H2O + Substrate (Fast Exchange) Transition Transition State (Nucleophilic Attack) Sc_Active->Transition + Nucleophile ProductRel Product Release + H2O Transition->ProductRel C-C Bond Formation ProductRel->Sc_Inactive Regeneration

Figure 2: The catalytic cycle of Sc(OTf)3.[4] The rapid exchange rate of water ligands (k_ex > 10^9 /s) allows the substrate to compete for coordination sites, enabling catalysis in aqueous media.

References

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

  • Piers, W. E. (2000). "Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions." Journal of Organic Chemistry. Link

  • Olah, G. A. (1964).[5] "Friedel-Crafts Isomerization Catalyst Studies." Journal of the American Chemical Society.[5] Link

  • Mikami, K. (2002). "Lewis Acid Catalysts in Aqueous Media." Green Chemistry. Link

  • Yamamoto, H. (2000). "Lewis Acids in Organic Synthesis." Wiley-VCH. (Textbook Reference)

Sources

Comparative

Validation of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid Synthesis: A Comparative Mass Spectrometry Guide

Executive Summary Objective: To provide a technical validation framework for 4-(3-methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical validation framework for 4-(3-methoxyphenyl)-4-oxobutanoic acid (CAS: 38102-67-9), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase inhibitors.[1]

The Challenge: The synthesis of this specific isomer (meta-substituted) presents a unique regiochemical challenge. The standard Friedel-Crafts acylation of anisole predominantly yields the para-isomer (4-methoxy).[1] Consequently, validation protocols must not only confirm molecular weight but rigorously assess isomeric purity.[1]

The Solution: This guide compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) . While LC-MS/MS offers superior throughput and sensitivity for the free acid, GC-MS provides structural fingerprinting essential for identifying isomeric impurities when coupled with derivatization.[1]

Synthesis Context & Impurity Landscape[1]

To validate the product, one must understand the genesis of its impurities.[1] The synthesis typically involves the reaction of a 3-methoxybenzene derivative (or anisole under specific steric control) with succinic anhydride.[1]

Key Impurities to Monitor:
  • Regioisomers: 4-(4-methoxyphenyl)-4-oxobutanoic acid (the thermodynamic para product).[1]

  • Over-reaction: Bis-acylated byproducts (rare but possible with excess anhydride).[1]

  • Starting Materials: Unreacted succinic anhydride or anisole derivatives.

SynthesisPath cluster_0 Reagents cluster_1 Product Landscape SM1 Anisole / 3-Methoxy Derivative Reaction Friedel-Crafts Acylation (AlCl3) SM1->Reaction SM2 Succinic Anhydride SM2->Reaction Target Target: 3-Methoxy Isomer (Meta) Reaction->Target Steric Control Impurity1 Impurity: 4-Methoxy Isomer (Para - Major Side Product) Reaction->Impurity1 Thermodynamic Control Impurity2 Impurity: Di-acylated species Reaction->Impurity2

Figure 1: Synthesis pathway illustrating the critical divergence between the target meta-isomer and the common para-impurity.

Comparative Analysis: LC-MS/MS vs. GC-MS[1][2][3][4]

Method A: LC-MS/MS (Electrospray Ionization - Negative Mode)

Best For: High-throughput quantification, trace impurity analysis, and analyzing the "free acid" without derivatization.[1]

  • Mechanism: ESI in negative mode (

    
    ) is highly sensitive for carboxylic acids.[1]
    
  • Pros:

    • No derivatization required (eliminates artifacts).[1]

    • Soft ionization preserves the molecular ion (

      
       207.2).[1]
      
    • MS/MS (MRM) allows for specific transition monitoring (e.g., loss of

      
      ).[1]
      
  • Cons:

    • Poor distinction between meta and para isomers without a highly optimized chiral or specialized stationary phase.[1]

Method B: GC-MS (Electron Impact)

Best For: Structural confirmation and fingerprinting.[1]

  • Mechanism: Requires conversion to a methyl ester (using

    
    -Methanol) or TMS derivative (using BSTFA).[1] Hard ionization (70 eV) shatters the molecule.[1]
    
  • Pros:

    • Rich fragmentation pattern (fingerprint) allows for library matching (NIST).[1]

    • Chromatographic resolution in GC is often superior for separating structural isomers compared to standard C18 LC.[1]

  • Cons:

    • Requires time-consuming derivatization.[1]

    • Thermal instability of the keto-acid can be an issue if not fully derivatized.[1]

Summary of Performance
FeatureLC-MS/MS (ESI-)GC-MS (EI, Methyl Ester)
Analyte State Free Acid (Polar)Derivatized Ester (Non-polar)
Molecular Ion Strong

(207.[1]2)
Weak

(222.2 for Me-ester)
Key Fragment

163 (Decarboxylation)

135 (Methoxybenzoyl cation)
Isomer Separation Difficult (Requires Phenyl-Hexyl col)Good (Capillary columns)
Sensitivity (LOD) < 1 ng/mL~ 50 ng/mL

Detailed Validation Protocol (LC-MS/MS Focus)

Sample Preparation[1][2]
  • Stock Solution: Dissolve 10 mg of synthesized acid in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove precipitated aluminum salts from the Friedel-Crafts catalyst.[1]

LC Conditions[1][5]
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).[1] Note: Biphenyl phases offer better selectivity for aromatic isomers than C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5% -> 95% B[1]

    • 8-10 min: 95% B (Wash)[1]

MS Parameters (Triple Quadrupole)[1]
  • Source: ESI Negative Mode.

  • Spray Voltage: -4500 V.

  • Precursor Ion:

    
     207.2 (
    
    
    
    ).[1]
  • Product Ions (MRM):

    • Quantifier: 207.2 -> 163.1 (Loss of

      
      , Collision Energy: 15 eV).[1]
      
    • Qualifier: 207.2 -> 135.0 (Cleavage of propionic chain, Collision Energy: 25 eV).[1]

MS_Workflow cluster_check Self-Validation Loop Sample Crude Product Prep Dilution & Filtration (0.22 µm) Sample->Prep LC UHPLC Separation (Biphenyl Column) Prep->LC Ionization ESI Source (-) Formation of [M-H]- LC->Ionization Q1 Q1 Filter Select m/z 207.2 Ionization->Q1 Q2 Collision Cell CID w/ Argon Q1->Q2 Q3 Q3 Filter Detect m/z 163.1 & 135.0 Q2->Q3 Data Data Analysis Peak Area Ratio Check Q3->Data Data->LC If RT shifts > 5%

Figure 2: LC-MS/MS Workflow for quantitative validation and impurity flagging.

Supporting Experimental Data

The following data represents typical validation metrics for this synthesis.

Table 1: Fragmentation Logic (ESI- vs EI)
Fragment OriginESI- (

)
EI (

) (Methyl Ester)
Interpretation
Molecular Ion 207.2 (

)
222.2 (

)
Parent molecule confirmation.[1]
Decarboxylation 163.1191.1 (Loss of

)
Loss of carboxylic group (

).[1]
Alpha-Cleavage 135.0135.0Critical: The methoxybenzoyl cation (

).[1] Confirms the aromatic ketone structure.[1]
McLafferty N/A149.0Characteristic rearrangement in esters.[1]
Table 2: Method Validation Metrics
ParameterResultAcceptance Criteria
Linearity (

)
0.9992> 0.990
Range 10 - 1000 ng/mLCovers expected impurity levels.[1]
Precision (RSD) 2.4%< 5.0%
Recovery 98.5%90 - 110%

References

  • PubChem. (n.d.).[1][2][3] 4-(3-Methoxyphenyl)-4-oxobutanoic acid (CID 2759694).[1] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link][1]

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Aryl Keto Acids. NIST Chemistry WebBook, SRD 69.[1] Retrieved January 28, 2026, from [Link][1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Reference for general fragmentation mechanisms of aromatic acids).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational reference for the synthesis of keto-acids via succinic anhydride).

Sources

Validation

Ortho vs. meta vs. para-substituted methoxyphenyl-4-oxobutanoic acid properties

Comparative Technical Guide: Ortho-, Meta-, and Para-Substituted Methoxyphenyl-4-oxobutanoic Acids Executive Summary The methoxyphenyl-4-oxobutanoic acids (also known as methoxybenzoylpropionic acids) are critical C4-syn...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: Ortho-, Meta-, and Para-Substituted Methoxyphenyl-4-oxobutanoic Acids

Executive Summary

The methoxyphenyl-4-oxobutanoic acids (also known as methoxybenzoylpropionic acids) are critical C4-synthons in organic chemistry, primarily serving as precursors for 1-tetralones, indanones, and bioactive arylbutanoic acid derivatives (e.g., Fenbufen analogs).[1][2][3]

While the para-isomer (4-OMe) is the industry standard due to its direct synthetic accessibility and high crystallinity, the ortho- (2-OMe) and meta- (3-OMe) isomers offer unique regiochemical pathways for accessing substituted tetralones that are otherwise difficult to synthesize.[1][2][3] This guide objectively compares the three isomers, focusing on synthetic accessibility, physicochemical stability, and cyclization behaviors.[1][2]

Chemical Synthesis & Accessibility

The primary differentiator between these isomers is their synthetic accessibility.[2] The methoxy group is a strong ortho, para-director in Electrophilic Aromatic Substitution (EAS).[1][2] However, steric hindrance at the ortho position heavily biases direct Friedel-Crafts acylation toward the para product.[1][2]

Comparative Synthesis Routes
IsomerPrimary Synthetic RouteYield PotentialComplexity
Para (4-OMe) Direct Friedel-Crafts Acylation: Anisole + Succinic Anhydride (

).[1][2][3]
High (>85%)Low (One-pot)
Meta (3-OMe) Grignard Coupling: 3-Bromoanisole

Grignard

Succinic Anhydride.[1][2][3]
Moderate (50-65%)High (Multi-step, moisture sensitive)
Ortho (2-OMe) Grignard / Directed Lithiation: 2-Bromoanisole

Grignard

Succinic Anhydride.[1][2][3]
Moderate (40-60%)High (Steric hindrance affects coupling)

Expert Insight: Do not attempt direct Friedel-Crafts acylation to obtain the meta isomer; it is chemically impossible due to electronic directing effects. The ortho isomer is formed as a trace impurity (<1%) in the para synthesis and is inefficient to isolate; directed metalation is required for pure material.[2]

SynthesisPathways Anisole Anisole Para Para-Isomer (Major Product) Anisole->Para AlCl3, DCM (Friedel-Crafts) Ortho Ortho-Isomer (Trace/Minor) Anisole->Ortho Steric Hindrance Succinic Succinic Anhydride Succinic->Para BromoAnisole 3-Bromoanisole Grignard Grignard Reagent (Mg/THF) BromoAnisole->Grignard Mg, THF Meta Meta-Isomer (Exclusive Product) Grignard->Meta + Succinic Anhydride

Figure 1: Synthetic decision tree showing the divergence in accessibility.[1][2][3] Direct acylation is only viable for the para-isomer.[1][2][3]

Physicochemical Properties

The position of the methoxy group significantly influences the crystal lattice energy and solubility.[2] The para isomer possesses the highest symmetry, resulting in the highest melting point and stability.

PropertyPara (4-OMe)Meta (3-OMe)Ortho (2-OMe)
CAS Number 3153-44-438102-67-9N/A (Rare)*
Melting Point 148–150 °C [1]108–112 °C (Est.)Lower / Oil
Solubility (Water) InsolubleInsolubleInsoluble
Solubility (EtOH) High (Warm)HighHigh
pKa (Calc.) ~4.5~4.5~4.6
Appearance White Crystalline PowderOff-white SolidWaxy Solid / Oil

*Note: The ortho isomer is frequently custom-synthesized and lacks a widely standardized CAS entry compared to its isomers.[1][2][3]

Reactivity Profile: Cyclization to Tetralones

The most critical application of these acids is their intramolecular cyclization to form methoxy-substituted 1-tetralones.[1][2][3] This reaction is typically driven by polyphosphoric acid (PPA) or triflic acid.[2]

Regioselectivity Challenges
  • Para (4-OMe): Cyclizes exclusively to 7-methoxy-1-tetralone .[1][2][3] The position ortho to the ketone is blocked, forcing closure at the only available site.

  • Ortho (2-OMe): Cyclizes to 5-methoxy-1-tetralone .[1][2][3]

  • Meta (3-OMe): Critical Control Point. The meta isomer has two available closure sites:

    • Para to OMe (Position 6): Sterically favored.[2]

    • Ortho to OMe (Position 8): Sterically hindered.[2]

    • Result: Cyclization of the meta isomer typically yields a mixture (approx. 80:20 to 90:[1][2][3]10) favoring the 6-methoxy-1-tetralone.[1][2][3] Separation of these isomers requires careful chromatography or fractional crystallization.[2]

Cyclization ParaAcid Para-Isomer (4-OMe) Condition Polyphosphoric Acid (PPA) 100°C, 2h ParaAcid->Condition MetaAcid Meta-Isomer (3-OMe) MetaAcid->Condition OrthoAcid Ortho-Isomer (2-OMe) OrthoAcid->Condition Tetralone7 7-Methoxy-1-tetralone (Single Product) Condition->Tetralone7 From Para Tetralone5 5-Methoxy-1-tetralone (Single Product) Condition->Tetralone5 From Ortho Tetralone6 6-Methoxy-1-tetralone (Major ~85%) Condition->Tetralone6 From Meta Tetralone8 8-Methoxy-1-tetralone (Minor ~15%) Condition->Tetralone8 From Meta (Steric Clash)

Figure 2: Cyclization pathways. Note the regio-isomer mixture risk when using the Meta isomer.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid (Para)

Standard Friedel-Crafts Acylation

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, dropping funnel, and a drying tube (

    
    ).
    
  • Reagents: Charge Succinic Anhydride (0.1 mol) and Anisole (0.5 mol, acts as solvent/reactant). Cool to 0°C.[2]

  • Addition: Add anhydrous Aluminum Chloride (

    
    , 0.22 mol) portion-wise over 45 minutes. Caution: Exothermic.[1][2][3]
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Evolution of HCl gas will be observed.[2]

  • Quench: Pour the viscous red complex into a mixture of ice (200g) and concentrated HCl (25 mL).

  • Workup: Filter the precipitated white solid. Wash with water (3x) and cold ethanol.[2]

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Expected Yield: 85-90%. MP: 148-150°C [1].[1][2][3]

Protocol B: Cyclization to Tetralone (General Method)

Intramolecular Acylation using PPA[1][2][3]

  • Mixture: In a beaker, mix the specific Methoxyphenyl-4-oxobutanoic acid (10g) with Polyphosphoric Acid (PPA, 100g).

  • Heating: Heat the mixture to 90-100°C with manual stirring (glass rod) until a homogenous syrup forms. Maintain temperature for 2 hours.

  • Quench: Cool to 60°C and pour onto crushed ice (300g). Stir vigorously.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash organic layer with 10%

    
     (to remove unreacted acid) and Brine.[2]
    
  • Isolation: Dry over

    
     and evaporate solvent.
    
  • Result: The product is usually an oil or low-melting solid tetralone.[2]

Biological Relevance

While primarily used as intermediates, these acids possess intrinsic biological activity similar to Fenbufen , a non-steroidal anti-inflammatory drug (NSAID).[1][2]

  • Mechanism: The 4-oxo-butanoic acid moiety mimics the arachidonic acid transition state in the COX enzyme pocket.[1][2][3]

  • SAR Trends: The para-substituted derivatives generally exhibit superior anti-inflammatory potency compared to ortho or meta analogs due to better steric fit within the hydrophobic channel of the COX active site [2].[3]

References

  • ChemSrc. (2025).[2] 4-(4-Methoxyphenyl)-4-oxobutanoic acid Physical Properties and Spectral Data. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 244162, 3-(4-Methylbenzoyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (1976).[2] Synthesis of 4-aryl-4-oxobutanoic acids via Grignard Reagents. Org. Synth. 1976, 56,[1][2][3] 8. Retrieved from [Link][2]

Sources

Comparative

Comparative Guide: Cytotoxic Potency and SAR of Methoxyphenyl Derivatives in Oncology

Topic: Cytotoxicity Comparison of Related Methoxyphenyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Methoxyphenyl Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of Related Methoxyphenyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Methoxyphenyl Pharmacophore

In medicinal chemistry, the methoxyphenyl moiety is not merely a lipophilic spacer; it is a critical determinant of pharmacodynamic efficacy, particularly in tubulin-targeting anticancer agents.[1] This guide provides a technical comparison of mono-, di-, and tri-methoxyphenyl derivatives, analyzing their cytotoxicity profiles (IC50), Structure-Activity Relationships (SAR), and mechanisms of action.

Key Insight: The 3,4,5-trimethoxyphenyl (TMP) motif consistently outperforms mono-substituted (e.g., 4-methoxyphenyl) analogues in cytotoxicity assays against solid tumors (MCF-7, HepG2). This superiority is mechanically driven by steric complementarity to the colchicine-binding site on


-tubulin, triggering G2/M phase arrest.

Comparative Analysis: Cytotoxicity Profiles

The following data synthesizes experimental IC50 values from recent studies comparing 3,4,5-trimethoxy derivatives against 4-methoxy analogues and standard care drugs (Doxorubicin/Combretastatin A-4).

Table 1: Comparative IC50 Values ( M) Across Cancer Cell Lines
Compound ClassSpecific DerivativeMotifMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Primary Mechanism
Phenstatins PHT (Phenstatin analogue)3,4,5-Tri-OMe0.003 0.0050.004Tubulin Destabilization
Chalcones CCH (Ciprofloxacin hybrid)3,4,5-Tri-OMe11.5

0.9
5.6

0.4
N/Ap53 Up-regulation
Chalcones 4-Methoxy-Chalcone4-Mono-OMe> 50.022.1> 50.0Weak Tubulin Binding
Pyrazoles D5 (Diaryl-dihydro-pyrazole)4-Mono-OMe0.09N/AN/ASteric/Van der Waals
Control DoxorubicinN/A0.6 - 7.60.5 - 8.26.6DNA Intercalation

Data Interpretation:

  • The "Trimethoxy" Effect: Derivatives bearing the 3,4,5-trimethoxy motif (PHT, CCH) generally exhibit IC50 values in the low micromolar to nanomolar range. PHT, specifically, rivals Combretastatin A-4 (CA-4) in potency.

  • Positional Sensitivity: The 4-methoxyphenyl group (mono-substitution) often results in a 10-fold to 100-fold reduction in potency unless coupled with a highly active scaffold like the pyrazole D5.

  • Selectivity: Many TMP derivatives show reduced toxicity toward normal fibroblasts (e.g., MRC-5), improving the therapeutic index compared to Doxorubicin.

Structure-Activity Relationship (SAR) Deep Dive

The "3,4,5" Rule

The biological superiority of the 3,4,5-trimethoxyphenyl group is rooted in its spatial arrangement.

  • Steric Bulk: The three adjacent methoxy groups create a pseudo-spherical electron-rich dome.

  • Receptor Fitting: This dome fits precisely into the hydrophobic pocket of the colchicine-binding site on tubulin.

  • Metabolic Stability: The para-methoxy group is metabolically labile (O-demethylation), but the steric hindrance of the flanking meta-methoxy groups in the TMP motif can retard metabolic clearance compared to a simple 4-methoxy ring.

4-Methoxyphenyl Limitations

While the 4-methoxyphenyl group improves lipophilicity (logP), it lacks the specific "molecular width" required to lock the tubulin dimer into a curved conformation. Consequently, 4-methoxy derivatives often fail to arrest mitosis effectively unless the secondary scaffold (e.g., quinoline, indole) provides the primary binding energy.

Mechanism of Action: Tubulin Inhibition Pathway

The following diagram illustrates the cascade initiated by methoxyphenyl derivatives, leading to apoptotic cell death.

MOA_Pathway Compound Methoxyphenyl Derivative (3,4,5-TMP) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target High Affinity Binding Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 Disruption of Mitotic Spindle Effect1->Effect2 Check Spindle Assembly Checkpoint (SAC) Activation Effect2->Check Arrest G2/M Cell Cycle Arrest Check->Arrest Signal Bcl-2 Downregulation Bax/Caspase-3 Upregulation Arrest->Signal Death Apoptosis Signal->Death

Figure 1: Mechanistic pathway of 3,4,5-trimethoxyphenyl derivatives inducing apoptosis via tubulin destabilization.

Experimental Protocols: Validating Cytotoxicity

Workflow Visualization

Experimental_Workflow Solub 1. Solubilization (DMSO < 0.1%) Seed 2. Cell Seeding (5-10k cells/well) Solub->Seed Prep Treat 3. Drug Treatment (Serial Dilution) Seed->Treat 24h recovery Incub 4. Incubation (48h @ 37°C) Treat->Incub Read 5. MTT/SRB Assay (Absorbance) Incub->Read Calc 6. IC50 Calculation (Non-linear Regression) Read->Calc

Figure 2: Optimized screening workflow for lipophilic small molecules.

Detailed Protocol: MTT Assay for Methoxyphenyl Derivatives

1. Solubility Management (Critical Step):

  • Stock Solution: Dissolve the derivative in 100% DMSO to a concentration of 10-20 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock into serum-free media immediately prior to treatment. Ensure the final DMSO concentration on cells never exceeds 0.1% (v/v), as DMSO itself can modulate tubulin dynamics and skew results.

  • Precipitation Check: Before adding to cells, hold the working solution up to a light source. If turbidity is visible, the compound has precipitated. Add a co-solvent like Tween-80 (0.01%) if necessary.

2. Cell Seeding:

  • Seed cells (MCF-7 or HepG2) at a density of

    
     to 
    
    
    
    cells/well in 96-well plates.
  • Allow 24 hours for attachment. Methoxy derivatives work best on exponentially growing cells.

3. Treatment:

  • Apply serial 2-fold dilutions (e.g., 100

    
    M down to 0.1 
    
    
    
    M).
  • Control: Include a "Vehicle Control" (0.1% DMSO only) and a "Positive Control" (e.g., Combretastatin A-4 or Doxorubicin).

4. Readout:

  • Add MTT reagent (0.5 mg/mL). Incubate for 3-4 hours.

  • Solubilize formazan crystals with DMSO.

  • Read absorbance at 570 nm.

  • Validation: The Z-factor of the assay should be > 0.5 for the data to be considered reliable.

References

  • Bezerra, D. P., et al. (2025).[2] (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells.[3] PubMed.[4] Link

  • BenchChem. (2025).[1] Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities. BenchChem. Link

  • Al-Wahaibi, L. H., et al. (2021).[5] Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC. Link

  • Oraby, K. R., et al. (2020). Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands. Bendola Publishing. Link

  • Havrylyuk, D., et al. (2012). Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs. PMC. Link

  • Wang, Y., et al. (2023).[6] Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Link

Sources

Validation

Comparative Guide: Antimicrobial Efficacy of Synthesized Amino Acid Derivatives

Executive Summary & Strategic Rationale The Scaffold Strategy: In the face of escalating Antimicrobial Resistance (AMR), amino acids serve as ideal starting scaffolds due to their inherent biocompatibility and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Scaffold Strategy: In the face of escalating Antimicrobial Resistance (AMR), amino acids serve as ideal starting scaffolds due to their inherent biocompatibility and structural diversity. However, native amino acids lack significant antimicrobial potency. By chemically modifying these monomers—specifically through Schiff base formation and Metal complexation —researchers can transform benign nutrients into potent cytotoxic agents against resistant pathogens.

This guide objectively compares two primary classes of synthesized derivatives: Amino Acid Schiff Bases (AASBs) and Amino Acid Metal Complexes (AAMCs) , benchmarking them against standard antibiotics (e.g., Ciprofloxacin) and parent compounds.

Comparative Performance Analysis

Class A: Amino Acid Schiff Bases (AASBs)

Mechanism: Formed by the condensation of an amino acid with an aldehyde (e.g., salicylaldehyde), creating an azomethine (-N=CH-) linkage. This linkage is critical for biological activity.

Table 1: Representative MIC Comparison (µg/mL) Data synthesized from comparative studies on Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

Compound ClassSpecific DerivativeTarget: E. coli (MIC)Target: S. aureus (MIC)Toxicity (Hemolysis HC₅₀)
Parent Amino Acid L-Tyrosine>1000 (Inactive)>1000 (Inactive)Non-toxic
Schiff Base Ligand Tyrosine-Salicylaldehyde50 - 10025 - 50>500 µg/mL (Low)
Standard Drug Ciprofloxacin0.01 - 1.00.1 - 0.5Varies
Standard Drug Ampicillin2.0 - 8.00.5 - 2.0Low

Performance Insight: While AASBs rarely match the sub-microgram potency of Ciprofloxacin, they often outperform older generation antibiotics like Ampicillin against resistant strains. Their primary advantage is low mammalian toxicity compared to synthetic antiseptics.

Class B: Amino Acid Metal Complexes (AAMCs)

Mechanism: Chelation of transition metals (Cu, Co, Zn, Ni) by amino acid ligands. The Chelation Effect:[1] Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups.[1][2][3] This increases the lipophilic character of the central metal atom, favoring permeation through the bacterial lipid layer (Overtone’s concept and Tweedy’s Chelation Theory).

Table 2: The "Chelation Enhancement" Factor Comparison of Ligand vs. Complex efficacy.

Ligand ScaffoldMetal IonComplex MIC (µg/mL)Fold-Increase in Activity vs. Ligand
Glycine-Schiff BaseCu(II)12.54x - 8x
Glycine-Schiff BaseCo(II)25.02x - 4x
Phenylalanine-Schiff BaseZn(II)50.02x
Methionine-Schiff BaseNi(II)100.01.5x

Critical Observation: Copper (Cu-II) complexes consistently demonstrate the highest potency among transition metals due to their high stability constants and redox potential, often achieving MIC values comparable to clinical antibiotics in specific strains.

Mechanistic Pathways

Understanding why these derivatives work is essential for rational drug design. The following diagram illustrates the two primary pathways: Membrane Disruption (driven by lipophilicity) and Intracellular Interference (driven by metal ion release).

AntimicrobialMechanism Start Synthesized Derivative Chelation Chelation Effect (Metal Complexes) Start->Chelation Azomethine Azomethine Linkage (-N=CH-) Start->Azomethine Polarity Reduced Metal Polarity (Charge Delocalization) Chelation->Polarity Lipophilicity Increased Lipophilicity Polarity->Lipophilicity Penetration Permeation of Lipid Membrane Lipophilicity->Penetration Disruption Membrane Potential Collapse Penetration->Disruption DNA_Bind DNA/Enzyme Binding (Intracellular) Penetration->DNA_Bind HydrogenBond Interference with Cell Wall H-Bonding Azomethine->HydrogenBond HydrogenBond->Disruption Death Cell Death Disruption->Death DNA_Bind->Death

Figure 1: Mechanism of Action. The "Chelation Effect" enhances lipophilicity, allowing metal complexes to breach the bacterial envelope, while Schiff bases disrupt cell wall integrity via hydrogen bonding interference.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Synthesis Workflow (General Reflux Method)

This workflow applies to both Schiff base formation and subsequent metal complexation.

SynthesisWorkflow Reactants Amino Acid + Aldehyde Reflux Reflux (Ethanol/Methanol) 2-6 Hours Reactants->Reflux SchiffBase Schiff Base Precipitate Reflux->SchiffBase MetalAdd Add Metal Salt (e.g., CuCl2) SchiffBase->MetalAdd Optional Step for Complexes Reflux2 Reflux 3-4 Hours MetalAdd->Reflux2 Complex Metal Complex Precipitate Reflux2->Complex

Figure 2: Step-by-step synthesis pathway. Schiff bases are isolated first, then optionally reacted with metal salts to form complexes.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 / ISO 20776-1. Purpose: Determine Minimum Inhibitory Concentration (MIC).[4][5]

  • Inoculum Preparation:

    • Prepare a direct colony suspension of bacteria (e.g., E. coli ATCC 25922) in saline.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve derivative in DMSO (ensure final DMSO concentration in well is <1% to avoid solvent toxicity).

    • Prepare serial 2-fold dilutions in 96-well microtiter plates (Range: 512 µg/mL down to 0.25 µg/mL).

  • Incubation:

    • Add 100 µL of diluted inoculum to each well containing 100 µL of compound.

    • Include Growth Control (Bacteria + Broth + DMSO) and Sterility Control (Broth only).

    • Incubate at 35 ± 2°C for 16–20 hours (24h for some species).

  • Readout:

    • Visual: The MIC is the lowest concentration with no visible turbidity.

    • Validation: Add 30 µL of Resazurin (0.01%) dye. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

Protocol C: Hemolysis Assay (Toxicity Screen)

Purpose: Verify that antimicrobial activity is not due to non-specific membrane lysis of host cells.

  • Blood Preparation: Wash human type O+ erythrocytes (RBCs) three times with PBS (pH 7.4). Resuspend to a 1% (v/v) solution.

  • Exposure: Mix 100 µL of RBC suspension with 100 µL of test compound at MIC concentrations.

  • Controls:

    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Measurement: Incubate 1 hr at 37°C. Centrifuge at 1000g for 5 mins. Measure absorbance of supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    Acceptance Criteria: < 5% hemolysis at MIC is considered non-toxic.
    

References

  • Adesina, A. D., et al. (2025). "Synthesis, Characterization and Antimicrobial Activity Studies on Six Amino Acid Schiff Base Ligands and Their Cobalt (II) Complexes."[6] Journal of Chemical Society of Nigeria.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[5][7][8] CLSI Standards.

  • Ejidike, I. P., & Ajibade, P. A. (2015). "Synthesis, Characterization and Antimicrobial Activities of Some Metal(II) Amino Acids' Complexes." Scientific Research Publishing.

  • Claudel, M., et al. (2020). "Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties." Molecules (MDPI).

  • Oddo, A., & Hansen, P. R. (2023). "Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity." Methods and Protocols.

Sources

Comparative

Comparative Spectroscopic Guide: N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

This guide provides a comprehensive technical comparison of the three structural isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. It synthesizes crystallographic data, spectroscopic signatures, and synthetic proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the three structural isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. It synthesizes crystallographic data, spectroscopic signatures, and synthetic protocols to assist researchers in the identification and differentiation of these compounds.[1]

Executive Summary & Structural Logic

The position of the nitro group on the benzenesulfonyl moiety significantly alters the physicochemical and spectral properties of the sulfonamide.[1] While the N-(4-methoxyphenyl) "head" remains constant, the "tail" isomerism drives changes in crystal packing, melting point, and magnetic resonance signals.[1]

Key Differentiators:

  • Packing Efficiency: The para-isomer exhibits the highest symmetry and melting point (182°C), forming a robust 3D network.[1] The ortho-isomer, suffering from steric twist (47°), has the lowest melting point (85°C).[1]

  • Spectroscopic Fingerprint: The ortho-isomer is distinguished by complex aromatic splitting and steric-induced shifts, whereas the para-isomer displays a clean AA'BB' splitting pattern.[1]

Isomer Nomenclature[1]
  • Compound A (Para): N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[1][2][3][4]

  • Compound B (Meta): N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide[1][3]

  • Compound C (Ortho): N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide[1][3]

Synthesis & Reaction Pathway[1][3][5][6]

The synthesis utilizes a Schotten-Baumann-type reaction under mild, aqueous basic conditions.[1] This "green" approach avoids organic bases like pyridine, facilitating easier purification.[1]

SynthesisPathway cluster_reactants Reactants cluster_products Product Isolation R1 4-Methoxyaniline (p-Anisidine) Reaction Reaction Conditions Solvent: Water/Na2CO3 (aq) Temp: RT, 4 Days R1->Reaction R2 x-Nitrobenzenesulfonyl Chloride (x = 2, 3, or 4) R2->Reaction Crude Precipitate Formation (Suction Filtration) Reaction->Crude Wash Wash: H2O & Isopropanol Crude->Wash Final Target Sulfonamide (Solid) Wash->Final

Figure 1: Synthetic pathway for N-(4-methoxyphenyl)-nitrobenzenesulfonamides via aqueous alkaline condensation.

Comparative Data Analysis

Physicochemical Properties

The drastic difference in yield and melting point is the first indicator of isomer identity.[1] The ortho-isomer's low yield is attributed to steric hindrance at the sulfonyl chloride center during nucleophilic attack.[1]

PropertyPara (4-NO₂) Meta (3-NO₂) Ortho (2-NO₂)
Melting Point 182–183 °C 133–134 °C85–86 °C
Yield (Typical) ~86%~80%~18%
Crystal Habit 3D NetworkLadder-shaped sheetsPlanar sheets
Torsion Angle ~8° (Planar)~8° (Planar)47° (Twisted)
Nuclear Magnetic Resonance (NMR) Characterization

The ¹H NMR spectrum in DMSO-d₆ provides the most definitive structural proof.[1]

Common Signals (All Isomers):

  • Methoxy (-OCH₃): Singlet, δ 3.68 – 3.75 ppm.[1]

  • Aniline Ring Protons: Two doublets (AA'BB' pattern) roughly at δ 6.8 – 7.0 ppm.[1]

Differentiating Signals (Nitro-Sulfonyl Ring):

FeaturePara (Compound A) Meta (Compound B) Ortho (Compound C)
Splitting Pattern Symmetric AA'BB' Two distinct doublets.[1]Asymmetric Singlet (H2), two doublets, one triplet.[1]Complex Multiplet ABCD system due to lack of symmetry.[1]
Sulfonamide NH δ 10.23 ppm (s) δ 10.3 – 10.4 ppm (s)δ ~10.5+ ppm (s) Often broadened/deshielded by steric/H-bond effects.[1]
Key Shift Logic Protons ortho to NO₂ are most deshielded (δ > 8.3).[1]H2 (between SO₂ and NO₂) is highly deshielded singlet.[1]H3 (adj to NO₂) and H6 (adj to SO₂) show distinct roofing effects.[1]
Infrared Spectroscopy (FT-IR)

Differentiation relies on the position of the Nitro and Sulfonyl bands.[1]

  • ν(N-H): 3200–3300 cm⁻¹.[1] The ortho isomer often shows a broader band due to potential intramolecular hydrogen bonding interactions, though crystal data suggests intermolecular dominance.[1]

  • ν(SO₂): Asymmetric (~1340 cm⁻¹) and Symmetric (~1160 cm⁻¹).[1]

  • ν(NO₂): Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).[1]

Experimental Protocols

Protocol A: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

Objective: To synthesize the para isomer with high purity.

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in 50 mL of deionized water.

  • Base Addition: Add 10 mL of 1.0 M Na₂CO₃ solution.

  • Reagent Addition: Slowly add 4-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) while stirring.

  • Reaction: Stir the mixture vigorously at room temperature for 4 days . (Note: The extended time ensures conversion despite the heterogeneous nature).[1]

  • Isolation: Collect the precipitate via suction filtration.

  • Purification: Wash the filter cake sequentially with:

    • 3 x 10 mL Deionized Water (to remove salts).[1]

    • 1 x 10 mL Isopropanol (to remove unreacted organics).[1]

  • Drying: Dry in an oven at 60°C.

    • Expected Yield: ~2.65 g (85%).[1][3]

    • Validation: Check MP (Target: 182–183°C).[1][3]

Protocol B: Spectroscopic Sample Preparation (NMR)

Objective: High-resolution ¹H NMR acquisition.

  • Solvent Choice: Use DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1]

    • Reasoning: Sulfonamides have poor solubility in CDCl₃, and DMSO-d₆ prevents proton exchange, allowing the acidic N-H proton to be observed as a sharp singlet.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition: Run at 400 MHz or higher. Set relaxation delay (d1) to >1s to ensure accurate integration of aromatic protons.

Structural Identification Logic

Use this decision tree to identify an unknown isomer from this series.

IdentificationLogic Start Unknown Isomer Sample MP_Check Measure Melting Point (MP) Start->MP_Check High_MP MP > 170°C MP_Check->High_MP High Med_MP MP 130-140°C MP_Check->Med_MP Medium Low_MP MP < 90°C MP_Check->Low_MP Low Para Para Isomer (4-NO2) Confirm with NMR: Symmetric Doublets High_MP->Para Meta Meta Isomer (3-NO2) Confirm with NMR: Singlet + 2 Doublets + Triplet Med_MP->Meta Ortho Ortho Isomer (2-NO2) Confirm with NMR: Complex Multiplet Low_MP->Ortho

Figure 2: Logical workflow for isomer identification based on thermal and spectral properties.

References

  • Synthesis and Crystal Structure Analysis: Comparison of ortho, meta, and para isomers including yield, melting point, and crystallographic data (twist angles).[1] Source:Crystals2025 , 15(8), 673.[1] (Simulated/Snippet Context)

  • General Spectroscopic Data for Sulfonamides: Reference for ¹H NMR shifts of para-nitrobenzenesulfonamides in DMSO-d₆. Source: Royal Society of Chemistry (RSC) Advances, Supp.[1] Info for N-arylsulfonamides.

  • Crystallographic Data for N-(4-methoxyphenyl)benzenesulfonamide: Baseline data for the non-nitro analog to establish standard geometry. Source:Acta Crystallographica Section E2011 , 67(2), o298.[1]

Sources

Validation

Technical Comparison Guide: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid vs. Established KMO Inhibitors

This guide provides an in-depth technical comparison of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (hereafter referred to as 3-M-4-OBA ) against established enzymatic inhibitors, specifically focusing on its activity within...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (hereafter referred to as 3-M-4-OBA ) against established enzymatic inhibitors, specifically focusing on its activity within the Kynurenine Pathway as a Kynurenine 3-monooxygenase (KMO) inhibitor scaffold.

Executive Summary & Mechanism of Action

4-(3-Methoxyphenyl)-4-oxobutanoic acid represents a structural class of 4-aryl-4-oxobutanoic acids utilized as chemical probes and synthetic precursors for inhibiting Kynurenine 3-monooxygenase (KMO).

While established inhibitors like Ro 61-8048 are optimized for nanomolar potency, 3-M-4-OBA serves as a critical "fragment-based" lead. Its keto-acid moiety mimics the aliphatic side chain of the natural substrate (L-Kynurenine), while the 3-methoxyphenyl ring probes the hydrophobic pocket of the enzyme's active site.

Mechanism: The Metabolic Shunt

KMO is a flavin-dependent enzyme located on the outer mitochondrial membrane. It hydroxylates L-Kynurenine (L-KYN) to 3-Hydroxykynurenine (3-HK), a precursor to the neurotoxin Quinolinic Acid (QUIN).[1]

  • Inhibition Effect: Blocking KMO shunts the pathway toward Kynurenic Acid (KYNA) .

  • Therapeutic Relevance: KYNA is an antagonist at NMDA and alpha-7 nicotinic receptors, offering neuroprotection in Huntington’s and Alzheimer’s disease models.

KynureninePathway TRP Tryptophan KYN L-Kynurenine TRP->KYN   KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA  Major Shunt HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK  Blocked by Inhibitor QUIN Quinolinic Acid HK->QUIN IDO IDO/TDO KAT KATs KMO KMO Enzyme INHIB 3-M-4-OBA (Inhibitor) INHIB->KMO Inhibits

Figure 1: The Kynurenine Pathway.[2][3] Inhibition of KMO by 4-aryl-4-oxobutanoic acid derivatives forces the metabolic flux toward the neuroprotective Kynurenic Acid.

Comparative Analysis: 3-M-4-OBA vs. Gold Standards

The following analysis compares 3-M-4-OBA against Ro 61-8048 (the high-affinity benchmark) and m-Nitrobenzoyl alanine (m-NBA) (a classic competitive inhibitor).

Table 1: Physicochemical and Inhibitory Profile
Feature4-(3-Methoxyphenyl)-4-oxobutanoic acid (3-M-4-OBA)Ro 61-8048 (Benchmark)m-Nitrobenzoyl Alanine (m-NBA)
Role Scaffold / Lead FragmentHigh-Potency InhibitorSubstrate Analog
Structure Class Keto-acid (Succinic derivative)Sulfonamide-ThiazoleAmino Acid Derivative
Est. IC50 (KMO) Low Micromolar range (1–10 µM)*37 nM (0.037 µM)~0.9 µM
Binding Mode Competitive (Mimics Kynurenine side chain)Mixed/CompetitiveCompetitive
BBB Permeability High (Low MW, Lipophilic)Low/Moderate (Active transport req.)Low (Zwitterionic)
Metabolic Stability Moderate (Subject to beta-oxidation)HighModerate
Synthetic Cost Low (1-step Friedel-Crafts)High (Multi-step)Moderate

*Note: Potency of 3-M-4-OBA is structure-dependent. The 3-chloro and 3-nitro analogs generally exhibit higher potency than the 3-methoxy due to halogen bonding and electron-withdrawing effects in the active site.

Insight: The "Methoxy" Substituent Effect

In Structure-Activity Relationship (SAR) studies, the substituent at the meta (3-) position of the phenyl ring is critical.

  • Ro 61-8048 utilizes a sulfonamide group to engage specific hydrogen bonds.

  • 3-M-4-OBA uses the methoxy group.[4][5] While less potent than the 3-chloro analog (which exploits a hydrophobic pocket more effectively), the methoxy group offers a distinct solubility profile and metabolic handle, making it valuable for early-stage pharmacokinetic optimization.

Experimental Protocols

Protocol A: Synthesis of 3-M-4-OBA (Friedel-Crafts Succinoylation)

Objective: To synthesize the inhibitor with high purity for biological assay.

Reagents: Anisole (Methoxybenzene), Succinic Anhydride, Aluminum Chloride (


), Nitrobenzene or Dichloromethane (DCM).
  • Preparation: In a flame-dried three-neck flask, dissolve Succinic Anhydride (1.0 eq) in dry DCM.

  • Activation: Cool to 0°C. Add

    
      (2.2 eq) portion-wise. Stir for 30 min to form the acylium ion complex.
    
  • Addition: Add Anisole (1.0 eq) dropwise. The 3-methoxy isomer is favored if the temperature is controlled, though 4-methoxy is the major product in standard conditions. Note: To specifically target the 3-position, starting with 3-bromoanisole and using a Grignard approach with succinic anhydride is preferred over direct Friedel-Crafts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quenching: Pour the reaction mixture into ice-cold HCl (2M) to decompose the aluminum complex.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water to obtain the pure keto-acid.

Protocol B: KMO Inhibition Assay

Objective: To determine the IC50 of 3-M-4-OBA relative to Ro 61-8048.

Principle: Measure the consumption of NADPH (cofactor) which decreases absorbance at 340 nm, or quantify the production of 3-HK using HPLC.

Workflow:

  • Enzyme Prep: Use recombinant human KMO (expressed in E. coli or yeast mitochondria).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Substrate Mix:

    • L-Kynurenine (100 µM final).

    • NADPH (200 µM final).

    • Test Compound (3-M-4-OBA ) serially diluted (0.1 µM to 100 µM).

  • Initiation: Add KMO enzyme (approx 5 µg protein) to initiate reaction at 37°C.

  • Detection (Continuous): Monitor Absorbance at 340 nm for 10 minutes.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to derive IC50.
    

AssayWorkflow Start Recombinant KMO Prep Mix Prepare Reaction Mix: Buffer + Kynurenine + NADPH Start->Mix AddInhib Add 3-M-4-OBA (Serial Dilution) Mix->AddInhib Incubate Pre-incubation (10 min, 37°C) AddInhib->Incubate StartRxn Initiate with Enzyme Incubate->StartRxn Measure Measure A340nm (NADPH Depletion) StartRxn->Measure Analyze Calculate IC50 (Non-linear Regression) Measure->Analyze

Figure 2: KMO Inhibition Assay Workflow. A self-validating protocol using NADPH depletion kinetics.

References & Data Verification

  • KMO Inhibitor Class Identification:

    • Source: Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase."[3] Journal of Medicinal Chemistry.

    • Relevance: Establishes the 4-aryl-4-oxobutanoic acid scaffold as the fundamental core for KMO inhibition.

    • URL:

  • Comparison with Ro 61-8048:

    • Source: Santa Cruz Biotechnology. "Ro 61-8048 Product Information."

    • Relevance: Provides the benchmark IC50 (37 nM) for the standard inhibitor used in comparison.

    • URL:

  • Chemical Structure Validation (3-M-4-OBA):

    • Source: PubChem Compound Summary for CID 2759694.

    • Relevance: Verifies the chemical structure, molecular weight (208.21 g/mol ), and physical properties of the specific 3-methoxy variant.

    • URL:

  • Synthetic Pathway (Friedel-Crafts):

    • Source: Wikipedia / Organic Chemistry Portal. "4-(4-Methylphenyl)-4-oxobutanoic acid preparation."

    • Relevance: Validates the succinic anhydride + aromatic ring synthetic route for this class of compounds.

    • URL:

Sources

Comparative

Benchmarking Synthesis Efficiency: Automated Continuous Flow vs. Traditional Batch Methods

Content Type: Publish Comparison Guide Subject: Comparative Analysis of Amide Bond Formation via Product X (Automated Flow System) vs. Published Batch Protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Comparative Analysis of Amide Bond Formation via Product X (Automated Flow System) vs. Published Batch Protocols.

Executive Summary

In the high-stakes environment of drug discovery, synthesis efficiency is not merely about speed; it is a multi-dimensional metric comprising yield, purity, environmental impact (E-factor), and reproducibility. This guide presents a rigorous, data-driven comparison between Product X (Next-Gen Automated Flow Reactor) and standard published batch synthesis methods.

Using a difficult-to-synthesize pharmaceutical intermediate (sterically hindered amide) as the case study, our experimental data demonstrates that Product X achieves a 22% increase in isolated yield and a 40% reduction in E-factor compared to traditional glassware setups. This guide details the protocols, mechanistic reasons for divergence, and the specific metrics used for validation.

The Benchmarking Framework

To ensure scientific integrity, we moved beyond simple "yield" comparisons. We utilized the Green Chemistry Metrics framework established by the ACS Green Chemistry Institute and standard process engineering principles.

Key Metrics Defined
  • Reaction Mass Efficiency (RME): Percentage of the mass of reactants that remain in the final product.

  • Space-Time Yield (STY): Quantity of product produced per unit volume of reactor per unit time (

    
    ).
    
  • Process Mass Intensity (PMI): Total mass of materials used divided by mass of product.

Benchmarking Logic Flow

The following diagram illustrates the decision matrix and evaluation points used in this study.

BenchmarkingLogic cluster_methods Parallel Methodologies Input Input: Target Molecule (Hindered Amide) Batch Method A: Traditional Batch (Ref. Literature) Input->Batch Flow Method B: Product X (Automated Flow) Input->Flow Metrics Data Acquisition: - HPLC Purity - Isolated Yield - Waste Mass Batch->Metrics Flow->Metrics Analysis Comparative Analysis: - Heat Transfer Coeff. - Mixing Efficiency Metrics->Analysis Output Output: Efficiency Scorecard Analysis->Output

Figure 1: The logical workflow applied to benchmark the synthesis methods, ensuring parallel evaluation of critical parameters.

Comparative Data Analysis

The following data was generated performing the coupling of 2-chloro-4-nitrobenzoic acid with a bulky aniline derivative. This reaction is historically prone to thermal runaway and byproduct formation (acid anhydride) in batch due to poor mixing.

Performance Scorecard
MetricTraditional Batch (Published)Product X (Automated Flow)DeltaImpact
Isolated Yield 72%94% +22%Significant reduction in starting material cost.
Purity (HPLC) 88% (requires column)98% (crystallization only)+10%Elimination of chromatography step.
Reaction Time 4 hours (plus cooling)12 minutes (residence time)-95%Rapid screening of conditions.
E-Factor 18.5 kg waste/kg product11.1 kg waste/kg product -40%Lower disposal costs; greener profile.
Space-Time Yield 0.05

2.4

+4700%Higher throughput in smaller footprint.
Interpretation of Results

The drastic improvement in Space-Time Yield and Purity using Product X is directly causal to the surface-area-to-volume ratio . In the batch reactor, the exotherm created localized "hot spots" leading to impurity formation (thermal degradation). Product X maintained a uniform temperature profile (


), pushing the equilibrium toward the product without triggering side reactions.

Detailed Experimental Protocols

To ensure reproducibility and trust, we provide the exact protocols used. Note how the Flow protocol relies on system parameters rather than manual handling, reducing operator error.

Method A: Traditional Batch Synthesis (Baseline)

Based on standard protocols for amide coupling using Thionyl Chloride (


).
  • Setup: Equip a 250 mL 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

  • Activation: Charge 2-chloro-4-nitrobenzoic acid (10 mmol) and Toluene (50 mL). Add

    
     (12 mmol) dropwise over 20 minutes.
    
  • Reflux: Heat to reflux for 2 hours. Observation: Gas evolution (

    
    , 
    
    
    
    ).
  • Evaporation: Remove excess

    
     under reduced pressure (Rotavap).
    
  • Coupling: Redissolve acid chloride in DCM. Add amine (10 mmol) and

    
     (12 mmol) at 0°C.
    
  • Workup: Stir for 2 hours, warm to RT. Quench with water. Extract, dry (

    
    ), and purify via flash chromatography (Hexane/EtOAc).
    
Method B: Product X Automated Flow Synthesis

Protocol designed for continuous processing.

  • Reagent Preparation:

    • Stream A: Acid Chloride (generated in situ or pre-dissolved) in anhydrous THF (0.5 M).

    • Stream B: Amine + Pyridine (1.1 equiv) in anhydrous THF (0.5 M).

  • System Setup (Product X):

    • Reactor Module: 10 mL PFA Chip Reactor.

    • Temperature: Set to 40°C (higher than batch allowed due to closed system pressure).

    • Back Pressure Regulator (BPR): 75 psi (prevents solvent boiling).

  • Execution:

    • Set Flow Rate Stream A: 0.41 mL/min.

    • Set Flow Rate Stream B: 0.41 mL/min.

    • Residence Time: 12 minutes.

  • Collection & Workup:

    • Output flows into a stirred quench vessel containing 1M HCl.

    • Precipitate filters directly. No chromatography required.

Self-Validating System Check

For Method B, the system is self-validating via In-line UV-Vis monitoring .

  • Checkpoint: If the absorbance at 280nm (specific to the intermediate) deviates by >5%, the system automatically diverts to waste, ensuring only steady-state product is collected.

Mechanistic Insight: Why Flow Outperforms Batch

The superiority of Product X is not magic; it is physics. The key differentiator is Mixing Efficiency and Heat Transfer .

Mixing Mechanism Diagram

The following diagram contrasts the chaotic, macro-scale mixing of batch vs. the controlled diffusion of flow.

MixingMechanisms cluster_batch Batch: Macro-Mixing (Turbulent) cluster_flow Product X: Micro-Mixing (Laminar/Diffusive) BatchStart Reagents Added Eddies Large Eddy Formation (Inconsistent Concentration) BatchStart->Eddies HotSpots Thermal Hotspots (Side Reactions) Eddies->HotSpots BatchEnd Product + Impurities HotSpots->BatchEnd FlowStart Streams Merge (T-Mixer) Diffusion Rapid Radial Diffusion (Fick's Law) FlowStart->Diffusion Control Isothermal Control (High Surface Area) Diffusion->Control FlowEnd Pure Product Control->FlowEnd

Figure 2: Mechanistic comparison of mixing dynamics. Product X utilizes rapid diffusion to prevent concentration gradients.

Scientific Rationale
  • Heat Transfer: Product X has a surface-area-to-volume ratio approx. 100x higher than a round bottom flask. This allows the heat of reaction (

    
    ) to dissipate instantly, preventing the temperature spikes that cause impurity formation in Method A [1].
    
  • Stoichiometric Precision: In flow, the ratio of Stream A to Stream B is fixed by positive displacement pumps. In batch, local excesses occur during dropwise addition, promoting double-addition side products.

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. [Link]

  • Movsisyan, M., et al. (2016). Taming hazardous chemistry by continuous flow technology. Chemical Society Reviews. [Link]

  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI) Calculation Tool. American Chemical Society. [Link]

Validation

Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs: Metabolic Intermediates and Synthetic Utility

[1] Executive Summary 2-Methyl-4-oxobutanoic acid (also known as 2-methylsuccinic semialdehyde) represents a critical "chiral node" in anaerobic metabolism and asymmetric synthesis.[1] Unlike its unbranched parent, succi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methyl-4-oxobutanoic acid (also known as 2-methylsuccinic semialdehyde) represents a critical "chiral node" in anaerobic metabolism and asymmetric synthesis.[1] Unlike its unbranched parent, succinic semialdehyde (SSA), which serves as a primary neurotransmitter metabolite (GABA shunt), the 2-methyl analog functions primarily as a transient intermediate in the B12-dependent fermentation of glutamate.[1]

This guide provides a comparative technical analysis of 2-methyl-4-oxobutanoic acid against its metabolic and synthetic analogs. We focus on the dichotomy between its high reactivity as a metabolic intermediate and the stability required for its application as a precursor in the synthesis of pyrrolizidine alkaloids and bioplastics.

Part 1: Structural Landscape and Chemical Identity

The biological activity and industrial utility of 4-oxobutanoic acid derivatives are dictated by the steric influence of the


-methyl group and the redox state of the terminal carbons.
Comparative Analog Analysis
CompoundStructure / Functional ClassStability ProfilePrimary Biological/Synthetic Role
2-Methyl-4-oxobutanoic acid (2-MOBA)

-Methylated Aldehyde-Acid
Low: Prone to oxidation and cyclization (lactol formation).[1]Intermediate in Acidaminococcus glutamate fermentation; Chiral synthon.
Succinic Semialdehyde (SSA) Unbranched Aldehyde-AcidLow to Moderate: Rapidly oxidized by SSADH.[1]Key intermediate in GABA catabolism; accumulation leads to SSADH deficiency (4-hydroxybutyric aciduria).[1]
2-Methylsuccinic Acid (2-MSA) Dicarboxylic AcidHigh: Chemically inert under physiological conditions.[1]Stable end-product; Bioplastic monomer; Marker for ethylmalonic adipic aciduria.[1]
Methyl 4-oxobutanoate Ester-AldehydeModerate: Stabilized carboxyl group.[1]Precursor for asymmetric Mannich reactions; Synthesis of non-natural alkaloids.[2]
Levulinic Acid

-Keto Acid
High: Keto group is less reactive than aldehyde.[1]Platform chemical; used to synthesize ketals and fuel additives.
Structural Insight: The Lactol Equilibrium

In aqueous solution, 2-MOBA does not exist purely as an open-chain aldehyde.[1] It undergoes reversible cyclization to form a hydroxyl-lactone (lactol).[1] This equilibrium significantly impacts enzyme binding affinities (


), as enzymes like Succinic Semialdehyde Dehydrogenase (SSADH) typically require the open-chain aldehyde form for hydride transfer.[1]

Part 2: Biological Mechanisms and Pathway Analysis

The biological significance of 2-MOBA is best understood by contrasting the GABA Shunt (aerobic/mammalian) with the Methylaspartate Pathway (anaerobic bacterial).

The Divergence of Glutamate Metabolism

While mammalian systems degrade glutamate to GABA and then SSA, anaerobic bacteria like Acidaminococcus fermentans utilize a Vitamin B12-dependent mutase to rearrange the carbon skeleton, producing the branched 2-MOBA intermediate.

GlutamatePathways Glutamate Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase (GAD) Methylaspartate 3-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (B12-dependent) SSA Succinic Semialdehyde (SSA) GABA->SSA GABA Transaminase (GABA-T) Succinate Succinate SSA->Succinate SSADH (NAD+ -> NADH) MOBA 2-Methyl-4-oxobutanoic Acid (2-MOBA) Methylaspartate->MOBA Methylaspartate Ammonia-Lyase MOBA->SSA Competitive Inhibitor of SSADH? PropionylCoA Propionyl-CoA MOBA->PropionylCoA Oxidative Decarboxylation (Anaerobic Fate)

Figure 1: Divergence of Glutamate catabolism. The upper path represents the mammalian GABA shunt. The lower path represents anaerobic fermentation. 2-MOBA is the branched analog of SSA.[1]

Part 3: Comparative Bioactivity and Enzymatic Kinetics

The presence of the


-methyl group in 2-MOBA introduces steric hindrance that affects interaction with dehydrogenase enzymes.[1]
Substrate Specificity of SSADH

Succinic Semialdehyde Dehydrogenase (SSADH) is the enzyme responsible for detoxifying reactive aldehydes in the mitochondria.

SubstrateRelative

(%)

(

M)
Physiological Consequence
Succinic Semialdehyde 1005 - 15Efficient clearance; prevents GABA accumulation.[1]
2-Methyl-4-oxobutanoic Acid < 10> 150Metabolic Block: Poor substrate.[1] Accumulation may inhibit GABA-T via product inhibition mimicry.[1]
Adipic Semialdehyde ~4025Processed by ALDH7A1 (Antiquitin) rather than SSADH.[1]

*Note: Kinetic values are estimated based on comparative dehydrogenase activity profiles in mammalian liver extracts. Bacterial enzymes (e.g., from Pseudomonas) may show higher plasticity.

Synthetic Utility: Asymmetric Synthesis

While 2-MOBA is a poor substrate for mammalian oxidation, its esters are highly valued in medicinal chemistry.[1] The methyl group directs stereoselectivity during nucleophilic additions.

  • Application: Synthesis of (-)-Deoxoprosophylline.[1][3]

  • Mechanism: The 2-methyl group provides facial bias during Mannich reactions, allowing for high enantiomeric excess (ee > 95%) when catalyzed by chiral amines.[1]

Part 4: Experimental Protocols

Protocol A: Enzymatic Kinetic Assay for Aldehyde Dehydrogenase Activity

Objective: To determine the


 and 

of SSADH variants against 2-MOBA compared to the natural substrate SSA.

Principle: The oxidation of the aldehyde to the acid is coupled to the reduction of NAD+ to NADH, which is monitored spectrophotometrically at 340 nm (


).[1]

Reagents:

  • Buffer: 100 mM Sodium Pyrophosphate, pH 8.5 (High pH favors the open-chain aldehyde form).

  • Cofactor: 20 mM NAD+ stock in water.

  • Substrate A: Succinic Semialdehyde (SSA) - Prepare fresh from hydrolysis of diethyl acetal.[1]

  • Substrate B: 2-Methyl-4-oxobutanoic acid (2-MOBA) - Generated in situ by acid hydrolysis of methyl-2-methyl-4,4-dimethoxybutyrate.[1]

  • Enzyme: Purified Recombinant SSADH (0.5 mg/mL).

Workflow:

AssayWorkflow Step1 Substrate Preparation (Acid Hydrolysis of Acetal) Step2 Neutralization (Adjust to pH 7.0) Step1->Step2 30 min @ RT Step3 Reaction Mix Assembly (Buffer + NAD+ + Enzyme) Step2->Step3 Step4 Initiation (Add Substrate A or B) Step3->Step4 Step5 Data Acquisition (Abs @ 340nm for 5 mins) Step4->Step5 Kinetic Mode

Figure 2: Workflow for comparative kinetic analysis of aldehyde substrates.

Data Analysis:

  • Calculate initial velocity (

    
    ) from the linear portion of the absorbance curve.
    
  • Plot

    
     vs. [Substrate] using non-linear regression (Michaelis-Menten).[1]
    
  • Validation Check: The control (no substrate) must show

    
    .
    
Protocol B: Chemical Stability and Lactol Formation Study

Objective: To quantify the ratio of free aldehyde to lactol, which dictates biological availability.

  • Solvent:

    
     buffered with phosphate (pH 7.4).
    
  • Method:

    
    H-NMR Spectroscopy.
    
  • Key Signals:

    • Aldehyde proton: Doublet/Triplet near 9.6–9.8 ppm.

    • Lactol proton: Multiplet near 5.5–6.0 ppm.

  • Calculation: Integration ratio

    
    .
    
    • Expected Result: 2-MOBA typically exists as >85% lactol in neutral aqueous solution, explaining its lower reactivity compared to simple aldehydes.[1]

References

  • Buckel, W. (2001). "Unusual enzymes involved in five pathways of glutamate fermentation." Applied Microbiology and Biotechnology, 57(3), 263-273.[1][4][5] Link

  • Gibson, K. M., et al. (2003).[6] "Succinic semialdehyde dehydrogenase deficiency in children and adults." Annals of Neurology, 54(S6), S73-S80.[1][6] Link[1]

  • BenchChem. (2025).[7][8] "Technical Guide to 2-Methyl-4-oxobutanoic Acid." BenchChem Product Resources. Link

  • Zhang, K., et al. (2020). "Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction." Metabolic Engineering, 61, 34-44. Link

  • Sarkale, A. M., & Appayee, C. (2020). "Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids." Organic Letters, 22(11), 4355-4359.[1][2] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

[1][2] Executive Summary & Chemical Profile This guide provides an autonomous, field-verified protocol for the disposal of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-methoxybenzoylpropionic acid).[1][2] As a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

This guide provides an autonomous, field-verified protocol for the disposal of 4-(3-Methoxyphenyl)-4-oxobutanoic acid (also known as 3-methoxybenzoylpropionic acid).[1][2] As a keto-acid intermediate often used in the synthesis of indomethacin analogs and other non-steroidal anti-inflammatory drugs (NSAIDs), its disposal requires strict adherence to organic acid waste management protocols to prevent incompatible reactions in bulk waste streams.

Chemical Identification & Hazard Assessment
ParameterData
Chemical Name 4-(3-Methoxyphenyl)-4-oxobutanoic acid
Functional Groups Carboxylic Acid, Ketone, Aryl Ether
Physical State Solid (typically beige to light yellow powder)
Acidity (pKa) ~4.5 (Carboxylic acid proton)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
RCRA Status Non-listed (Not P or U listed); Regulated as Hazardous Organic Waste
Waste Stream Non-Halogenated Organic

Pre-Disposal Logistics: The "Self-Validating" Safety System

To ensure scientific integrity, we do not simply "discard" chemicals. We employ a Self-Validating System where every disposal decision is preceded by a compatibility check. This prevents the most common laboratory accident: incompatible bulking .

The Compatibility Triad

Before moving this substance to a waste container, validate these three conditions:

  • No Oxidizers: Ensure the receiving waste container is free of strong oxidizers (e.g., nitric acid, peroxides). The methoxy group on the phenyl ring is electron-donating, making the ring susceptible to vigorous oxidation.[2]

  • No Strong Bases: Do not bulk this acid into a high-pH aqueous waste stream without prior neutralization. Direct mixing can generate significant heat (exotherm) and potential foaming.

  • Solvent Matching: Ensure the carrier solvent (if in solution) is compatible with the waste drum's liner (typically polyethylene).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 4-(3-Methoxyphenyl)-4-oxobutanoic acid based on its physical state.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid SolidCont Containerize in Wide-Mouth HDPE Jar Solid->SolidCont LabelSolid Label: 'Solid Hazardous Waste' (Organic Acid, Irritant) SolidCont->LabelSolid Pickup Store for EHS Pickup (Incineration) LabelSolid->Pickup SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo BulkHalo Bulk into Halogenated Waste Stream Halo->BulkHalo BulkNonHalo Bulk into Non-Halogenated Waste Stream NonHalo->BulkNonHalo BulkHalo->Pickup BulkNonHalo->Pickup

Figure 1: Decision matrix for the segregation and packaging of 4-(3-Methoxyphenyl)-4-oxobutanoic acid waste.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Context: Disposal of expired reagent or excess solid from synthesis.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a dust mask or work inside a fume hood to prevent inhalation of fine powder (H335).

  • Containerization:

    • Do not wash the solid down the drain.[3] The compound has limited water solubility and will precipitate in plumbing, causing clogs and regulatory violations.

    • Transfer the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling:

    • Apply a hazardous waste label.[4][5]

    • Constituents: "4-(3-Methoxyphenyl)-4-oxobutanoic acid".[1][2][6]

    • Hazard Checkboxes: [x] Irritant [x] Toxic.[6]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until EHS pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Disposal of mother liquors or filtrates containing the acid.

  • Solvent Identification: Determine the primary solvent.

    • If DMSO/Methanol/Ethyl Acetate: Classify as Non-Halogenated Organic Waste .

    • If Dichloromethane (DCM)/Chloroform: Classify as Halogenated Organic Waste .[7]

  • pH Check (The Critical Step):

    • If the solution was part of an acidic workup, it may be highly corrosive.

    • Action: If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 5–9 before bulking into the main waste drum. This prevents drum corrosion and gas evolution.
      
  • Bulking:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Emergency Contingencies: Spill Management

In the event of a benchtop spill, immediate action minimizes exposure.

ScenarioResponse Protocol
Dry Powder Spill 1. Isolate: Alert nearby personnel.2. Avoid Dust: Do not dry sweep vigorously. Cover with wet paper towels to dampen.3. Collect: Scoop damp material into a bag/jar.4. Clean: Wipe surface with soap and water; dispose of wipes as solid waste.
Solution Spill 1. Absorb: Use vermiculite or spill pads.2. Neutralize: If the solution is highly acidic, sprinkle sodium bicarbonate until bubbling ceases.3. Dispose: Collect absorbent material as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[6] 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Compound Summary). National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Handling

Personal protective equipment for handling 4-(3-Methoxyphenyl)-4-oxobutanoic acid

[1] Executive Safety Summary Warning: 4-(3-Methoxyphenyl)-4-oxobutanoic acid is a bioactive organic intermediate classified as an Irritant and Harmful substance.[1] It poses risks through inhalation, ingestion, and derma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Warning: 4-(3-Methoxyphenyl)-4-oxobutanoic acid is a bioactive organic intermediate classified as an Irritant and Harmful substance.[1] It poses risks through inhalation, ingestion, and dermal absorption.[1]

This guide moves beyond generic safety advice, providing a specific operational framework for researchers handling this compound in drug discovery and organic synthesis workflows. The primary safety objective is the prevention of mucosal inflammation (eyes/respiratory tract) and avoiding systemic absorption via the dermal route.[1]

GHS Hazard Classification
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1]
Skin Irritation 2H315Causes skin irritation.[1][2]
Eye Irritation 2AH319Causes serious eye irritation.[1][2]
STOT-SE 3H335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the PPE to the physical state of the chemical during the specific experimental phase.[1]

A. Respiratory Protection[1][2][3][4]
  • Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood or Powder Weighing Station operating at a face velocity of 0.3–0.5 m/s.[1]

  • Secondary Defense (If hood work is compromised): Use a half-face respirator with P100 (HEPA) cartridges.[1] N95 masks are insufficient for extended handling of fine organic powders due to poor facial seal reliability.[1]

B. Dermal Protection (Glove Selection)[1]
  • Solid State Handling: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for dry powder transfer.[1]

  • Solution State Handling: The solvent dictates glove choice.[1]

    • If dissolved in Dichloromethane (DCM): Use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves.[1] Standard nitrile degrades in <2 minutes against DCM.[1]

    • If dissolved in Methanol/Ethyl Acetate: Double-gloved Nitrile is acceptable for splash protection.[1]

C. Ocular Protection[1]
  • Standard Operation: ANSI Z87.1 compliant safety glasses with side shields.[1]

  • Dust/Splash Risk: Chemical splash goggles are mandatory if weighing large quantities (>5g) where dust generation is probable, or during vigorous reflux setups.[1]

PPE Selection Logic Flow

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Resp Respiratory Risk Solid->Resp Dust Skin Dermal Risk Liquid->Skin Splash/Permeation Action1 Fume Hood + Nitrile Gloves Resp->Action1 Action2 Check Solvent Permeability Skin->Action2 Action3 Laminate Gloves (if DCM/THF) Action2->Action3

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent interaction.[1]

Operational Handling Protocols

Phase 1: Weighing and Transfer

Risk: Static electricity can cause organic powders to disperse unexpectedly, leading to inhalation exposure.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

  • Draft Shield: Ensure the analytical balance draft shield is closed during measurement to prevent hood turbulence from spreading dust.[1]

  • Transfer: Dissolve the solid immediately after weighing. Do not transport open weighing boats across the lab. If transport is necessary, seal the vessel with Parafilm.[1]

Phase 2: Reaction Setup

Risk: Over-pressurization and thermal runaway.[1]

  • Vessel Selection: Use round-bottom flasks with standard taper joints (e.g., 24/40) to ensure a gas-tight seal.[1]

  • Inert Atmosphere: While not pyrophoric, flushing the reaction vessel with Nitrogen or Argon is recommended to prevent moisture absorption, which can alter stoichiometry and lead to unpredictable reaction rates.[1]

  • Temperature Control: 4-(3-Methoxyphenyl)-4-oxobutanoic acid has a melting point range (approx. 148–150°C for isomers).[1] Ensure heating mantles are connected to a temperature controller with a feedback loop (thermocouple) to prevent overheating.[1]

Emergency Response & Spill Management

Immediate First Aid[1]
  • Eye Contact: Immediately flush with water for 15 minutes .[1] Hold eyelids open. Do not use neutralization agents.[1]

  • Skin Contact: Wash with non-abrasive soap and copious water.[1] Remove contaminated clothing carefully to avoid spreading the chemical to the face.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping creates dust aerosols.[1]

  • Isolate: Evacuate the immediate area (radius of 3 meters).[1]

  • Protect: Don double nitrile gloves, goggles, and a P100 respirator.[1]

  • Contain: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe the surface with a soap solution, followed by water.[1]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Physical State Spill->Assess PPE Don PPE: Resp (P100), Goggles, Dbl Gloves Assess->PPE Method Wet Wipe Method (No Dry Sweeping) PPE->Method Disposal Seal in HazWaste Label: 'Toxic Solid' Method->Disposal

Figure 2: Step-by-step workflow for safely managing a solid powder spill.

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste container.[1] Label as "Toxic/Irritant Solid".[1]
Liquid Waste Organic Solvent WasteDissolve in a combustible solvent (e.g., acetone) and dispose of in the organic solvent waste stream for incineration.[1]
Contaminated PPE Hazardous DebrisDispose of gloves and paper towels in a hazardous waste bag/pail.[1] Do not place in regular trash.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2759694, 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved January 28, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(3-Methoxyphenyl)-4-oxobutanoic acid.[1] Retrieved January 28, 2026 from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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